(+)-Luguine
Descripción
Propiedades
Número CAS |
69735-28-0 |
|---|---|
Fórmula molecular |
C19H13NO5 |
Peso molecular |
335.3 g/mol |
Nombre IUPAC |
(12R)-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,13,15,17(21),22-octaen-12-ol |
InChI |
InChI=1S/C19H13NO5/c21-13-3-9-4-15-16(24-7-23-15)5-11(9)18-17(13)10-1-2-14-19(25-8-22-14)12(10)6-20-18/h1-2,4-6,13,21H,3,7-8H2/t13-/m1/s1 |
Clave InChI |
PKAFVNJHLLUZFP-CYBMUJFWSA-N |
SMILES |
C1C(C2=C3C=CC4=C(C3=CN=C2C5=CC6=C(C=C51)OCO6)OCO4)O |
SMILES isomérico |
C1[C@H](C2=C3C=CC4=C(C3=CN=C2C5=CC6=C(C=C51)OCO6)OCO4)O |
SMILES canónico |
C1C(C2=C3C=CC4=C(C3=CN=C2C5=CC6=C(C=C51)OCO6)OCO4)O |
Origen del producto |
United States |
Foundational & Exploratory
Total Synthesis of (+)-Lutein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lutein, a naturally occurring xanthophyll carotenoid, is of significant interest in the fields of nutrition, ophthalmology, and drug development due to its role in eye health, particularly in reducing the risk of age-related macular degeneration (AMD). The stereospecific nature of naturally occurring (+)-lutein, (3R,3'R,6'R)-lutein, presents a formidable challenge for synthetic chemists. This technical guide provides an in-depth overview of the total synthesis of (+)-lutein, with a focus on modern, high-yield methodologies. It includes detailed experimental protocols, quantitative data from key synthetic routes, and visualizations of the synthetic pathways to aid in research and development efforts.
Evolution of Synthetic Strategies
Early approaches to the total synthesis of (+)-lutein were characterized by numerous steps and low overall yields, making them impractical for large-scale production. A notable early synthesis was reported by Mayer and Rüttimann in 1980, which suffered from a low overall yield of approximately 1.6%.
A significant advancement in the field was the development of a convergent and highly efficient synthesis by Khachik and Chang in 2009.[1] This approach, which utilizes a C15 + C10 + C15 Wittig coupling strategy, has dramatically improved the overall yield to over 20%, making the chemical synthesis of (+)-lutein and its stereoisomers a more viable endeavor.[2] This guide will focus primarily on the methodology of Khachik and Chang.
Quantitative Data Summary
The following tables summarize the yields of two key total syntheses of (+)-lutein, providing a clear comparison of their efficiencies.
Table 1: Comparison of Overall Yields of (+)-Lutein Total Syntheses
| Synthetic Route | Reported Overall Yield (%) | Reference |
| Mayer and Rüttimann (1980) | ~1.6 | |
| Khachik and Chang (2009) | >20 | [2] |
Table 2: Stepwise Yields for the Khachik and Chang (2009) Synthesis of (3R,3'R,6'R)-Lutein
| Step | Transformation | Product | Yield (%) |
| 1 | Synthesis of C15 Wittig Salt | (3R)-3-Hydroxy-(β-ionylideneethyl)triphenylphosphonium salt | Not explicitly reported, but readily prepared |
| 2 | Synthesis of C10 Dialdehyde | 2,7-Dimethyl-2,4,6-octatrienedial | Commercially available |
| 3 | Synthesis of C25 Aldehyde | (3R)-3-Hydroxy-12'-apo-β-caroten-12'-al | Not explicitly reported as an isolated step in this convergent strategy |
| 4 | Convergent Wittig Reaction | (3R,3'R,6'R)-Lutein | 65-74 |
Experimental Protocols: Khachik and Chang Synthesis
The following are detailed experimental methodologies for the key steps in the convergent total synthesis of (+)-Lutein as developed by Khachik and Chang.
Synthesis of the C15-Phosphonium Salt ((3R)-3-Hydroxy-β-ionylidene)ethyltriphenylphosphonium salt)
The C15-phosphonium salt is a crucial building block. Its synthesis begins with commercially available (R)-(-)-4-hydroxy-2,6,6-trimethyl-2-cyclohexen-1-one.
-
Protection of the Hydroxyl Group: The hydroxyl group of the starting material is protected, typically as a silyl ether, to prevent unwanted side reactions in subsequent steps.
-
Wittig-Horner Reaction: The protected ketone undergoes a Wittig-Horner reaction with a suitable phosphonate ylide to introduce the side chain.
-
Reduction of the Ester: The resulting ester is reduced to the corresponding alcohol using a reducing agent such as diisobutylaluminium hydride (DIBAL-H).
-
Formation of the Phosphonium Salt: The alcohol is converted to the corresponding bromide or chloride, which is then reacted with triphenylphosphine to yield the desired C15-phosphonium salt.
-
Deprotection: The protecting group on the hydroxyl is removed to give the final C15-phosphonium salt.
Synthesis of the C25-Aldehyde Intermediate
This synthesis diverges from a linear approach and instead constructs the C25 intermediate through a convergent strategy.
-
Initial Wittig Condensation: The C15-phosphonium salt is reacted with the commercially available C10-dialdehyde (2,7-dimethyl-2,4,6-octatrienedial) in a Wittig reaction. Stoichiometric control is crucial to favor the formation of the C25 aldehyde.
-
Purification: The resulting C25-aldehyde is purified using column chromatography to separate it from the C40 product (β-carotene) and unreacted starting materials.
Final Wittig Reaction to Yield (+)-Lutein
-
Preparation of the Ylide: The second C15-phosphonium salt, which will form the ε-ring of lutein, is treated with a strong base (e.g., n-butyllithium) to generate the corresponding ylide. The synthesis of this specific C15 phosphonium salt with the correct stereochemistry at the 6'-position is a critical and challenging aspect of the synthesis.
-
Final Condensation: The freshly prepared ylide is reacted with the C25-aldehyde from the previous step. This Wittig reaction forms the final carbon-carbon double bond, completing the C40 backbone of lutein.
-
Workup and Purification: The reaction mixture is quenched and the crude product is extracted. Purification is typically achieved by column chromatography on silica gel, followed by crystallization to yield pure (3R,3'R,6'R)-lutein. The final product's identity and purity are confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, Mass Spectrometry, and UV-Vis spectroscopy.
Visualizations
Overall Synthetic Strategy
The following diagram illustrates the convergent C15 + C10 + C15 strategy for the total synthesis of (+)-Lutein.
Caption: Convergent synthesis of (+)-Lutein.
Experimental Workflow for the Final Wittig Coupling
Caption: Final Wittig reaction workflow.
This technical guide provides a comprehensive overview of the total synthesis of (+)-lutein, emphasizing the efficient and high-yield methodology developed by Khachik and Chang. The detailed protocols and comparative data serve as a valuable resource for researchers and professionals in the fields of synthetic chemistry, drug development, and nutritional science. The provided visualizations offer a clear and concise representation of the synthetic strategies and experimental workflows, facilitating a deeper understanding of this complex and important total synthesis.
References
Stereospecific Synthesis of Lutein Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lutein, a xanthophyll carotenoid, possesses three chiral centers at the C-3, C-3', and C-6' positions, giving rise to eight possible stereoisomers. The biological activity and physiological roles of these isomers, particularly in eye health, are of significant interest in the fields of nutrition, ophthalmology, and drug development. This technical guide provides a comprehensive overview of the stereospecific synthesis of lutein isomers, with a focus on established and recent methodologies. Detailed experimental protocols for key synthetic transformations, quantitative data on reaction yields and stereoselectivity, and methods for isomer separation and characterization are presented. Furthermore, this guide utilizes signaling pathway and workflow diagrams to visually articulate the complex synthetic routes and logical relationships between lutein stereoisomers, offering a valuable resource for researchers engaged in the synthesis and study of these important bioactive molecules.
Introduction
Lutein is a naturally occurring carotenoid found abundantly in green leafy vegetables and other plant sources. In humans, lutein and its isomers, such as zeaxanthin and 3'-epilutein, are concentrated in the macula of the retina, where they are thought to play a crucial role in protecting against oxidative stress and high-energy blue light.[1][2] The specific stereochemistry of lutein isomers significantly influences their biological function. The predominant dietary and physiological form is (3R,3'R,6'R)-lutein. However, other stereoisomers are also found in nature and can be formed through metabolic or food processing pathways.[3]
The controlled, stereospecific synthesis of individual lutein isomers is essential for investigating their distinct biological activities and for developing targeted therapeutic and nutritional applications. This guide details the key synthetic strategies that have been developed to achieve this, with a primary focus on the widely adopted building-block approach involving Wittig reactions.
Key Synthetic Strategies
The total synthesis of lutein isomers has been primarily achieved through a convergent C(15) + C(10) + C(15) building-block strategy.[2][4] This approach involves the synthesis of chiral C15 end-group synthons, which are then coupled with a central C10 dialdehyde via a double Wittig reaction. The stereochemistry of the final lutein isomer is dictated by the chirality of the C15 building blocks.
A seminal methodology for the synthesis of (3R,3'R,6'R)-lutein and three of its stereoisomers was developed by Khachik and Chang.[4] This strategy relies on the stereoselective reduction of a 3-keto-α-ionone derivative to establish the desired hydroxyl stereochemistry at the C-3 position of the ε-end group.
Another important transformation in the synthesis of lutein isomers is the acid-catalyzed epimerization at the C-3' allylic hydroxyl group of the ε-ring. This reaction allows for the conversion of (3R,3'R,6'R)-lutein into its (3R,3'S,6'R) diastereomer, commonly known as 3'-epilutein.[1][5][6]
Experimental Protocols
Stereoselective Synthesis of (3R,3'R,6'R)-Lutein and its Stereoisomers via Wittig Reaction
This protocol is based on the C(15) + C(10) + C(15) Wittig coupling strategy.[4]
3.1.1. Synthesis of the C15-Phosphonium Salt (Key End-Group Synthon)
A crucial step in this synthetic route is the preparation of the chiral C15-phosphonium salt. This is typically achieved through the stereoselective reduction of a 3-keto-α-ionone derivative, followed by conversion to the corresponding phosphonium salt.
-
Stereoselective Reduction of 3-Keto-α-ionone: The stereoselective reduction of (7E,9E)-3-Keto-α-ionylideneacetonitrile can be achieved using a chiral reducing agent such as (R)-2-Methyl-CBS-Oxazaborolidine to yield the corresponding (3R)-hydroxy derivative with high enantiomeric excess.
-
Conversion to Phosphonium Salt: The resulting chiral alcohol is then converted to the corresponding allylic halide, which is subsequently reacted with triphenylphosphine to afford the C15-triphenylphosphonium salt.
3.1.2. Synthesis of the C10-Dialdehyde
The central C10 building block, 2,7-dimethylocta-2,4,6-triene-1,8-dial, is a key component in the synthesis. It can be prepared through various methods, including the condensation of smaller building blocks.[2][7]
3.1.3. Double Wittig Reaction and Isomerization
The final assembly of the lutein backbone is achieved through a double Wittig reaction between the C15-phosphonium salt and the C10-dialdehyde.
-
Reaction Conditions: The Wittig reaction is typically carried out in a suitable solvent such as dichloromethane at low temperatures (e.g., 0 °C). A base, such as sodium ethoxide, is used to generate the ylide in situ.
-
Isomerization: The Wittig reaction often yields a mixture of (E)- and (Z)-isomers. The desired (all-E)-isomer can be obtained by thermal isomerization of the mixture.
Acid-Catalyzed Epimerization of (3R,3'R,6'R)-Lutein to (3R,3'S,6'R)-Lutein (3'-Epilutein)
This protocol describes the conversion of naturally abundant (3R,3'R,6'R)-lutein to its 3'-epimer.[1]
-
Reaction Setup: (3R,3'R,6'R)-Lutein is dissolved in a mixture of tetrahydrofuran (THF) and water (1:1 v/v).
-
Acid Addition: A dilute aqueous solution of hydrochloric acid (e.g., 0.2% w/v) is added to the lutein solution.
-
Reaction Monitoring: The reaction is stirred at room temperature and protected from light. The progress is monitored by HPLC until an equimolar mixture of lutein and 3'-epilutein is achieved (typically after 48 hours).
-
Work-up: The reaction is quenched by neutralization with an aqueous solution of sodium bicarbonate. The carotenoids are extracted with an organic solvent (e.g., diethyl ether), washed, dried, and the solvent is evaporated to yield the diastereomeric mixture.
Quantitative Data Summary
The following tables summarize the reported yields for the key synthetic steps in the stereospecific synthesis of lutein isomers.
Table 1: Yields for the Synthesis of Lutein Stereoisomers via Wittig Reaction
| Step | Product | Yield (%) | Reference |
| Stereoselective reduction of 3-keto-α-ionylideneacetonitrile | (3R,6R)- and (3S,6S)-3-Hydroxy-α-ionylideneacetaldehydes | >90 | [8] |
| Wittig reaction of C15-phosphonium salt with C10-dialdehyde | (3R,3'R,6'R)-Lutein | 65-74 | [4] |
| Overall yield from C15-hydroxyaldehydes | (3R,3'R,6'R)-Lutein | ~21 | [4] |
Table 2: Diastereomeric Ratio in Acid-Catalyzed Epimerization of Lutein
| Starting Material | Product Mixture | Ratio (Lutein:3'-Epilutein) | Reference |
| (3R,3'R,6'R)-Lutein | (3R,3'R,6'R)-Lutein and (3R,3'S,6'R)-Lutein | ~1:1 | [1][6] |
Separation and Characterization of Lutein Isomers
The separation and purification of lutein stereoisomers are critical for obtaining pure compounds for biological studies. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose.
HPLC Separation:
-
Columns: C30 reversed-phase columns are particularly effective for separating carotenoid isomers due to their shape selectivity.[3][9] Chiral columns can also be employed for the separation of enantiomers.
-
Mobile Phases: A variety of mobile phase systems have been reported, typically consisting of mixtures of methanol, acetonitrile, methyl-tert-butyl ether, and water.[10][11][12]
Characterization:
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for the structural elucidation and stereochemical assignment of lutein isomers. The chemical shifts of specific protons and carbons, particularly around the chiral centers and the polyene chain, are diagnostic.[3][13][14][15]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized isomers.[3][9]
-
UV-Vis Spectroscopy: The UV-Vis spectrum provides information about the chromophore of the carotenoid.
Table 3: Key 1H and 13C NMR Chemical Shifts (ppm) for (3R,3'R,6'R)-Lutein and (3R,3'S,6'R)-Lutein in CDCl3
| Position | (3R,3'R,6'R)-Lutein (1H) | (3R,3'R,6'R)-Lutein (13C) | (3R,3'S,6'R)-Lutein (1H) | (3R,3'S,6'R)-Lutein (13C) | Reference |
| C-3 | ~4.00 | ~65.1 | ~4.00 | ~65.1 | [3][16] |
| C-3' | ~4.24 | ~65.9 | ~4.24 | ~65.9 | [3][16] |
| C-6' | ~2.38 | ~42.3 | ~2.38 | ~42.3 | [3][16] |
Visualizations
Synthetic Pathways and Relationships
Caption: Overall strategy for the stereospecific synthesis of lutein isomers.
Experimental Workflow for Acid-Catalyzed Epimerization
Caption: Workflow for the acid-catalyzed epimerization of lutein.
Conclusion
The stereospecific synthesis of lutein isomers is a challenging yet crucial area of research that enables the detailed investigation of their biological functions. The C(15) + C(10) + C(15) Wittig coupling strategy remains a cornerstone of this field, providing access to a range of stereoisomers with high purity. Furthermore, semi-synthetic approaches, such as acid-catalyzed epimerization, offer efficient routes to specific diastereomers. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in academic and industrial settings, facilitating the synthesis and further exploration of these important carotenoids.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,7-Dimethylocta-2,4,6-triene-1,8-dial | 5056-17-7 | FD46057 [biosynth.com]
- 3. Lutein Isomers: Preparation, Separation, Structure Elucidation, and Occurrence in 20 Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of (3R,3'R,6'R)-lutein and its stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An efficient conversion of (3R,3'R,6'R)-lutein to (3R,3'S,6'R)-lutein (3'-epilutein) and (3R,3'R)-zeaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP2799420B1 - Method for synthesizing 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde - Google Patents [patents.google.com]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Isolation and structural elucidation of (13Z,13'Z,3R,3'R,6'R)-lutein from marigold flowers, kale, and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sciepublish.com [sciepublish.com]
- 16. researchgate.net [researchgate.net]
Enzymatic Synthesis of (+)-Lutein: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Methodologies for the Enzymatic Synthesis of (+)-Lutein.
(+)-Lutein, a xanthophyll carotenoid, is a molecule of significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant properties and its role in eye health. While chemical synthesis is possible, enzymatic synthesis offers a promising alternative, providing stereospecificity and milder reaction conditions. This technical guide provides a comprehensive overview of the enzymatic synthesis of (+)-lutein from lycopene, detailing the biosynthetic pathway, key enzymes, experimental protocols, and available quantitative data.
The Biosynthetic Pathway of (+)-Lutein
The enzymatic conversion of lycopene to (+)-lutein is a multi-step process involving four key enzymes. The pathway begins with the cyclization of the linear carotene, lycopene, to form α-carotene, which possesses one β-ring and one ε-ring. This crucial step is catalyzed by two distinct lycopene cyclases. Subsequently, two separate hydroxylation events, catalyzed by cytochrome P450 monooxygenases, introduce hydroxyl groups onto the C3 positions of the β- and ε-rings to yield (+)-lutein.
The primary enzymatic steps are as follows:
-
Lycopene ε-cyclization: The enzyme Lycopene ε-cyclase (LCYE) catalyzes the formation of an ε-ring at one end of the lycopene molecule, producing δ-carotene.
-
Lycopene β-cyclization: Lycopene β-cyclase (LCYB) introduces a β-ring at the other end of the δ-carotene molecule, yielding α-carotene. The concerted action of LCYE and LCYB is essential for the formation of α-carotene from lycopene.
-
β-ring hydroxylation: The cytochrome P450 enzyme, Carotenoid β-ring hydroxylase (CYP97A3), hydroxylates the C3 position of the β-ring of α-carotene to form zeinoxanthin.
-
ε-ring hydroxylation: Finally, Carotenoid ε-ring hydroxylase (CYP97C1) adds a hydroxyl group to the C3 position of the ε-ring of zeinoxanthin, completing the synthesis of (+)-lutein.
An alternative, though less favored, route involves the initial hydroxylation of the ε-ring of α-carotene by CYP97C1 to produce α-cryptoxanthin, followed by the hydroxylation of the β-ring by CYP97A3.
Quantitative Data on Key Enzymes
The efficiency of the enzymatic synthesis of (+)-lutein is dependent on the kinetic properties of the involved enzymes. While comprehensive kinetic data for a fully reconstituted in vitro system is limited, studies on individual enzymes, often from bacterial or plant sources, provide valuable insights.
| Enzyme | Source Organism | Substrate | K_m | V_max | Cofactors | Reference |
| Lycopene β-cyclase (CrtY) | Erwinia uredovora | Lycopene | 1.8 µM | Not Reported | NAD(P)H | [1] |
| Lycopene β-cyclase (CrtY) | Paracoccus haeundaensis | Lycopene | 3.5 µM | Not Reported | NADPH | [2] |
| Carotenoid β-ring hydroxylase (CYP97A3) | Arabidopsis thaliana | α-Carotene | Not Reported | Not Reported | NADPH, Ferredoxin/FNR or CPR | [3] |
| Carotenoid ε-ring hydroxylase (CYP97C1) | Arabidopsis thaliana | Zeinoxanthin | Not Reported | Not Reported | NADPH, Ferredoxin/FNR or CPR | [3] |
Note: Kinetic parameters for carotenoid hydroxylases with their native substrates in vitro are not well-documented in the literature. The activity of these enzymes is often assessed through in vivo complementation assays.
Experimental Protocols
This section provides detailed methodologies for the key experiments required for the in vitro enzymatic synthesis of (+)-lutein. A significant challenge in in vitro carotenoid research is the hydrophobicity of the substrates. Therefore, proper solubilization is critical for enzymatic activity.
General Experimental Workflow
The overall workflow for the in vitro synthesis involves the expression and purification of the four necessary enzymes, preparation of the substrate, execution of the coupled enzymatic reaction, and subsequent extraction and analysis of the products.
Protocol 1: Expression and Purification of Recombinant Enzymes
This protocol describes a general method for the expression and purification of His-tagged lycopene cyclases and carotenoid hydroxylases from E. coli.
Materials:
-
Expression vector (e.g., pET series) containing the gene of interest with a polyhistidine tag.
-
E. coli expression strain (e.g., BL21(DE3)).
-
LB medium and appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Ni-NTA affinity chromatography column.
-
Sonciator.
-
Centrifuge.
Procedure:
-
Transformation: Transform the E. coli expression strain with the expression vector.
-
Culture Growth: Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Induction: Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD_600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for 12-16 hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate to pellet cell debris. For membrane-associated enzymes like carotenoid hydroxylases, the protein of interest may be in the membrane fraction. In this case, the membrane fraction can be solubilized with detergents like 1% (w/v) n-dodecyl-β-D-maltoside (DDM) or Triton X-100.
-
Affinity Chromatography: Load the clarified lysate (or solubilized membrane fraction) onto a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged protein with elution buffer.
-
Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.
-
Purity Analysis: Analyze the purity of the enzyme by SDS-PAGE.
Protocol 2: In Vitro Coupled Enzymatic Synthesis of (+)-Lutein
This protocol outlines a hypothetical coupled reaction for the synthesis of (+)-lutein from lycopene. The precise concentrations of enzymes and substrates may require optimization.
Materials:
-
Purified LCYE, LCYB, CYP97A3, and CYP97C1.
-
Lycopene stock solution (solubilized in a suitable solvent like THF or acetone).
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl_2).
-
Detergent (e.g., Triton X-100 or CHAPS) for substrate solubilization.
-
NADPH.
-
FAD (for lycopene cyclases).
-
Ferredoxin and Ferredoxin-NADP+ reductase (FNR) or Cytochrome P450 reductase (CPR) as a redox partner for the hydroxylases.
-
Reaction tubes.
-
Incubator.
Procedure:
-
Substrate Preparation: Prepare a micellar solution of lycopene. A common method is to dry down an aliquot of the lycopene stock solution under a stream of nitrogen and then resuspend it in the reaction buffer containing a detergent (e.g., 0.1% Triton X-100) by sonication.
-
Reaction Setup: In a reaction tube, combine the reaction buffer, NADPH (final concentration ~1 mM), FAD (final concentration ~10 µM), and the redox partner system.
-
Enzyme Addition: Add the purified enzymes (LCYE, LCYB, CYP97A3, and CYP97C1) to the reaction mixture. The optimal concentration of each enzyme needs to be determined empirically.
-
Initiation of Reaction: Start the reaction by adding the solubilized lycopene substrate.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 25-30°C) for a defined period (e.g., 1-4 hours) with gentle shaking.
-
Reaction Termination: Stop the reaction by adding an equal volume of a quenching solvent, such as acetone or ethanol.
Protocol 3: Extraction and Analysis of Carotenoids
This protocol describes the extraction and quantification of the reaction products by High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).
Materials:
-
Organic solvents (e.g., hexane, ethyl acetate, methanol, acetonitrile).
-
Saturated NaCl solution.
-
Anhydrous sodium sulfate.
-
HPLC system with a DAD detector.
-
C30 carotenoid column.
-
Carotenoid standards (lycopene, α-carotene, lutein).
Procedure:
-
Extraction: To the quenched reaction mixture, add an equal volume of an organic solvent (e.g., a 1:1 mixture of hexane and ethyl acetate). Vortex vigorously and then centrifuge to separate the phases.
-
Phase Separation: Collect the upper organic phase. Repeat the extraction of the aqueous phase to ensure complete recovery of the carotenoids.
-
Washing: Wash the combined organic phases with a saturated NaCl solution to remove any residual aqueous components.
-
Drying: Dry the organic phase over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent under a stream of nitrogen.
-
Sample Preparation for HPLC: Re-dissolve the dried carotenoid extract in a suitable solvent for HPLC analysis (e.g., MTBE/methanol mixture).
-
HPLC-DAD Analysis: Inject the sample onto a C30 column. A typical mobile phase gradient could be a mixture of methanol, methyl-tert-butyl ether (MTBE), and water. Monitor the elution of carotenoids at their respective maximum absorption wavelengths (around 450 nm).
-
Quantification: Identify and quantify the reaction products (α-carotene, zeinoxanthin, and lutein) by comparing their retention times and UV-Vis spectra with those of authentic standards.[4]
Conclusion
The enzymatic synthesis of (+)-lutein presents a viable and stereospecific alternative to chemical synthesis. While significant progress has been made in identifying and characterizing the key enzymes of the biosynthetic pathway, a fully optimized and detailed protocol for the complete in vitro reconstitution of the pathway is not yet established in the literature. The protocols provided in this guide are a synthesis of existing methodologies for individual steps and should serve as a strong foundation for researchers to develop and optimize their own in vitro lutein synthesis systems. Further research is needed to determine the precise kinetic parameters of the involved enzymes with their native substrates and to optimize the conditions for the coupled multi-enzyme reaction to achieve high yields of (+)-lutein.
References
A Technical Guide to the Metabolic Engineering of Lutein Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core principles, strategies, and experimental methodologies for the metabolic engineering of microbial hosts for high-level lutein production. Lutein, a xanthophyll carotenoid, is a high-value compound with significant applications in the nutraceutical and pharmaceutical industries, primarily for its role in eye health. Traditional extraction from marigold flowers is often inefficient and costly, making microbial fermentation an attractive alternative for sustainable and scalable production.
The Lutein Biosynthetic Pathway
Lutein synthesis originates from the central isoprenoid pathway, which produces the C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These precursors are condensed to form geranylgeranyl pyrophosphate (GGPP), the entry point into the carotenoid pathway. The synthesis of lutein from GGPP involves a series of enzymatic steps, culminating in the asymmetric cyclization of lycopene and subsequent hydroxylation.
The key enzymatic steps are:
-
GGPP Synthase (CrtE): Converts farnesyl pyrophosphate (FPP) and IPP into the C20 molecule GGPP.
-
Phytoene Synthase (CrtB): Catalyzes the condensation of two GGPP molecules to form phytoene.
-
Phytoene Desaturase (CrtI): Introduces a series of double bonds into phytoene to produce lycopene.
-
Lycopene ε-cyclase (LCYE) and Lycopene β-cyclase (LCYB): These enzymes catalyze the critical cyclization of lycopene. The formation of α-carotene, the direct precursor to lutein, requires the action of both enzymes to create one ε-ring and one β-ring. This asymmetric cyclization is a major bottleneck in heterologous hosts.[1][2]
-
Carotenoid Hydroxylases (CYP97A and CYP97C): These cytochrome P450-dependent monooxygenases hydroxylate the β-ring and ε-ring of α-carotene, respectively, to produce lutein.[1][3]
Core Metabolic Engineering Strategies
Achieving high-titer lutein production in microbial hosts like Escherichia coli, Saccharomyces cerevisiae, and Yarrowia lipolytica requires a systematic, multi-pronged engineering approach.
Enhancing Precursor Supply
The production of all carotenoids is fundamentally limited by the availability of the C5 precursors, IPP and DMAPP. These are synthesized via the mevalonate (MVA) pathway in eukaryotes like yeast or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in bacteria like E. coli.[4]
-
MVA Pathway Upregulation: In yeast, overexpression of key enzymes, particularly a truncated HMG-CoA reductase (tHMG1), is a common and effective strategy to boost the precursor pool.[5]
-
MEP Pathway Engineering: In E. coli, overexpression of 1-deoxy-D-xylulose 5-phosphate synthase (dxs) and IPP isomerase (idi) can significantly increase the supply of GGPP.[4][6]
-
Heterologous MVA Pathway: Introducing an engineered MVA pathway into E. coli has been shown to dramatically increase the production of carotenoids by providing a supplementary route to FPP.[6][7]
Pathway Construction and Optimization
Constructing a functional and efficient lutein pathway in a non-native host is the central challenge.
-
Enzyme Selection: The catalytic efficiency of pathway enzymes varies significantly depending on their source organism. Screening key enzymes, such as lycopene cyclases (LCYe, LCYb) and hydroxylases (CYP97C), from different plant and bacterial species is crucial for identifying the most active variants for the chosen host.[1][6] For example, in one study, enzymes from the liverwort Marchantia polymorpha were found to be highly effective in E. coli.[6]
-
Balancing Gene Expression: The asymmetric cyclization of lycopene to α-carotene requires a balanced expression of both LCYE and LCYB. An overexpression of LCYB can lead to the unwanted accumulation of the byproduct β-carotene, which is then converted to zeaxanthin.[1][2] Strategies to address this include:
-
Promoter Engineering: Using promoters of varying strengths to tune the expression levels of lcyE and lcyB.
-
Temporospatial Control: A study in S. cerevisiae used a temperature-responsive promoter for lcyB while lcyE was expressed constitutively, allowing ε-cyclization to occur first before β-cyclization was induced.[2]
-
-
CRISPR/Cas9 Integration: The CRISPR/Cas9 system is a powerful tool for stable, markerless integration of pathway genes into the host chromosome. This avoids the metabolic burden of plasmids and improves strain stability.[8][9] It can also be used to knock out competing pathways.
Eliminating Bottlenecks and Competing Pathways
-
Blocking Byproduct Formation: To channel metabolic flux towards lutein, competing pathways that drain precursors must be downregulated or eliminated. A key target is the pathway leading to zeaxanthin. In microalgae, knocking out the zeaxanthin epoxidase gene (ZEP) has been used to increase zeaxanthin accumulation, and a similar knockout of lcyE can redirect flux entirely to the β-carotene branch.[9][10]
-
Electron Channeling for P450 Enzymes: The hydroxylation steps in lutein synthesis are catalyzed by cytochrome P450 enzymes, which require electrons from a reductase partner. This electron transfer can be a significant bottleneck. An advanced strategy involves using synthetic protein scaffolds to co-localize the P450 enzyme and its reductase partner, facilitating efficient electron channeling and dramatically increasing product formation.[11][12]
Quantitative Data on Lutein Production
Metabolic engineering efforts have led to significant improvements in lutein production across various microbial platforms. The following tables summarize key reported metrics.
Table 1: Lutein Production in Engineered Bacteria
| Host Organism | Key Genetic Modifications / Strategy | Titer (mg/L) | Content (mg/gDCW) | Productivity (mg/L/h) | Reference |
| Escherichia coli | Plasmid rearrangement, gene screening (MpLCYe, MpLCYb, MpCYP97C) | ~1.0 | N/A | N/A | [6] |
| Escherichia coli | Enhanced upstream pathway (IDI, crtE, MVA pathway integration) | 2.6 | N/A | N/A | [6] |
| Escherichia coli | Fermentation optimization (FeCl₃ addition) | 11.0 | N/A | N/A | [6][13] |
| Corynebacterium glutamicum | Systems metabolic engineering, electron channeling scaffolds | 1,780 | 19.51 | 32.88 | [11] |
Table 2: Lutein Production in Engineered Yeasts
| Host Organism | Key Genetic Modifications / Strategy | Titer (mg/L) | Content (µg/g DCW) | Productivity (mg/L/h) | Reference |
| Saccharomyces cerevisiae | Temporospatial control of LCYB, LCYE engineering | N/A | 438 | N/A | [2] |
| Yarrowia lipolytica | Enhanced MVA pathway, subcellular localization of enzymes | 38.5 (α-carotene) | N/A | N/A | [14][15] |
| Yarrowia lipolytica | Optimized hydroxylase activity, fed-batch fermentation with antioxidant | 675.4 | 6,130 | N/A | [15] |
Table 3: Lutein Production in Engineered Microalgae
| Host Organism | Key Genetic Modifications / Strategy | Titer (mg/L) | Content (mg/g DW) | Productivity (mg/L/day) | Reference |
| Chlamydomonas reinhardtii | Overexpression of LCYE gene | 0.48 | 1.357 | N/A | [8][10] |
| Chlorella sorokiniana (mutant) | MNNG mutagenesis, mixotrophic cultivation | N/A | 7.52 | 3.63 | [8] |
| Chromochloris zofingiensis (mutant) | MNNG mutagenesis | N/A | 6.28 | 10.57 | [8] |
Key Experimental Protocols
This section outlines generalized methodologies for the core experimental procedures cited in lutein engineering research.
Plasmid Construction and Strain Engineering
-
Gene Sourcing and Codon Optimization: Identify target genes (e.g., crtE, crtB, crtI, lcyE, lcyB, CYP97C) from source organisms (e.g., Pantoea ananatis, Marchantia polymorpha). Synthesize the genes with codon optimization for the chosen expression host (E. coli, S. cerevisiae).
-
Vector Assembly: Use standard molecular cloning techniques (e.g., Gibson assembly, Golden Gate) to ligate the genes into appropriate expression vectors. For E. coli, vectors like pUC, pAC, and pET series with different origins of replication and antibiotic resistance markers are often used to co-express multiple pathway genes.[6] For yeast, shuttle vectors (e.g., pRS series) are common.
-
Host Transformation: Transform the assembled plasmids into the desired host strain (e.g., E. coli JM101(DE3), S. cerevisiae BY4741) using heat shock or electroporation. Select successful transformants on agar plates containing the appropriate antibiotics.
-
Genomic Integration (CRISPR): For stable integration, design guide RNAs (gRNAs) targeting a neutral locus in the host genome. Co-transform the host with a Cas9-expressing plasmid and a donor DNA template containing the gene cassette flanked by homology arms. Screen colonies by PCR for successful integration.
Microbial Cultivation and Fermentation
-
Seed Culture Preparation: Inoculate a single colony of the engineered strain into 5-10 mL of a suitable liquid medium (e.g., LB for E. coli, YPD for yeast) with antibiotics. Grow overnight at 30-37°C with shaking (200-250 rpm).
-
Flask-Scale Production: Inoculate a larger volume (e.g., 50-100 mL) of production medium (e.g., Terrific Broth for E. coli) with the seed culture to an initial OD₆₀₀ of ~0.1.
-
Induction: Grow the culture at a specific temperature (e.g., 25-30°C) until the OD₆₀₀ reaches a mid-log phase (e.g., 0.6-0.8). Induce gene expression by adding an inducer like IPTG (for lac-based promoters).
-
Fed-Batch Fermentation (Bioreactor): For high-density cultivation, use a bioreactor with controlled pH, temperature, and dissolved oxygen (DO). Start with a batch phase and initiate a feeding strategy (e.g., glucose or glycerol feed) to maintain growth and prevent the accumulation of inhibitory byproducts.[11][15] Add necessary cofactors, such as 0.5 mM FeCl₃, which can enhance the activity of P450 hydroxylases.[6]
Lutein Extraction and Quantification
-
Cell Harvesting: After cultivation (e.g., 48-72 hours), harvest the cells by centrifugation (e.g., 8,000 x g for 10 minutes). Wash the cell pellet with distilled water and lyophilize or proceed directly to extraction.
-
Lutein Extraction:
-
Resuspend the cell pellet in a solvent like acetone or ethanol.[16]
-
Disrupt the cells using methods such as sonication, bead beating, or vigorous vortexing to ensure complete extraction of the lipophilic carotenoids.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the lutein.
-
Repeat the extraction process until the cell pellet is colorless.
-
-
Quantification (HPLC Analysis):
-
Sample Preparation: Evaporate the solvent from the pooled supernatant under a stream of nitrogen and re-dissolve the carotenoid extract in a suitable solvent for HPLC (e.g., acetone or a mobile phase component). Filter the sample through a 0.22 µm syringe filter.
-
HPLC Conditions: Analyze the extract using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 or C30 reverse-phase column and a photodiode array (PDA) or UV-Vis detector.[17]
-
Detection: Monitor the elution at a wavelength of ~445-450 nm.[17][18]
-
Quantification: Identify the lutein peak by comparing its retention time and absorption spectrum to a pure lutein standard. Calculate the concentration based on a standard curve.
-
Conclusion and Future Outlook
The metabolic engineering of microorganisms for lutein production has advanced rapidly, with engineered strains of C. glutamicum and Y. lipolytica achieving gram-per-liter scale titers.[11][15] These achievements demonstrate the potential of microbial platforms to serve as a viable alternative to plant-based extraction.
Future efforts will likely focus on:
-
Systems-Level Optimization: Employing multi-omics approaches (genomics, transcriptomics, proteomics) to identify novel engineering targets and understand the global cellular response to heterologous pathway expression.
-
Host Development: Exploring and engineering non-conventional hosts that may have natural advantages for carotenoid production, such as high lipid accumulation.
-
Process Integration: Developing integrated and cost-effective downstream processing methods to purify lutein from the microbial biomass, which is crucial for commercial viability.[19][20]
-
Dynamic Pathway Regulation: Implementing biosensors and dynamic regulatory circuits to autonomously balance metabolic flux in response to changing cellular states, further optimizing pathway efficiency.
By leveraging these advanced engineering principles, microbial cell factories are poised to become the primary source for the sustainable and economical production of lutein and other valuable natural products.
References
- 1. Metabolic Engineering of Model Microorganisms for the Production of Xanthophyll - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterologous biosynthesis of lutein in S. cerevisiae enabled by temporospatial pathway control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 6. Pathway engineering for high-yield production of lutein in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. The generation of metabolic changes for the production of high-purity zeaxanthin mediated by CRISPR-Cas9 in Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CRISPR/Cas9-Mediated Knockout of the Lycopene ε-Cyclase for Efficient Astaxanthin Production in the Green Microalga Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Researchers engineer a microbial platform for efficient lutein production | News | The Microbiologist [the-microbiologist.com]
- 12. Metabolically engineered bacterium produces lutein | EurekAlert! [eurekalert.org]
- 13. High production of lutein in Escherichia coli through metabolic pathway engineering - CD Biosynsis [biosynsis.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. De Novo Biosynthesis of Lutein in Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
The Antioxidant Mechanism of (+)-Lutein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Lutein, a member of the xanthophyll family of carotenoids, is a lipophilic pigment synthesized by plants and is abundantly found in green leafy vegetables and egg yolks.[1] Its unique chemical structure, characterized by a long conjugated polyene chain and hydroxyl groups at each end, endows it with potent antioxidant properties.[1][2] This technical guide provides an in-depth exploration of the multifaceted antioxidant mechanisms of (+)-Lutein, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways. Lutein's ability to neutralize reactive oxygen species (ROS) and modulate endogenous antioxidant defense systems makes it a significant molecule of interest in the prevention and mitigation of oxidative stress-related diseases.[1][3]
Core Antioxidant Mechanisms of (+)-Lutein
The antioxidant activity of (+)-Lutein is not confined to a single action but is a combination of direct and indirect mechanisms. These include the direct scavenging of free radicals, the quenching of singlet oxygen, the inhibition of lipid peroxidation within cellular membranes, and the upregulation of cellular antioxidant defenses through the modulation of signaling pathways.
Direct Free Radical Scavenging
Lutein's extended system of conjugated double bonds allows it to effectively delocalize unpaired electrons, making it a potent scavenger of various free radicals.[1][4] It can donate an electron to neutralize a free radical, thereby becoming a resonance-stabilized radical itself, which is less reactive and less likely to propagate further oxidative damage.[1] Lutein has been shown to be an effective scavenger of superoxide and hydroxyl radicals.[5][6]
Diagram: Free Radical Scavenging by Lutein
Caption: Lutein donates an electron to neutralize a free radical.
Quenching of Singlet Oxygen
Singlet oxygen (¹O₂) is a highly reactive, non-radical ROS that can cause significant damage to biological molecules. Lutein is an exceptionally efficient quencher of singlet oxygen, a process that occurs through physical quenching.[1][7] In this mechanism, the excited energy of singlet oxygen is transferred to the lutein molecule, returning the oxygen to its ground state while the lutein molecule dissipates the excess energy as heat, without being chemically altered.[4] The efficiency of singlet oxygen quenching is related to the number of conjugated double bonds; however, lutein (with 10 conjugated double bonds) is a more efficient quencher in some environments compared to carotenoids with 11 conjugated double bonds, which may be due to differences in aggregation.[8]
Inhibition of Lipid Peroxidation
Due to its lipophilic nature, lutein readily incorporates into cellular membranes.[9] This localization is crucial for its role in protecting lipids from peroxidation, a damaging chain reaction initiated by free radicals that can compromise membrane integrity and function.[10][11] Lutein can intercept lipid peroxyl radicals within the membrane, breaking the chain of lipid peroxidation and preventing further damage to polyunsaturated fatty acids.[10][12] Studies have shown that lutein supplementation can significantly reduce markers of lipid peroxidation, such as malondialdehyde (MDA).[12][13]
Diagram: Lutein's Role in Preventing Lipid Peroxidation
Caption: Lutein intercepts lipid peroxyl radicals within the cell membrane.
Modulation of Endogenous Antioxidant Defenses via the Nrf2 Pathway
Beyond its direct antioxidant actions, lutein exerts a significant indirect antioxidant effect by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][14][15] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like lutein, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[15] This leads to the increased synthesis of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidases (GPx).[1][2][16]
Diagram: Lutein-Mediated Activation of the Nrf2-ARE Pathway
Caption: Lutein promotes the translocation of Nrf2 to the nucleus.
Quantitative Data on Antioxidant Activity
The antioxidant capacity of (+)-Lutein has been quantified in various in vitro and cellular assays. The following tables summarize key findings from the literature.
Table 1: Radical Scavenging Activity of Lutein
| Radical Species | Assay Method | Lutein Concentration | Scavenging Effect | Reference |
| Retinyl palmitate cation radical | Pulse radiolysis | Not specified | Bimolecular rate constant: (8.85 ± 0.25) × 10⁹ M⁻¹s⁻¹ | [17] |
| Superoxide radical | ESR | 16.7 µM | 30-50% scavenging | [6] |
| Hydroxyl radical | ESR | 16.7 µM | 50-70% scavenging | [6] |
| Hydroxyl radical | Luminescent assay | Not specified | 90-99% scavenging | [6] |
| Nitric oxide (NO•) | Griess assay | Not specified | Dose-dependent scavenging | [18] |
| DPPH radical | Spectrophotometry | 10 - 100 µg/mL | 6.2% - <10.0% RSA | [19] |
Table 2: Effects of Lutein on Nrf2 Pathway Activation
| Cell Type | Lutein Treatment | Effect on Nrf2 Pathway | Reference |
| ARPE-19 cells | Micellar delivery (62 µM cellular accumulation) | 1.5-fold increase in Nrf2 nuclear translocation | [14][20] |
| ARPE-19 cells | 24-hour treatment | 1.7-fold increase in NQO1 mRNA, 1.8-fold increase in HO-1 mRNA | [14][20] |
| Rat model of traumatic brain injury | 20 mg/kg supplementation | Increased Nrf2 levels in the brain | [15] |
| Mouse model of arsenic-induced hepatotoxicity | Not specified | Increased levels of Nrf2-related antioxidant enzymes (NQO1, HO-1, GST) | [1] |
Experimental Protocols for Key Antioxidant Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep purple color, by an antioxidant. The color change is measured spectrophotometrically.
Workflow:
References
- 1. Lutein as a Modulator of Oxidative Stress-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lutein and inflammation: a comprehensive review of its mechanisms of action [explorationpub.com]
- 3. Effects and Mechanisms of Lutein on Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. The retinal carotenoids zeaxanthin and lutein scavenge superoxide and hydroxyl radicals: a chemiluminescence and ESR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lutein and zeaxanthin supplementation reduces photo-oxidative damage and modulates the expression of inflammation-related genes in retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Mechanistic Review of β-Carotene, Lutein, and Zeaxanthin in Eye Health and Disease | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Lutein and zeaxanthin reduce neuronal cell damage caused by lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lutein supplementation reduces plasma lipid peroxidation and C-reactive protein in healthy nonsmokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lutein and zeaxanthin supplementation reduces H2O2-induced oxidative damage in human lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Lutein prevents osteoarthritis through Nrf2 activation and downregulation of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Radical Scavenging Activity-Based and AP-1-Targeted Anti-Inflammatory Effects of Lutein in Macrophage-Like and Skin Keratinocytic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Lutein's Interaction with Cellular Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lutein, a xanthophyll carotenoid, is a crucial component of the human diet, primarily recognized for its role in eye health. Its unique molecular structure, characterized by a long polyene chain and hydroxyl groups at each end, dictates its specific interactions with cellular membranes. This technical guide provides an in-depth analysis of the biophysical and biochemical interplay between lutein and lipid bilayers, offering insights for researchers in nutrition, cell biology, and drug development.
Orientation and Localization of Lutein in Cellular Membranes
The orientation of lutein within the lipid bilayer is a critical determinant of its function. Unlike nonpolar carotenoids, the hydroxyl groups of lutein anchor it to the polar head groups of phospholipids, resulting in a defined transmembrane orientation.
Early studies using linear dichroism analysis on lipid multi-bilayers suggested a relatively large orientation angle of 67° for lutein, which was interpreted as a mix of vertical and parallel orientations[1][2]. However, more recent investigations using fluorescence microscopy on single giant unilamellar vesicles (GUVs) have provided a more precise understanding. These studies indicate a transmembrane orientation for lutein, with an angle of approximately 42-43° between its transition dipole moment and the normal to the lipid bilayer[1]. Molecular dynamics simulations further support a predominantly vertical orientation, with lutein intercalating into the bilayer from its β-ring side[1].
It has also been demonstrated that in membranes with lipid domain structures, such as those containing lipid rafts, lutein and zeaxanthin are preferentially excluded from the more ordered, saturated lipid domains and become concentrated in the more fluid, unsaturated lipid domains. This selective localization is significant for its antioxidant function, as it places lutein in close proximity to lipids that are more susceptible to oxidation[1][3][4][5][6].
Visualization of Lutein's Orientation
The following diagram illustrates the predominant transmembrane orientation of lutein within a phospholipid bilayer.
Caption: Transmembrane orientation of lutein in a lipid bilayer.
Effects of Lutein on Membrane Physical Properties
Lutein's presence within the cellular membrane significantly modulates its physical properties, in a manner often compared to cholesterol[1][7][8][9][10][11]. These modifications have profound implications for membrane function, including permeability, protein activity, and susceptibility to oxidative stress.
Quantitative Data on Lutein's Membrane Effects
The following tables summarize the quantitative effects of lutein on various membrane properties as reported in the literature.
Table 1: Effect of Lutein on Membrane Hydrophobicity
| Lutein Concentration (mol%) | Membrane System | Method | Parameter | Change in Value | Reference |
| 10 | DMPC | EPR Spin Labeling (16-SASL) | 2Az (Gauss) | 67.63 G to 65.25 G | [1] |
| - | DMPC | EPR Spin Labeling | Dielectric Constant (ε) | 10 to 3 | [1] |
Table 2: Effect of Lutein on Membrane Fluidity and Order
| Lutein Concentration | Membrane System | Method | Observation | Reference |
| Not specified | Phosphatidylcholine | EPR | Decreased fluidity in the hydrophobic core | [1] |
| Not specified | Phosphatidylcholine | EPR | Increased order of alkyl chains in the membrane center | [1] |
| Not specified | EYPC | Pulse ESR Spin Labeling | Reduced collision frequency of spin-label pairs | [12] |
| Various | PEPG MLVs | Fluorescence (Laurdan GP) | Increased GP values in the hydrophobic region | [13] |
| Various | PEPG MLVs | Fluorescence (Prodan GP) | Decreased GP values in the hydrophilic region | [13] |
Lutein's Role as a Membrane Antioxidant
One of the most well-documented functions of lutein is its ability to protect cellular membranes from oxidative damage. Its polyene chain effectively quenches singlet oxygen and scavenges other reactive oxygen species (ROS)[4].
Lutein's antioxidant efficacy is significantly enhanced by its localization in unsaturated lipid domains, where the risk of lipid peroxidation is highest[1][4][5]. Studies have shown that lutein is more effective at protecting lipids from peroxidation in membranes that form raft-like domains compared to homogeneous membranes[4][5].
Quantitative Data on Lutein's Antioxidant Activity
Table 3: Antioxidant Effect of Lutein in Model Membranes
| Lutein Concentration (mol%) | Membrane System | Method | Measured Effect | Reference |
| 0.1 | DOPC/SM/Chol | Oxygen Consumption (EPR) | Inhibited oxygen consumption by nearly two times | [4] |
| 0.1, 0.3, 0.5 | DOPC/SM/Chol | Iodometric Assay | Reduced hydroperoxide accumulation | [4] |
| 0.5 | DOPC/SM/Chol | MDA-TBA Test | Reduced MDA-TBA adduct accumulation | [4] |
Proposed Antioxidant Signaling Pathway
The antioxidant activity of lutein within the membrane can be conceptualized as a multi-step process involving the quenching of ROS and the prevention of lipid peroxidation chain reactions.
Caption: Lutein's antioxidant mechanism in a lipid bilayer.
Interaction with Membrane Proteins and Signaling
Lutein's influence extends beyond the lipid components of the membrane to interactions with integral and peripheral membrane proteins, thereby modulating cellular signaling.
Lutein and Rhodopsin
In the photoreceptor outer segment membranes of the retina, which are rich in rhodopsin, lutein is found in significant concentrations[6][9]. While the direct binding of lutein to rhodopsin is not fully elucidated, its presence in these membranes is believed to be crucial for protecting the highly unsaturated lipids surrounding rhodopsin from photo-oxidation[6][9]. Lutein administration has been shown to increase rhodopsin expression in rod cells[14]. Furthermore, lutein may modulate the G-protein coupled receptor (GPCR) signaling cascade initiated by rhodopsin activation[15].
Lutein and Lipid Rafts
As previously mentioned, lutein preferentially localizes to the more disordered lipid domains, effectively being excluded from cholesterol- and sphingolipid-rich lipid rafts[1][4][5][6]. This partitioning can indirectly influence signaling platforms that are dependent on lipid raft integrity. Some flavonoids, which share structural similarities with lutein, have been shown to suppress the accumulation of lipid rafts following receptor activation, thereby inhibiting downstream signaling pathways such as NF-κB activation[16].
Visualizing Lutein's Influence on Rhodopsin Signaling
The following diagram illustrates the potential points of interaction of lutein within the rhodopsin signaling cascade.
Caption: Lutein's protective role in the rhodopsin signaling cascade.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the interaction of lutein with cellular membranes.
Electron Paramagnetic Resonance (EPR) Spin Labeling
Objective: To determine membrane fluidity, order, and hydrophobicity.
Protocol Overview:
-
Spin Labeling: A spin label, typically a nitroxide derivative of a fatty acid or phospholipid (e.g., 5-doxylstearic acid or 16-doxylstearic acid), is incorporated into the lipid membrane along with lutein.
-
Sample Preparation: Multilamellar vesicles (MLVs) or other model membrane systems are prepared containing the desired concentrations of lipids, lutein, and the spin label.
-
EPR Spectroscopy: The sample is placed in the EPR spectrometer, and the spectrum is recorded. The shape and splitting of the EPR spectrum are sensitive to the mobility and environment of the spin label.
-
Data Analysis:
-
Order Parameter (S): Calculated from the hyperfine splitting of the spectrum to quantify the orientational order of the lipid acyl chains.
-
Rotational Correlation Time (τc): Determined from the linewidths to assess the rate of motion (fluidity).
-
Hydrophobicity (2Az): The maximal hyperfine splitting is used to determine the polarity of the spin label's environment.
-
Fluorescence Microscopy of Giant Unilamellar Vesicles (GUVs)
Objective: To determine the orientation of lutein in a single lipid bilayer.
Protocol Overview:
-
GUV Formation: GUVs are formed by methods such as electroformation, where a lipid film containing lutein is hydrated with a sucrose solution and subjected to an AC electric field[17][18][19].
-
Microscopy Setup: GUVs are observed using a fluorescence microscope equipped with polarizers in the excitation and emission pathways.
-
Image Acquisition: Fluorescence intensity and anisotropy images of the GUVs are captured.
-
Data Analysis: The fluorescence anisotropy is calculated for different regions of the GUV. The variation in anisotropy around the circumference of the vesicle is used to determine the angle of the transition dipole moment of lutein relative to the membrane normal.
Molecular Dynamics (MD) Simulations
Objective: To model the dynamic interactions between lutein and lipid molecules at an atomic level.
Protocol Overview:
-
System Setup: A model lipid bilayer is constructed in silico, and lutein molecules are placed within or near the bilayer. The system is then solvated with water molecules.
-
Force Field Selection: An appropriate force field (e.g., CHARMM, GROMOS) is chosen to describe the interactions between all atoms in the system.
-
Equilibration: The system is subjected to a period of energy minimization and equilibration to allow it to reach a stable state.
-
Production Run: A long simulation (nanoseconds to microseconds) is performed to generate trajectories of all atoms over time.
-
Data Analysis: The trajectories are analyzed to determine:
-
The orientation and position of lutein within the bilayer.
-
The effect of lutein on lipid order parameters, membrane thickness, and area per lipid.
-
The formation of hydrogen bonds between lutein and lipid or water molecules.
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for studying lutein-membrane interactions.
Caption: General experimental workflow for studying lutein-membrane interactions.
Conclusion
The interaction of lutein with cellular membranes is a multifaceted process with significant implications for membrane structure and function. Its defined transmembrane orientation, ability to modulate membrane physical properties, potent antioxidant activity, and interactions with membrane-associated proteins underscore its importance in maintaining cellular health. A thorough understanding of these interactions, facilitated by the experimental and computational approaches outlined in this guide, is essential for advancing research in areas ranging from preventative nutrition to the development of novel therapeutic strategies targeting membrane-related pathologies.
References
- 1. An Overview of Lutein in the Lipid Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lutein and zeaxanthin as protectors of lipid membranes against oxidative damage: the structural aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural aspects of the antioxidant activity of lutein in a model of photoreceptor membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. An Overview of Lutein in the Lipid Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciprofiles.com [sciprofiles.com]
- 12. Effects of lutein and cholesterol on alkyl chain bending in lipid bilayers: a pulse electron spin resonance spin labeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lutein delays photoreceptor degeneration in a mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lutein and zeaxanthin isomers may attenuate photo-oxidative retinal damage via modulation of G protein-coupled receptors and growth factors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Suppressive effects of the flavonoids quercetin and luteolin on the accumulation of lipid rafts after signal transduction via receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Giant Unilamellar Vesicles (GUVs) Preparation by Electroformation Method [protocols.io]
- 19. Electro-formation and fluorescence microscopy of giant vesicles with coexisting liquid phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Properties of (+)-Lutein: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Lutein, a prominent member of the xanthophyll family of carotenoids, is a lipophilic pigment synthesized by plants and is abundant in green leafy vegetables, certain fruits, and egg yolks. Its unique chemical structure, characterized by a long polyene chain and two hydroxylated ionone rings, one of which is an ε-ring, imparts a distinct set of spectroscopic properties. These properties are fundamental to its identification, quantification, and the elucidation of its biological functions, which include potent antioxidant and anti-inflammatory activities, as well as a crucial role in ocular health. This technical guide provides a comprehensive overview of the core spectroscopic characteristics of (+)-lutein, detailed experimental protocols for its analysis, and a visualization of its engagement with key cellular signaling pathways.
Spectroscopic Data
The spectroscopic signature of (+)-lutein is a composite of its electronic and vibrational characteristics, which are interrogated by various analytical techniques. The following tables summarize the key quantitative data obtained from UV-Visible (UV-Vis) Absorption Spectroscopy, Circular Dichroism (CD) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
UV-Visible Absorption Spectroscopy
The vibrant yellow color of lutein is a direct consequence of its extended π-conjugated system, which strongly absorbs light in the blue region of the visible spectrum. The UV-Vis absorption spectrum of lutein is characterized by a three-peaked profile, typical for carotenoids. The position of these absorption maxima (λmax) is sensitive to the solvent environment.
Table 1: UV-Visible Absorption Maxima of (+)-Lutein in Various Solvents
| Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Reference(s) |
| n-Hexane | 421 | 444.5 | 473.5 | |
| Ethanol | 422 | 445 | 474 | |
| Acetone | 425 | 447.5 | 476 | |
| Diethyl Ether | - | 445 | - |
Circular Dichroism (CD) Spectroscopy
While lutein in an isotropic solution exhibits weak CD activity in the visible region, it can show strong induced circular dichroism when it forms aggregates or is bound to proteins. For instance, in the presence of sodium dodecyl sulfate (SDS) in an aqueous solution, lutein can form helical assemblies that result in significant CD signals. The interaction of lutein with xanthophyll binding proteins (XBP) also leads to substantial alterations in its CD spectrum.
Table 2: Circular Dichroism Spectral Data of (+)-Lutein
| Condition | Wavelength (nm) | Ellipticity (mdeg) | Reference(s) |
| Aqueous solution with limited SDS | ~390 (crossover) | Positive and negative extrema | |
| Bound to Xanthophyll Binding Protein (XBP) | - | Altered CD spectrum |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of lutein, allowing for the assignment of all proton and carbon signals in the molecule. The chemical shifts are indicative of the electronic environment of each nucleus.
Table 3: Key ¹H and ¹³C NMR Chemical Shifts for (+)-Lutein (in CDCl₃)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference(s) |
| H-6' | 2.40 | - | |
| CH₃-17 | - | - | |
| C-8 | - | 138.5 | |
| C-8' | - | 137.7 |
Note: Complete assignment of all ¹H and ¹³C signals requires 2D NMR techniques and is beyond the scope of this summary table.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of lutein, aiding in its identification and structural characterization. Atmospheric Pressure Chemical Ionization (APCI) is a commonly used ionization technique for carotenoids.
Table 4: Mass Spectrometry Data for (+)-Lutein
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference(s) |
| Positive Ion APCI | 569.4 [M+H]⁺ | 551.4 [M+H-H₂O]⁺, 495 [MH-18-56]⁺, 430 | |
| Negative Ion APCI | 568.4 [M]⁻ | 550 [M-18]⁻ |
Experimental Protocols
The following sections provide detailed methodologies for the key spectroscopic analyses of (+)-lutein.
UV-Visible Spectrophotometry
Objective: To determine the absorption maxima and quantify the concentration of lutein in a solution.
Materials:
-
(+)-Lutein standard
-
Spectrophotometric grade solvents (e.g., n-hexane, ethanol, acetone)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of (+)-lutein in the desired solvent (e.g., ethanol) at a known concentration (e.g., 100 µg/mL). Protect the solution from light and store at low temperature.
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution to create a calibration curve. The concentration range should yield absorbance values between 0.2 and 0.8 for optimal accuracy.
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 350-600 nm).
-
Blank Measurement: Fill a quartz cuvette with the solvent used to prepare the samples. Place the cuvette in the spectrophotometer and record the baseline.
-
Sample Measurement: Rinse the cuvette with the lutein sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). For quantification, use the Beer-Lambert law (A = εbc), where A is the absorbance at a specific λmax, ε is the molar extinction coefficient, b is the path length (1 cm), and c is the concentration. The specific extinction coefficient (E1% 1cm) for lutein in ethanol at 445 nm is 2550.
Circular Dichroism (CD) Spectroscopy
Objective: To investigate the chiral properties of lutein, particularly in aggregated states or when bound to proteins.
Materials:
-
(+)-Lutein
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Sodium dodecyl sulfate (SDS) or a purified xanthophyll binding protein (XBP)
-
Quartz CD cuvette (e.g., 1 cm path length)
-
CD spectropolarimeter
Procedure:
-
Sample Preparation (for induced CD):
-
Prepare a stock solution of lutein in a minimal amount of a water-miscible organic solvent (e.g., ethanol).
-
In an aqueous buffer, prepare a solution containing the desired concentration of SDS or XBP.
-
Slowly add a small aliquot of the lutein stock solution to the aqueous solution while stirring to induce the formation of lutein assemblies or binding to the protein. The final concentration of the organic solvent should be minimal.
-
-
Instrument Setup: Turn on the CD spectropolarimeter and purge with nitrogen gas. Set the desired wavelength range (e.g., 300-600 nm) and other acquisition parameters (e.g., bandwidth, integration time).
-
Blank Measurement: Record the CD spectrum of the buffer solution (containing SDS or XBP without lutein).
-
Sample Measurement: Record the CD spectrum of the lutein-containing sample.
-
Data Analysis: Subtract the blank spectrum from the sample spectrum to obtain the final CD spectrum of the lutein assembly or complex. Analyze the positions and signs of the CD bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information about the (+)-lutein molecule.
Materials:
-
Purified (+)-lutein sample (typically >95% purity)
-
Deuterated solvent (e.g., chloroform-d, CDCl₃)
-
NMR tubes
-
High-field NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the purified lutein sample (typically 1-5 mg for ¹H NMR, 10-20 mg for ¹³C NMR) in the deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃).
-
Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Set the parameters for the ¹H NMR experiment, including the number of scans, relaxation delay, and spectral width. Acquire the ¹H NMR spectrum.
-
¹³C NMR Acquisition: Set the parameters for the ¹³C NMR experiment. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope. Acquire the ¹³C NMR spectrum.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H signals and assign the chemical shifts for both ¹H and ¹³C spectra by comparison with literature data and, if necessary, with the aid of 2D NMR experiments (e.g., COSY, HSQC, HMBC).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of (+)-lutein.
Materials:
-
(+)-Lutein sample
-
HPLC-grade solvents (e.g., methanol, acetonitrile)
-
High-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an APCI source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of lutein in an appropriate solvent compatible with the HPLC mobile phase (e.g., methanol).
-
HPLC-MS Setup:
-
Equilibrate the HPLC system with the chosen mobile phase. A C18 or C30 reversed-phase column is commonly used for carotenoid separation.
-
Set the parameters for the APCI source, including the vaporizer temperature and corona discharge current.
-
Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-700).
-
-
MS Analysis: Inject the sample into the HPLC-MS system. The lutein will be separated from any impurities before entering the mass spectrometer.
-
MS/MS Analysis (for fragmentation):
-
Perform a first-stage mass scan to identify the protonated molecule [M+H]⁺ (for positive ion mode) or the molecular ion [M]⁻ (for negative ion mode).
-
Select the precursor ion of interest and subject it to collision-induced dissociation (CID) with a collision gas (e.g., argon).
-
Acquire the product ion spectrum (MS/MS spectrum).
-
-
Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to identify characteristic fragment ions.
Signaling Pathways and Experimental Workflows
(+)-Lutein's biological activity is mediated through its interaction with various cellular signaling pathways. Its antioxidant properties, for instance, are not only due to direct quenching of reactive oxygen species (ROS) but also through the modulation of endogenous antioxidant defense systems. Furthermore, lutein has been shown to influence pathways involved in cell cycle regulation and apoptosis.
Lutein's Role in the Nrf2 Antioxidant Response Pathway
Lutein can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.
Caption: Lutein-mediated activation of the Nrf2 antioxidant pathway.
Lutein's Influence on the p53 Signaling Pathway
In certain cancer cell lines, lutein has been shown to activate the p53 signaling pathway, which can lead to cell cycle arrest and apoptosis.
Caption: Lutein's activation of the p53 tumor suppressor pathway.
General Workflow for Spectroscopic Analysis of (+)-Lutein
A typical workflow for the comprehensive spectroscopic characterization of (+)-lutein from a natural source involves extraction, purification, and analysis by multiple spectroscopic techniques.
Caption: Workflow for the spectroscopic characterization of (+)-Lutein.
Conclusion
The spectroscopic properties of (+)-lutein provide a fundamental basis for its identification, quantification, and the study of its interactions within biological systems. UV-Vis spectroscopy reveals its characteristic light-absorbing properties, while circular dichroism offers insights into its supramolecular organization and protein binding. NMR spectroscopy provides the definitive structural fingerprint, and mass spectrometry confirms its molecular weight and fragmentation patterns. The detailed experimental protocols and workflow presented in this guide offer a practical framework for researchers in the fields of natural product chemistry, pharmacology, and drug development to accurately and reliably characterize this important xanthophyll. Furthermore, the visualization of its engagement with key signaling pathways, such as the Nrf2 and p53 pathways, underscores the molecular basis for its health-promoting effects and provides a rationale for its continued investigation as a therapeutic and preventative agent.
Bioavailability of Lutein Esters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioavailability of various lutein esters, focusing on the critical factors influencing their absorption and metabolism. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of lutein-based products for nutritional and pharmaceutical applications.
Introduction to Lutein and Lutein Esters
Lutein is a xanthophyll carotenoid found abundantly in green leafy vegetables. It is known for its antioxidant properties and its role in eye health, particularly in the macular region of the retina. In many natural sources, such as marigold flowers, lutein exists in an esterified form, where the hydroxyl groups are bound to fatty acids. Common lutein esters include lutein dipalmitate, lutein dimyristate, and lutein diacetate. The bioavailability of these esters compared to free lutein is a subject of ongoing research and is a critical consideration for the formulation of dietary supplements and functional foods.
Comparative Bioavailability of Lutein Esters and Free Lutein
The bioavailability of lutein from its esterified forms versus its free form is a complex issue with conflicting findings in the scientific literature. Some studies suggest that lutein esters have higher bioavailability, while others report no significant difference or even favor free lutein. This variation can be attributed to several factors, including the specific ester form, the food matrix, the presence of dietary fats, and the formulation of the supplement.
A study comparing a lutein diester formulation to an unesterified lutein formulation found that the lutein diester was 61.6% more bioavailable, with a higher mean Area Under the Curve (AUC) and maximum serum concentration (Cmax).[1] Another study also reported a greater bioavailability of lutein from a lutein ester supplement compared to free lutein in a majority of subjects, with an overall increase of 62%.[2] However, a recent randomized cross-over study in 2024 found no significant differences in serum lutein responses between free and ester forms after daily supplementation for two months.[3][4] This suggests that over a longer period, the chemical form may be less critical than consistent intake.
The formulation of the supplement plays a crucial role. For instance, oil-based formulations of both free lutein and lutein esters generally exhibit better absorption than powdered or crystalline forms. The type of beadlet used in supplements can also significantly impact bioavailability, with starch-based matrix beadlets showing greater bioavailability than alginate-based ones.
Table 1: Summary of Comparative Bioavailability Studies of Lutein Esters vs. Free Lutein
| Lutein Form | Study Design | Key Findings | Reference |
| Lutein Diester vs. Unesterified Lutein | Single-dose, randomized, crossover | Lutein diester was 61.6% more bioavailable (higher AUC and Cmax). | [1] |
| Lutein Ester vs. Free Lutein | Single-dose, randomized, crossover | Lutein from the ester formulation was 62% more bioavailable.[2] | [2] |
| Free Lutein vs. Lutein Esters | Randomized, crossover | No significant differences in serum lutein responses after 15, 40, and 60 days of supplementation. | [3][4] |
| Lutein Dipalmitate, Dimyristate, Monomyristate | Patent information | A mixture of these esters is described as having high bioavailability. | [5] |
| Lutein Esters in Fermented Milk | In vivo and in vitro | Dose-dependent increase in serum lutein with regular consumption. Incomplete in vitro hydrolysis of esters. | [6] |
| Starch-Matrix vs. Alginate-Matrix Beadlets (Free Lutein) | Single-dose, randomized, crossover | Starch-based beadlets resulted in 1.8-fold higher AUC(0-72h) for total lutein. | [7] |
Signaling Pathways and Mechanisms of Absorption
The absorption of lutein esters involves a multi-step process that begins in the small intestine.
References
- 1. Esterification does not impair lutein bioavailability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of cholesterol membrane transporter Niemann-Pick C1-like 1 in the intestinal absorption of lutein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability of Lutein from Marigold Flowers (Free vs. Ester Forms): A Randomised Cross-Over Study to Assess Serum Response and Visual Contrast Threshold in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO1998045241A2 - Lutein esters having high bioavailability - Google Patents [patents.google.com]
- 6. Lutein bioavailability from lutein ester-fortified fermented milk: in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of formulation on the bioavailability of lutein and zeaxanthin: a randomized, double-blind, cross-over, comparative, single-dose study in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: HPLC Method Development for the Separation of Lutein Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lutein, a xanthophyll carotenoid, is a vital nutrient for human health, particularly for eye health where it, along with its isomers, accumulates in the macula. The primary dietary isomers are lutein, zeaxanthin, and meso-zeaxanthin. Lutein and zeaxanthin are obtained from dietary sources, while meso-zeaxanthin is primarily formed in the retina from lutein. These isomers possess unique stereochemistry, and their accurate separation and quantification are crucial for research, clinical studies, and the quality control of dietary supplements. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose. This document provides a detailed guide to HPLC method development for the separation of lutein isomers, including sample preparation protocols and a comparison of different chromatographic approaches.
The key lutein isomers of interest include:
-
Lutein: ((3R,3'R,6'R)-β,ε-carotene-3,3'-diol)
-
Zeaxanthin: ((3R,3'R)-β,β-carotene-3,3'-diol)
-
Meso-zeaxanthin: ((3R,3'S)-meso-β,β-carotene-3,3'-diol)
-
cis/trans isomers: Geometric isomers of the above, such as 9-cis, 13-cis, etc.
The structural similarity of these isomers, particularly the stereoisomers zeaxanthin and meso-zeaxanthin, presents a significant analytical challenge requiring specialized chromatographic techniques for effective separation.
Experimental Protocols
Sample Preparation
The majority of lutein in natural sources and commercial supplements exists as fatty acid esters. Therefore, a saponification step is typically required to hydrolyze these esters to free lutein prior to HPLC analysis.
Protocol 1: Saponification and Extraction from Supplements (Capsules/Tablets)
This protocol is adapted for the extraction of lutein and its isomers from dietary supplements.
Materials:
-
Ethanol:ethyl acetate (1:1, v/v) solution[1]
-
2% Butylated hydroxytoluene (BHT) in ethanol:ethyl acetate (1:1, v/v)[1]
-
Potassium hydroxide (KOH) solution (e.g., 10% in methanol or 60% w/v in water)[2][3]
-
Petroleum ether or a mixture of n-hexane, ethyl ether, and cyclohexane (40:40:20, v/v/v)[2][3]
-
10% Sodium chloride solution[3]
-
Deionized water
-
Nitrogen gas
Procedure:
-
Sample Weighing: Accurately weigh the contents of a representative number of capsules or finely ground tablets.
-
Initial Dissolution: Dissolve the sample in a suitable organic solvent mixture, such as the ethanol:ethyl acetate solution containing BHT to prevent oxidation.[1]
-
Saponification: Add the KOH solution to the sample mixture. The reaction is typically carried out at room temperature for 1-2 hours or at an elevated temperature (e.g., 50°C) for a shorter duration (e.g., 15-30 minutes) with stirring under a nitrogen atmosphere to prevent degradation.[2]
-
Extraction: After saponification, transfer the mixture to a separatory funnel. Add petroleum ether (or the hexane/ether/cyclohexane mixture) and a 10% sodium chloride solution to facilitate phase separation.[3]
-
Phase Separation and Washing: Shake the funnel vigorously and allow the layers to separate. Collect the upper organic layer containing the carotenoids. Repeat the extraction of the aqueous layer two more times to ensure complete recovery.[3] Combine the organic extracts and wash with deionized water until the washings are neutral to pH paper.[3]
-
Drying and Reconstitution: Evaporate the solvent from the combined organic phases under a stream of nitrogen at a low temperature (e.g., 35°C).[3] Reconstitute the dried residue in the HPLC mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.[1][3]
HPLC Methodology
The choice of HPLC method depends on the specific isomers to be separated. Normal-phase, reversed-phase, and chiral chromatography are all employed.
Protocol 2: Normal-Phase HPLC for Lutein and Zeaxanthin
Normal-phase HPLC is effective for separating lutein and zeaxanthin.[4]
-
Column: Silica or cyanopropyl column.[5]
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and a more polar modifier such as 2-propanol (isopropanol) or ethyl acetate.[6][7] A common mobile phase is a gradient of hexanes and 2-propanol.[6]
-
Flow Rate: Typically 0.7-1.0 mL/min.[8]
-
Detection: Diode array detector (DAD) at 446 nm and 450 nm.[6]
Protocol 3: Reversed-Phase HPLC for General Carotenoid Profiling
Reversed-phase HPLC, particularly with a C30 stationary phase, is excellent for separating various carotenoids, including some lutein isomers. C30 columns offer enhanced shape selectivity for carotenoids compared to traditional C18 columns.[9][10][11]
-
Column: C30 reversed-phase column (e.g., YMC Carotenoid).[12]
-
Mobile Phase: A gradient of methanol, acetonitrile, and methyl-tert-butyl ether (MTBE) or other suitable solvents.[13]
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Often controlled, for instance, at 30°C.[1]
-
Detection: DAD at approximately 450 nm.[1]
Protocol 4: Chiral HPLC for Stereoisomer Separation
To separate the stereoisomers (3R,3'R)-trans-zeaxanthin and (3R,3'S)-meso-zeaxanthin, a chiral stationary phase is necessary.[6][14]
-
Column: Daicel Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or a similar chiral column.[6][8][15]
-
Flow Rate: Typically 0.7 mL/min.[8]
-
Detection: DAD at 446 nm and 450 nm.[6]
Data Presentation
Table 1: Comparison of HPLC Methods for Lutein Isomer Separation
| Chromatographic Mode | Stationary Phase | Typical Mobile Phase | Separated Isomers | Advantages | Limitations | Reference |
| Normal-Phase | Silica, Cyanopropyl | Hexane/Isopropanol gradient | Lutein, Zeaxanthin, some geometric isomers | Good separation of lutein and zeaxanthin. | May not separate all stereoisomers. | [4][5][6] |
| Reversed-Phase | C30 | Methanol/Acetonitrile/MTBE gradient | Broad range of carotenoids, including lutein and zeaxanthin isomers | Excellent for complex samples with multiple carotenoids, good separation of geometric isomers. | May co-elute stereoisomers without a chiral phase. | [9][10][16] |
| Reversed-Phase | C18 | Acetonitrile/Water | Lutein, Zeaxanthin | Widely available and robust. | Less efficient than C30 for carotenoid isomer separation. | [17] |
| Chiral | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol gradient | trans-Lutein, (3R,3'R)-trans-zeaxanthin, (3R,3'S)-meso-zeaxanthin | Baseline separation of critical stereoisomers. | Longer run times, specialized and more expensive columns. | [6][8][15] |
Mandatory Visualizations
Caption: Workflow for the analysis of lutein isomers.
Caption: Selecting an HPLC method based on target isomers.
Conclusion
The successful separation and quantification of lutein isomers are achievable through careful selection and optimization of sample preparation and HPLC methodologies. For routine analysis of lutein and zeaxanthin, normal-phase HPLC provides a robust solution. When analyzing complex matrices with a wide range of carotenoids and geometric isomers, a C30 reversed-phase column is highly recommended due to its superior shape selectivity. For the critical differentiation of stereoisomers like meso-zeaxanthin and (3R,3'R)-trans-zeaxanthin, the use of a chiral stationary phase is indispensable. The protocols and data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish reliable and accurate analytical methods for lutein isomer analysis.
References
- 1. fda.gov.tw [fda.gov.tw]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. drugfuture.com [drugfuture.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Reversed-phase high-performance liquid chromatographic identification of lutein and zeaxanthin stereoisomers in bovine retina using a C30 bonded phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined HPLC-MS and HPLC-NMR on-line coupling for the separation and determination of lutein and zeaxanthin stereoisomers in spinach and in retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of zeaxanthin stereoisomers and lutein in trout flesh using chiral high-performance liquid chromatography-diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Lutein Isomers: Preparation, Separation, Structure Elucidation, and Occurrence in 20 Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sciencescholar.us [sciencescholar.us]
Application Notes and Protocols for (+)-Lutein in Neuroprotection Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Lutein, a xanthophyll carotenoid, is a naturally occurring pigment found in a variety of green leafy vegetables and other food sources. It is one of the few carotenoids that can cross the blood-brain barrier and accumulate in neural tissues.[1] Emerging research has highlighted its significant potential in neuroprotection through its potent antioxidant and anti-inflammatory properties.[2][3][4] Evidence from preclinical studies suggests that lutein may offer therapeutic benefits in a range of neurodegenerative conditions, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[2][5] This document provides a comprehensive overview of the application of (+)-lutein in neuroprotection research, including detailed experimental protocols and a summary of quantitative data from key studies.
Mechanisms of Neuroprotection
(+)-Lutein exerts its neuroprotective effects through a multi-faceted approach, primarily by mitigating oxidative stress and inflammation, which are key pathological features of many neurodegenerative diseases.[2][6]
Antioxidant Activity: Lutein is an effective scavenger of reactive oxygen species (ROS), which can cause significant damage to neurons.[1] It has been shown to reduce mitochondrial ROS and lipid peroxidation in neuronal cells, thereby preventing oxidative damage that can lead to cell death.[1][7] This antioxidant capacity is partly mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the cellular antioxidant response.[3][8]
Anti-inflammatory Effects: Neuroinflammation, often characterized by the over-activation of microglial cells, contributes significantly to neuronal damage. Lutein has been demonstrated to suppress the activation of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[3][9] By inhibiting NF-κB, lutein reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), and inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3]
Modulation of Signaling Pathways: Beyond its direct antioxidant and anti-inflammatory effects, lutein influences several critical signaling pathways involved in neuronal survival and function. In models of Parkinson's disease, lutein has been shown to upregulate SIRT1 expression by inhibiting miR-135b-5p, which in turn inhibits microglial M1 polarization and inflammation. In ischemic stroke models, lutein treatment leads to increased levels of anti-apoptotic proteins like Bcl-2 and a decrease in pro-apoptotic markers.[5]
Data Presentation: Quantitative Effects of (+)-Lutein
The following tables summarize the quantitative findings from key preclinical studies investigating the neuroprotective effects of (+)-lutein.
Table 1: In Vivo Neuroprotective Effects of (+)-Lutein in an Ischemic Stroke Model
| Parameter | Animal Model | Lutein Dosage | Control Group Outcome | Lutein-Treated Group Outcome | Percentage Change | Reference |
| Infarct Volume | Mice (MCAo model) | 0.2 mg/kg (i.p.) | 100% (normalized) | Smaller infarct volume | Statistically significant reduction | [5] |
| Neurological Score | Mice (MCAo model) | 0.2 mg/kg (i.p.) | Higher deficit score | Improved neurological score | Statistically significant improvement | [5] |
| Cox-2 Expression | Mice (MCAo model) | 0.2 mg/kg (i.p.) | Elevated | Decreased | Statistically significant decrease | [5] |
| pERK Expression | Mice (MCAo model) | 0.2 mg/kg (i.p.) | Elevated | Decreased | Statistically significant decrease | [5] |
| pIκB Expression | Mice (MCAo model) | 0.2 mg/kg (i.p.) | Elevated | Decreased | Statistically significant decrease | [5] |
| Bcl-2 Expression | Mice (MCAo model) | 0.2 mg/kg (i.p.) | Lowered | Increased | Statistically significant increase | [5] |
| Heat Shock Protein 70 | Mice (MCAo model) | 0.2 mg/kg (i.p.) | Lowered | Increased | Statistically significant increase | [5] |
| pAkt Expression | Mice (MCAo model) | 0.2 mg/kg (i.p.) | Lowered | Increased | Statistically significant increase | [5] |
Table 2: In Vitro Anti-inflammatory Effects of (+)-Lutein in Microglia
| Parameter | Cell Model | Lutein Concentration | Stimulus (LPS) | Control Group Outcome (LPS only) | Lutein-Treated Group Outcome | Percentage Inhibition | Reference |
| TNF-α Production | BV-2 Microglia | 50 µM | 1 µg/mL | 100% (normalized) | Significantly reduced | >50% | [10] |
| IL-1β Production | BV-2 Microglia | 50 µM | 1 µg/mL | 100% (normalized) | Significantly reduced | >50% | [10] |
| Nitric Oxide (NO) Production | BV-2 Microglia | 50 µM | 1 µg/mL | 100% (normalized) | Significantly reduced | >50% | [10] |
| iNOS Expression | BV-2 Microglia | 50 µM | 1 µg/mL | Elevated | Significantly inhibited | >50% | [10] |
| COX-2 Expression | BV-2 Microglia | 50 µM | 1 µg/mL | Elevated | Significantly inhibited | >50% | [10] |
Table 3: Neuroprotective Effects of (+)-Lutein in an Alzheimer's Disease Model
| Parameter | Animal Model | Lutein Dosage | Control Group Outcome (Aβ infusion) | Lutein-Treated Group Outcome | Percentage Change | Reference |
| Aβ Accumulation | Rats (Aβ infusion) | 200 mg/kg (daily) | 100% (normalized) | 89.9% of control | 10.1% reduction | [2] |
| TNF-α Levels | Rats (Aβ infusion) | 200 mg/kg (daily) | Elevated | Significantly reduced | - | [2] |
| IL-1β Levels | Rats (Aβ infusion) | 200 mg/kg (daily) | Elevated | Significantly reduced | - | [2] |
Mandatory Visualizations
Caption: Signaling pathways modulated by (+)-Lutein in neuroprotection.
Caption: Experimental workflows for in vivo and in vitro studies.
Experimental Protocols
Protocol 1: In Vivo Ischemic Stroke Model (Middle Cerebral Artery Occlusion)
This protocol describes the induction of transient focal cerebral ischemia in mice and the subsequent administration of (+)-lutein to assess its neuroprotective effects.[5]
Materials:
-
Male ICR mice (or other appropriate strain)
-
(+)-Lutein
-
Vehicle (e.g., corn oil with a small percentage of DMSO)
-
Anesthesia (e.g., isoflurane, pentobarbital)
-
Surgical instruments
-
6-0 nylon monofilament with a rounded tip
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Reagents for Western blotting, immunohistochemistry, and TUNEL assay
Procedure:
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic agent. Maintain body temperature at 37°C throughout the surgical procedure.
-
Middle Cerebral Artery Occlusion (MCAo):
-
Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA.
-
Insert a 6-0 nylon monofilament through a small incision in the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 2 hours of occlusion, gently withdraw the monofilament to allow for reperfusion.
-
-
Lutein Administration:
-
Prepare a stock solution of (+)-lutein in the chosen vehicle.
-
Administer lutein (e.g., 0.2 mg/kg) or vehicle via intraperitoneal (i.p.) injection at 1 hour after the onset of MCAo and again at 1 hour after the start of reperfusion.
-
-
Post-operative Care and Assessment:
-
Allow the animals to recover for 22 hours after reperfusion.
-
Evaluate neurological deficits using a standardized scoring system.
-
Euthanize the animals and harvest the brains.
-
-
Infarct Volume Measurement:
-
Slice the brain into 2 mm coronal sections.
-
Incubate the sections in a 2% TTC solution at 37°C for 30 minutes.
-
Capture images of the stained sections and quantify the infarct area (pale region) and total brain area using image analysis software.
-
-
Molecular and Cellular Analysis:
-
Process brain sections for immunohistochemistry to detect markers of inflammation (e.g., NF-κB) and oxidative stress.
-
Perform a TUNEL assay to quantify apoptotic cells.
-
Prepare protein lysates from brain tissue for Western blot analysis of key signaling proteins (e.g., Cox-2, pERK, pIκB, Bcl-2, pAkt).
-
Protocol 2: In Vitro Neuroinflammation Model (LPS-stimulated Microglia)
This protocol outlines the procedure for investigating the anti-inflammatory effects of (+)-lutein on lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.[10]
Materials:
-
BV-2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
(+)-Lutein
-
Lipopolysaccharide (LPS) from E. coli
-
Reagents for ELISA (for TNF-α and IL-1β)
-
Griess reagent for nitric oxide (NO) assay
-
Reagents for Western blotting
-
Reagents for nuclear and cytoplasmic protein extraction
-
Reagents for Electrophoretic Mobility Shift Assay (EMSA)
Procedure:
-
Cell Culture:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Plate the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
-
Lutein Pre-treatment:
-
Prepare a stock solution of (+)-lutein in DMSO and dilute it to the desired final concentration (e.g., 50 µM) in culture medium.
-
Replace the existing medium with the lutein-containing medium and incubate for a specified pre-treatment time (e.g., 2-4 hours).
-
-
LPS Stimulation:
-
Add LPS to the culture medium to a final concentration of 1 µg/mL.
-
Incubate the cells for the desired stimulation period (e.g., 12-24 hours).
-
-
Assessment of Inflammatory Markers:
-
Cytokine Measurement (ELISA): Collect the cell culture supernatant and quantify the levels of TNF-α and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide Measurement (Griess Assay): Mix the cell culture supernatant with Griess reagent and measure the absorbance at 540 nm. Calculate the NO concentration using a sodium nitrite standard curve.
-
-
Western Blot Analysis:
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, COX-2, and phosphorylated forms of p38, JNK, and Akt.
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
-
NF-κB Activation Assay (EMSA):
-
Isolate nuclear and cytoplasmic protein fractions from the cells.
-
Perform EMSA using a labeled oligonucleotide probe containing the NF-κB consensus sequence to assess the DNA-binding activity of NF-κB in the nuclear extracts.
-
Protocol 3: In Vivo Alzheimer's Disease Model (Amyloid-β Infusion)
This protocol describes the induction of an Alzheimer's-like pathology in rats via hippocampal infusion of amyloid-β (Aβ) and the evaluation of (+)-lutein's protective effects.[2]
Materials:
-
Male Sprague-Dawley rats
-
Amyloid-β (25-35) peptide
-
Osmotic mini-pumps
-
Stereotaxic apparatus
-
(+)-Lutein
-
High-fat diet
-
Reagents for immunohistochemistry and Western blotting
Procedure:
-
Animal Model Creation:
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Implant osmotic mini-pumps connected to a cannula targeting the hippocampus.
-
Infuse Aβ (25-35) at a rate of 3.6 nmol/day for 14 days to induce AD-like pathology. Control animals receive the reverse peptide Aβ (35-25).
-
-
Diet and Lutein Supplementation:
-
Maintain all rats on a high-fat diet.
-
Administer (+)-lutein (200 mg/kg body weight) or a placebo daily via oral gavage for eight weeks.
-
-
Behavioral Testing (e.g., Morris Water Maze):
-
After the treatment period, assess spatial learning and memory using the Morris water maze test.
-
-
Tissue Collection and Analysis:
-
Euthanize the animals and perfuse them with saline followed by a fixative.
-
Harvest the brains and process them for immunohistochemistry to detect Aβ deposition.
-
Prepare hippocampal tissue lysates for Western blot analysis to measure levels of phosphorylated Akt (pAkt), phosphorylated GSK-3β (pGSK-3β), and inflammatory markers (TNF-α, IL-1β).
-
Conclusion
The available preclinical evidence strongly supports the neuroprotective potential of (+)-Lutein. Its ability to combat oxidative stress and neuroinflammation through the modulation of key signaling pathways like Nrf2 and NF-κB makes it a promising candidate for further investigation in the context of neurodegenerative diseases. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to design and execute studies aimed at further elucidating the therapeutic efficacy of (+)-Lutein. Further clinical trials are warranted to translate these promising preclinical findings into effective neuroprotective strategies for human patients.[4][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Extracting cytoplasmic and nuclear proteins [bio-protocol.org]
- 3. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 4. news-medical.net [news-medical.net]
- 5. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cyagen.com [cyagen.com]
- 7. Immunohistochemistry (IHC) protocol [hellobio.com]
- 8. signosisinc.com [signosisinc.com]
- 9. abcam.com [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. noldus.com [noldus.com]
Application Notes and Protocols: Lutein and Cognitive Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current research on the effects of lutein on cognitive function. This document summarizes key findings from randomized controlled trials, details experimental protocols for conducting similar research, and illustrates the proposed biological mechanisms and experimental workflows.
Quantitative Data Summary
The following tables summarize the results from key randomized controlled trials (RCTs) investigating the impact of lutein supplementation on cognitive function.
Table 1: Lutein Supplementation and Cognitive Outcomes in Older Adults
| Study & Year | Participants (Mean Age) | Dosage | Duration | Cognitive Domain | Key Findings |
| Johnson et al. (as cited in multiple sources) | 51 healthy older adults (73.7 years) | 10 mg Lutein + 2 mg Zeaxanthin/day | 12 months | Complex Attention, Cognitive Flexibility, Executive Function, Composite Memory | Significant improvements in complex attention (p < 0.02) and cognitive flexibility (p < 0.04) compared to placebo. A trend was observed for executive function (p = 0.073). In males, composite memory improved (p = 0.04).[1][2] |
| Power et al. (as cited in a meta-analysis) | Mean age 45 years | Not specified | Not specified | Memory, Executive Function | Lutein consumption may have a role in maintaining cognitive performance in memory and executive function.[3] |
| Chew et al. (as cited in a meta-analysis) | Mean age 72 years | Lutein + Zeaxanthin (dosage not specified) | Not specified | Global Cognitive Performance | No significant improvements in global cognitive performance were found.[3] |
| Johnson et al. (2008, as cited in multiple sources) | Older women (60-80 years) | 12 mg Lutein/day, 800 mg DHA/day, or combination | 4 months | Verbal Fluency, Memory, Learning Rate | Lutein alone improved verbal fluency. The combination with DHA improved memory scores and rate of learning.[4][5] |
Table 2: Lutein Supplementation and Cognitive Outcomes in Younger and Middle-Aged Adults
| Study & Year | Participants (Age Range) | Dosage | Duration | Cognitive Domain | Key Findings |
| Renzi-Hammond et al. (2017, as cited in multiple sources) | 51 healthy young adults (18-30 years) | 10 mg Lutein + 2 mg Zeaxanthin/day | 12 months | Spatial Memory, Reasoning Ability, Complex Attention | Supplementation resulted in significant improvements in spatial memory, reasoning ability, and complex attention.[6][7] |
| Unnamed Study (as cited in Frontiers) | 90 adults with self-reported cognitive complaints (40-75 years) | 10 mg Lutein + 2 mg Zeaxanthin/day | 6 months | Visual Episodic Memory, Visual Learning | Supplementation was associated with greater improvements in visual episodic memory (p = 0.005) and visual learning (p = 0.001) compared to placebo.[8] |
Proposed Mechanisms of Action
Lutein is thought to impact cognitive function through several mechanisms, primarily related to its antioxidant and anti-inflammatory properties. It preferentially accumulates in brain regions crucial for cognition, such as the prefrontal cortex, hippocampus, and visual cortex.[9]
Caption: Proposed mechanisms of lutein's neuroprotective effects.
Experimental Protocols
This section details standardized protocols for conducting a randomized controlled trial on the effects of lutein on cognitive function.
Study Design: Randomized, Double-Blind, Placebo-Controlled Trial
A typical study follows a two-arm, parallel-group design over a period of 6 to 12 months.[1][8]
-
Participants: Healthy adults, often stratified by age (e.g., younger adults 18-30, older adults >60). Participants with cognitive complaints may also be included.[6][8]
-
Intervention Group: Daily oral supplementation of 10 mg lutein and 2 mg zeaxanthin.[1][2][8]
-
Control Group: A visually identical placebo administered daily.[1]
-
Blinding: Both participants and researchers are blinded to the group assignments to prevent bias.
Key Outcome Measures & Assessment Protocols
3.2.1. Lutein Status Assessment
-
Macular Pigment Optical Density (MPOD): A non-invasive technique to measure the concentration of lutein and zeaxanthin in the macula, which serves as a biomarker for their concentration in the brain.[8][10]
-
Serum Lutein Concentration: Provides a shorter-term marker of lutein status.
-
Method: High-Performance Liquid Chromatography (HPLC) is used to quantify carotenoid levels in serum samples.[11] Blood samples are collected after a period of fasting.
-
Schedule: Assessed at baseline and at the end of the intervention period.
-
3.2.2. Cognitive Function Assessment
A battery of validated, computer-based cognitive tests is used to assess various domains. The CNS Vital Signs testing platform is one such tool mentioned in the literature.[6][7]
-
Complex Attention & Processing Speed:
-
Test Example: Stroop Test, Symbol Digit Coding.
-
Protocol: Participants are required to respond to stimuli as quickly and accurately as possible, measuring reaction time and accuracy.
-
-
Executive Function & Cognitive Flexibility:
-
Test Example: Trail Making Test Part B, Wisconsin Card Sorting Test.
-
Protocol: These tests assess planning, cognitive flexibility, and the ability to shift between tasks or mental sets.
-
-
Memory (Visual and Verbal):
-
Test Example: Verbal Learning and Memory Test (e.g., Rey Auditory Verbal Learning Test), Visual Memory tasks.
-
Protocol: Involve the presentation of stimuli (words or images) followed by a recall or recognition test after a delay.[8]
-
-
Reasoning Ability:
-
Test Example: Matrix Reasoning.
-
Protocol: Assesses fluid intelligence and the ability to identify patterns and relationships.
-
3.2.3. Self-Report Questionnaires
To assess subjective changes, questionnaires are administered.
-
Examples: Cognitive Failures Questionnaire (CFQ), Behavior Rating Inventory of Executive Function (BRIEF).[8]
-
Schedule: Administered at baseline and at the end of the study.
Experimental Workflow
The following diagram outlines the logical flow of a typical clinical trial investigating lutein's effect on cognition.
Caption: Workflow for a Lutein and Cognition Clinical Trial.
References
- 1. naturalhealthresearch.org [naturalhealthresearch.org]
- 2. Frontiers | Effects of Lutein/Zeaxanthin Supplementation on the Cognitive Function of Community Dwelling Older Adults: A Randomized, Double-Masked, Placebo-Controlled Trial [frontiersin.org]
- 3. Dietary Lutein and Cognitive Function in Adults: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lutein and Brain Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why lutein is important for the eye and the brain | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 6. New study demonstrates lutein and zeaxanthin help improve cognitive function in healthy young adults | Designs for Health [casi.org]
- 7. Effects of a Lutein and Zeaxanthin Intervention on Cognitive Function: A Randomized, Double-Masked, Placebo-Controlled Trial of Younger Healthy Adults [mdpi.com]
- 8. Frontiers | The Effects of Lutein and Zeaxanthin Supplementation on Cognitive Function in Adults With Self-Reported Mild Cognitive Complaints: A Randomized, Double-Blind, Placebo-Controlled Study [frontiersin.org]
- 9. Lutein Has a Positive Impact on Brain Health in Healthy Older Adults: A Systematic Review of Randomized Controlled Trials and Cohort Studies [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Cardioprotective Effects of (+)-Lutein
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Lutein is a naturally occurring xanthophyll carotenoid found abundantly in green leafy vegetables and egg yolks. Traditionally recognized for its role in eye health, emerging evidence has highlighted its significant cardioprotective properties.[1] Lutein's beneficial effects on the cardiovascular system are primarily attributed to its potent antioxidant and anti-inflammatory activities.[2][3] It mitigates oxidative stress, a key contributor to cardiac remodeling and heart failure, and modulates inflammatory signaling pathways implicated in the pathogenesis of cardiovascular diseases such as atherosclerosis and myocardial infarction.[1][2][4]
This document provides a comprehensive overview of the mechanisms of action of (+)-Lutein, summarizes key quantitative data from preclinical studies, and offers detailed protocols for researchers to investigate its cardioprotective potential.
Key Signaling Pathways in Lutein-Mediated Cardioprotection
Lutein exerts its cardioprotective effects by modulating several critical signaling pathways involved in oxidative stress, inflammation, and apoptosis.
Anti-inflammatory Signaling
Lutein has been shown to suppress inflammatory responses in cardiac tissue. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. Under stressful conditions like ischemia-reperfusion, NF-κB is activated, leading to the transcription of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).[2][5] Lutein can prevent the activation of NF-κB, thereby reducing the expression of these inflammatory mediators and mitigating inflammatory damage to the heart.[6][7][8]
Caption: Lutein's inhibition of the NF-κB inflammatory pathway.
Antioxidant Signaling
Lutein enhances the endogenous antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][9] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including Heme Oxygenase-1 (HO-1), Catalase (CAT), and Superoxide Dismutase (SOD). By upregulating Nrf2 and its downstream targets, Lutein helps to neutralize reactive oxygen species (ROS), reduce lipid peroxidation (measured by malondialdehyde levels), and protect cardiomyocytes from oxidative damage.[8][9][10]
Caption: Lutein's activation of the Nrf2 antioxidant pathway.
Anti-remodeling Signaling
In the context of cardiac remodeling induced by factors like Angiotensin II (Ang II), Lutein has been found to inhibit the Activator Protein-1 (AP-1)/Interleukin-11 (IL-11) signaling axis.[11][12] Ang II promotes oxidative stress, inflammation, and apoptosis, leading to cardiac fibrosis and hypertrophy. Lutein treatment can suppress the Ang II-induced upregulation of IL-11, a key profibrotic cytokine, potentially by regulating the expression and activity of the transcription factor AP-1. This action helps to prevent adverse cardiac remodeling and preserve cardiac function.[11][12]
Caption: Lutein's inhibition of Ang II-induced AP-1/IL-11 signaling.
Data Presentation: Summary of Preclinical Findings
The following tables summarize quantitative data from key preclinical studies investigating the cardioprotective effects of (+)-Lutein.
Table 1: Effect of Lutein on Cardiac Injury and Function in Animal Models
| Parameter | Animal Model | Lutein Dosage | Duration | Result | Reference |
| Infarct Size | Isoproterenol-induced MI (Rat) | 40 mg/kg/day (p.o.) | 28 days | ↓ 14% reduction vs. ISO group | [3] |
| Flap Survival Area | Ischemia-Reperfusion (Rat) | 0.5 mg/kg (i.p.) | Single dose | ↑ 21.18 cm² vs. 8.42 cm² in control | [13] |
| Cardiac Markers (CK-MB, LDH) | Isoproterenol-induced MI (Rat) | 40 mg/kg/day (p.o.) | 28 days | Significantly ↓ vs. ISO group | [3][9] |
| Cardiac Function (Echocardiography) | Ang II-induced remodeling (Mouse) | 25 mg/kg/day (gavage) | 4 weeks | Prevented ↓ in LVEF & FS | [11] |
Table 2: Effect of Lutein on Markers of Oxidative Stress
| Parameter | Model | Lutein Dosage | Result | Reference |
| Malondialdehyde (MDA) | Isoproterenol-induced MI (Rat) | 40 mg/kg/day | ↓ 42% reduction vs. ISO group | [3][9] |
| Malondialdehyde (MDA) | Spinal Cord I/R (Rat) | 0.4 mg/kg | Significantly ↓ vs. DMSO group | [14] |
| Superoxide Dismutase (SOD) | Isoproterenol-induced MI (Rat) | 40 mg/kg/day | Marked improvement vs. ISO group | [9] |
| Catalase (CAT) | Isoproterenol-induced MI (Rat) | 40 mg/kg/day | Marked improvement vs. ISO group | [9] |
| Total Antioxidant Capacity (TAC) | Spinal Cord I/R (Rat) | 0.4 mg/kg | Significantly ↑ vs. DMSO group | [14] |
Table 3: Effect of Lutein on Inflammatory and Apoptotic Markers
| Parameter | Model | Lutein Dosage | Result | Reference |
| IL-1β, IL-6, TNF-α | Isoproterenol-induced MI (Rat) | 40 mg/kg/day | Significantly ↓ vs. ISO group | [3] |
| NF-κB p65 | Isoproterenol-induced MI (Rat) | 40 mg/kg/day | Significantly ↓ vs. ISO group | [3] |
| Caspase-3, Caspase-9 | Isoproterenol-induced MI (Rat) | 40 mg/kg/day | Significantly ↓ vs. ISO group | [3] |
| TUNEL-positive cells | Ang II-induced remodeling (Mouse) | 25 mg/kg/day | Markedly suppressed vs. Ang II group | [11] |
| IL-6 | Coronary Artery Disease (Patients) | N/A (blood levels) | Inverse correlation with Lutein levels | [15][16] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of (+)-Lutein's cardioprotective effects.
Isoproterenol-Induced Myocardial Infarction in Rats
This model is used to simulate myocardial injury pharmacologically.
-
Animals: Use healthy male albino Wistar or Sprague-Dawley rats (180-250g).
-
Acclimatization: House animals under standard laboratory conditions for at least one week.
-
Grouping:
-
Group 1: Control (Vehicle only).
-
Group 2: Lutein alone.
-
Group 3: Isoproterenol (ISO) alone.
-
Group 4: Lutein + ISO.
-
-
Lutein Administration: Administer Lutein (e.g., 20-40 mg/kg, dissolved in a suitable vehicle like corn oil) orally (p.o.) daily for 28-30 days to the treatment group.[3][10]
-
MI Induction: On the last 2 days of the treatment period (e.g., days 29 and 30), induce MI by subcutaneous (s.c.) injection of isoproterenol hydrochloride (e.g., 65-85 mg/kg) at a 24-hour interval.[10][17]
-
Sample Collection: 24-48 hours after the final ISO injection, anesthetize the animals. Collect blood via cardiac puncture for biochemical analysis and then euthanize. Harvest hearts for histopathology, infarct size measurement, and molecular analysis.
Measurement of Infarct Size (TTC Staining)
This method differentiates viable (red) from infarcted (pale) myocardial tissue.[18]
-
Heart Preparation: Excise the heart, wash with cold saline, and remove atria and large vessels.
-
Slicing: Freeze the ventricles at -20°C for 30 minutes to harden. Cut the ventricles into uniform transverse slices (approx. 2 mm thick).[18]
-
Staining: Incubate the slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate buffer (pH 7.4) at 37°C for 20-30 minutes.[18]
-
Fixation: Fix the stained slices in 10% neutral buffered formalin for at least 24 hours to enhance the color contrast.
-
Imaging and Analysis: Photograph both sides of each slice. Use image analysis software (e.g., ImageJ) to measure the total ventricular area and the infarcted (pale) area.
-
Calculation: Express the infarct size as a percentage of the total left ventricular area.
Echocardiographic Assessment of Cardiac Function in Mice/Rats
Echocardiography is a non-invasive technique to assess cardiac structure and function.[19][20][21]
-
Anesthesia: Anesthetize the animal (e.g., with isoflurane) and place it in a supine position on a heating pad to maintain body temperature.[21]
-
Preparation: Shave the chest area and apply pre-warmed ultrasound gel.
-
Imaging: Use a high-frequency ultrasound system with an appropriate transducer.
-
M-Mode Imaging: Acquire parasternal short-axis view images at the level of the papillary muscles. Use M-mode to measure Left Ventricular Internal Diameter at end-diastole (LVIDd) and end-systole (LVIDs).[22]
-
Calculations: From M-mode measurements, calculate:
-
Fractional Shortening (FS %): [(LVIDd - LVIDs) / LVIDd] * 100
-
Ejection Fraction (EF %): Calculated using software based on ventricular volumes.
-
-
Doppler Imaging: Use pulsed-wave Doppler to assess blood flow velocities across the mitral valve for diastolic function analysis.[22]
TUNEL Assay for Apoptosis Detection in Heart Tissue
The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.[23][24]
-
Tissue Preparation: Fix heart tissue in 4% paraformaldehyde, embed in paraffin, and cut into 5-10 μm sections.[24][25]
-
Deparaffinization and Rehydration: Dewax sections in xylene and rehydrate through a graded series of ethanol to water.
-
Permeabilization: Incubate sections with Proteinase K (20 µg/ml) to allow enzyme access to the nucleus.[25]
-
TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., fluorescein-dUTP) in a humidified chamber at 37°C, protected from light.[23][25]
-
Counterstaining: For cell identification, co-stain with a nuclear stain (e.g., DAPI or TOTO-3) and a cardiomyocyte-specific marker (e.g., anti-desmin or anti-troponin antibody).[24][25]
-
Microscopy and Quantification: Visualize the sections using a fluorescence or confocal microscope. Quantify apoptosis by counting the number of TUNEL-positive (apoptotic) cardiomyocyte nuclei and expressing it as a percentage of the total number of cardiomyocyte nuclei.
Western Blot for Protein Expression Analysis
This protocol allows for the quantification of specific proteins involved in signaling pathways.[26][27]
-
Protein Extraction: Homogenize frozen heart tissue samples in RIPA lysis buffer containing protease and phosphatase inhibitors.[26]
-
Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
SDS-PAGE: Denature protein samples by boiling in SDS sample buffer. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[28]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[26]
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[27]
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-Nrf2, anti-NF-κB, anti-GAPDH) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[28]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[26]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[26]
-
Quantification: Use densitometry software to quantify the band intensity. Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the cardioprotective effects of (+)-Lutein in a preclinical setting.
References
- 1. Can Lutein Save Your Heart As Well As Your Vision - Life Extension [lifeextension.com]
- 2. mdpi.com [mdpi.com]
- 3. The protective role of lutein on isoproterenol-induced cardiac failure rat model through improving cardiac morphology, antioxidant status via positively regulating Nrf2/HO-1 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heartfelt Radiance: Unlocking the Power of Lutein and Zeaxanthin for Heart, Eye, and Skin Wellness | Biores Scientia [bioresscientia.com]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Lutein as a Modulator of Oxidative Stress-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The protective role of lutein on isoproterenol-induced cardiac failure rat model through improving cardiac morphology, antioxidant status via positively regulating Nrf2/HO-1 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lutein exerts its cardioprotective effect against the experimental model of isoprenaline-induced myocardial infarction via MIAT/miR-200a/Nrf2/TXINP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lutein attenuates angiotensin II- induced cardiac remodeling by inhibiting AP-1/IL-11 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lutein Protects Ischemic Skin Flaps via Antioxidant and Anti-Inflammatory Mechanisms in a Rat Model of Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protective effect of lutein on spinal cord ischemia-reperfusion injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Link Between Lutein and Inflammation Hints at Heart Health Benefits | Vitabasix® [vitabasix.com]
- 16. Lutein and Your Heart - Cleveland HeartLab, Inc. [clevelandheartlab.com]
- 17. researchgate.net [researchgate.net]
- 18. criver.com [criver.com]
- 19. journals.physiology.org [journals.physiology.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 24. Quantitative assessment of cardiac myocyte apoptosis in tissue sections using the fluorescence-based tunel technique enhanced with counterstains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Western Blot Assay [bio-protocol.org]
- 27. Western blot protocol | Abcam [abcam.com]
- 28. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Investigating the Anti-inflammatory Mechanisms of Lutein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory properties of Lutein, a naturally occurring carotenoid. Detailed protocols for key experiments are included to facilitate research and development of Lutein-based therapeutic agents.
Introduction to Lutein's Anti-inflammatory Properties
Lutein, a xanthophyll carotenoid abundant in green leafy vegetables and egg yolks, is renowned for its antioxidant and anti-inflammatory activities.[1][2] Its unique structure, characterized by conjugated double bonds and hydroxyl groups, enables it to effectively scavenge reactive oxygen species (ROS) and modulate inflammatory signaling pathways.[2] Chronic inflammation is a key driver of various diseases, including neurodegenerative disorders, cardiovascular diseases, age-related macular degeneration (AMD), and certain cancers. Lutein's ability to mitigate inflammatory responses positions it as a promising candidate for preventive and therapeutic strategies against these conditions.[1][2][3]
Key Anti-inflammatory Mechanisms of Lutein
Lutein exerts its anti-inflammatory effects through the modulation of several key signaling pathways:
-
Inhibition of the NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1] Lutein has been shown to suppress the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα, thereby blocking the nuclear translocation of the active NF-κB p65 subunit.[4][5] This leads to a downstream reduction in the production of inflammatory mediators.[1]
-
Activation of the Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes through the antioxidant response element (ARE).[6] Lutein promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[7][8] By enhancing the endogenous antioxidant defense system, Lutein mitigates oxidative stress, a key trigger of inflammation.[2][6]
-
Modulation of MAPK Signaling: Mitogen-activated protein kinases (MAPKs), including ERK1/2, p38, and JNK, are involved in cellular responses to a variety of stimuli, including inflammatory signals. Lutein has been observed to modulate MAPK signaling pathways. For instance, it can induce the activation of ERK1/2 and p38 MAPK in macrophages, which can be involved in both pro- and anti-inflammatory responses depending on the context.[9] Lutein's influence on these pathways contributes to its overall immunomodulatory effects.
-
Inhibition of the NLRP3 Inflammasome: The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that, when activated, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Lutein has been demonstrated to inhibit the activation of the NLRP3 inflammasome, thereby reducing the release of these potent inflammatory mediators. This effect is partly attributed to its ability to reduce oxidative stress, a known activator of the NLRP3 inflammasome.
Quantitative Data Summary
The following tables summarize the quantitative effects of Lutein on various inflammatory markers as reported in the literature.
Table 1: Effect of Lutein on Pro-inflammatory Cytokine Production
| Cell Type/Model | Stimulus | Lutein Concentration | Effect on TNF-α | Effect on IL-1β | Effect on IL-6 | Citation |
| BV-2 Microglia | H₂O₂ | 7.5-10 ng/µL | ↓ | Not specified | Not specified | [10] |
| BV-2 Microglia | LPS (1 µg/mL) | 50 µM | ↓ | ↓ | Not specified | [9] |
| Primary Chondrocytes | MIA | Not specified | ↓ | ↓ | ↓ | [6] |
| Human Subjects | N/A (Supplementation) | 10 mg/day | ↓ (p=0.003) | ↓ (p<0.001) | No significant change | [3] |
| ARPE-19 & Macrophages | LPS | 1-10 µM | ↓ | Not specified | ↓ | [11] |
Table 2: Effect of Lutein on Anti-inflammatory Cytokine Production
| Cell Type/Model | Stimulus | Lutein Concentration | Effect on IL-10 | Citation |
| BV-2 Microglia | H₂O₂ | 7.5-10 ng/µL | ↑ | [10] |
Table 3: Effect of Lutein on Inflammatory Enzymes and Proteins
| Cell Type/Model | Stimulus | Lutein Concentration | Effect on iNOS | Effect on COX-2 | Effect on NF-κB p65 | Citation |
| BV-2 Microglia | LPS (1 µg/mL) | 50 µM | ↓ | ↓ | ↓ nuclear translocation | [4] |
| Primary Chondrocytes | MIA | Not specified | Not specified | ↓ | ↓ nuclear translocation | [6] |
| Mice Retina | LPS | Not specified | ↓ | ↓ | ↓ nuclear translocation | [12] |
Table 4: Effect of Lutein on Nrf2 Pathway Components
| Cell Type/Model | Lutein Concentration | Effect on Nrf2 Nuclear Translocation | Effect on HO-1 | Effect on NQO1 | Citation |
| ARPE-19 Cells | 10 µM | ↑ (1.5-fold) | ↑ (1.8-fold mRNA) | ↑ (1.7-fold mRNA) | [7][13] |
| Primary Chondrocytes | Not specified | ↑ | ↑ | ↑ | [6] |
| BV-2 Microglia | 50 µM | ↑ | ↑ | ↑ | [9] |
Signaling Pathway and Experimental Workflow Diagrams
Detailed Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Assay in LPS-stimulated Macrophages
This protocol describes the methodology to assess the anti-inflammatory effects of Lutein on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lutein (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates (24-well or 96-well)
-
MTT or similar cell viability assay kit
-
Griess Reagent for nitric oxide measurement
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed cells in 24-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.[10]
-
-
Lutein Pre-treatment:
-
Prepare various concentrations of Lutein (e.g., 5, 10, 25, 50 µM) in serum-free DMEM. Ensure the final DMSO concentration is below 0.1%.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the Lutein-containing medium to the cells and incubate for 4 hours.[4]
-
-
LPS Stimulation:
-
After pre-treatment, add LPS to a final concentration of 1 µg/mL to the wells (except for the negative control).
-
Incubate the cells for an additional 12-24 hours.[4]
-
-
Sample Collection:
-
After incubation, collect the cell culture supernatants and store at -80°C for cytokine and nitric oxide analysis.
-
The cells can be lysed for subsequent Western blot or RT-qPCR analysis.
-
-
Nitric Oxide (NO) Assay:
-
Measure the accumulation of nitrite in the culture supernatant using the Griess reagent as an indicator of NO production, according to the manufacturer's instructions.
-
-
Cytokine Measurement (ELISA):
-
Cell Viability Assay:
-
Perform an MTT assay to ensure that the observed anti-inflammatory effects are not due to Lutein-induced cytotoxicity.
-
Protocol 2: Western Blot Analysis of NF-κB and Nrf2 Pathways
This protocol details the procedure for analyzing the protein expression levels of key components of the NF-κB and Nrf2 pathways.
Materials:
-
Cell lysate from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NF-κB p65, anti-Nrf2, anti-HO-1, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting and imaging system
Procedure:
-
Protein Extraction:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[6]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize the protein expression levels.
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes how to measure intracellular ROS levels using a fluorescent probe.
Materials:
-
Cells treated with Lutein and an oxidative stressor (e.g., H₂O₂)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
PBS or appropriate buffer
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well black plate and treat with Lutein as described in Protocol 1.
-
Induce oxidative stress by adding a stimulus like H₂O₂ (e.g., 10 µM) for a short duration (e.g., 30 minutes).[15]
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells with warm PBS.
-
Load the cells with DCFH-DA (e.g., 10 µM) in PBS and incubate for 30 minutes at 37°C in the dark.[6]
-
-
Measurement:
-
Wash the cells with PBS to remove the excess probe.
-
Add PBS back to the wells and measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[16]
-
-
Data Analysis:
-
Express the results as a percentage of the fluorescence intensity of the control group.
-
Conclusion
Lutein demonstrates significant anti-inflammatory potential through its ability to modulate multiple key signaling pathways, including NF-κB, Nrf2, and MAPK, and to inhibit the NLRP3 inflammasome. The provided application notes and protocols offer a robust framework for researchers to investigate and harness the therapeutic benefits of Lutein in the context of inflammatory diseases. Further research, including well-designed clinical trials, is warranted to fully elucidate its clinical efficacy and to establish optimal dosages for various conditions.[3]
References
- 1. Lutein and inflammation: a comprehensive review of its mechanisms of action [explorationpub.com]
- 2. mdpi.com [mdpi.com]
- 3. profjohnnolan.com [profjohnnolan.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lutein prevents osteoarthritis through Nrf2 activation and downregulation of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Lutein suppresses inflammatory responses through Nrf2 activation and NF-κB inactivation in lipopolysaccharide-stimulated BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Lutein Encapsulated in PLGA–Phospholipid Nano-Carrier Effectively Mitigates Cytokines by Inhibiting Tumor Necrosis Factor TNF-α and Nuclear Factor NF-κB in Mice Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Luteolin alleviates NLRP3 inflammasome activation and directs macrophage polarization in lipopolysaccharide-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lutein Exerts Antioxidant and Anti-Inflammatory Effects and Influences Iron Utilization of BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for the Quantification of (+)-Lutein in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the quantification of (+)-Lutein in various plant tissues. The protocols outlined below detail the necessary steps for sample preparation, extraction, and analysis using High-Performance Liquid Chromatography (HPLC).
Introduction
(+)-Lutein is a naturally occurring carotenoid belonging to the xanthophyll class of pigments. It is synthesized by plants and is found in high concentrations in green leafy vegetables, certain fruits, and flowers. As a potent antioxidant, (+)-Lutein is of significant interest to researchers in nutrition, pharmacology, and drug development for its potential role in preventing oxidative stress-related diseases, particularly those affecting the eyes, such as age-related macular degeneration. Accurate quantification of (+)-Lutein in plant tissues is crucial for quality control of raw materials, formulation of dietary supplements, and research into its bioavailability and physiological effects.
Data Presentation
The following table summarizes the (+)-Lutein content found in a variety of plant tissues, as determined by HPLC analysis. These values can serve as a reference for researchers selecting plant sources for lutein extraction.
| Plant Tissue | Scientific Name | Lutein Content (µg/g fresh weight) | Reference |
| Spinach | Spinacia oleracea | 64.9 - 150 | [1](2) |
| Kale | Brassica oleracea var. sabellica | ~390 | [3](3) |
| Basella alba (purple variety) | Basella alba | 504 | [4](5) |
| Cabbage (green variety) | Brassica oleracea var. capitata | 314.9 | [4](5) |
| Zaleya decandra (green variety) | Zaleya decandra | 309.28 | [4](5) |
| Marigold Flower | Tagetes erecta | 4 - 800 | [6](7) |
| Tomato By-Products | Solanum lycopersicum | 9.9 - 10.5 (dry weight) | [8](6) |
| Various Forest Plants | - | 65.7 - 350 | [6](7) |
Experimental Protocols
The following protocols provide a detailed methodology for the extraction and quantification of (+)-Lutein from plant tissues.
Sample Preparation and Extraction
This protocol is a generalized procedure; optimization may be required for specific plant matrices.
Materials and Reagents:
-
Fresh or freeze-dried plant tissue
-
Liquid nitrogen
-
Mortar and pestle or homogenizer
-
Extraction solvent (e.g., Acetone:Methanol 7:3, v/v, with 0.1% BHT)[9]
-
Potassium hydroxide (KOH) solution (for saponification, if necessary)
-
Petroleum ether or hexane-ethyl acetate mixture
-
Sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
HPLC grade solvents (Acetonitrile, Methanol, n-Hexane)
Procedure:
-
Homogenization: Weigh approximately 1.0 g of fresh plant tissue and grind it to a fine powder in a mortar and pestle with liquid nitrogen to prevent enzymatic degradation. For dried samples, grinding can be done at room temperature.
-
Extraction: Transfer the powdered sample to a centrifuge tube and add 10 mL of the extraction solvent. Vortex the mixture vigorously for 1 minute and then shake for 1 hour at room temperature, protected from light.[9]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully decant the supernatant into a clean tube.
-
Re-extraction: Add another 10 mL of the extraction solvent to the pellet, repeat the vortexing and shaking steps, and centrifuge again. Combine the supernatants.
-
Saponification (Optional): If the plant tissue contains a high concentration of chlorophylls or lutein esters, saponification may be necessary. Add an equal volume of 10% methanolic KOH to the combined supernatant and stir for 1 hour at room temperature in the dark.[10]
-
Liquid-Liquid Partitioning: After saponification (or directly after supernatant collection if saponification is not performed), add 20 mL of petroleum ether (or a hexane-ethyl acetate mixture) and 20 mL of 10% NaCl solution to the extract in a separatory funnel. Shake vigorously and allow the layers to separate.[10]
-
Collection of Organic Phase: Collect the upper organic layer containing the carotenoids. Repeat the partitioning step twice more with fresh petroleum ether.
-
Washing: Combine the organic phases and wash with distilled water until the washings are neutral to pH paper.
-
Drying: Dry the organic phase by passing it through a column of anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1-2 mL) of the HPLC mobile phase or a suitable solvent like a mixture of acetonitrile, methanol, and n-hexane (7:2:1, v/v/v).[9]
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an amber HPLC vial.
HPLC Quantification
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 4 µm).[9]
Chromatographic Conditions:
| Parameter | Condition | Reference |
| Mobile Phase | Acetonitrile:Methanol:n-Hexane | [9] |
| Gradient | Isocratic or Gradient (as optimized) | [9] |
| Flow Rate | 1.0 mL/min | (10) |
| Column Temperature | 25°C | [9] |
| Injection Volume | 20-50 µL | [9] |
| Detection Wavelength | 445-450 nm | [10] |
Quantification:
-
Standard Curve: Prepare a series of standard solutions of (+)-Lutein of known concentrations in the mobile phase.
-
Injection: Inject the standards and the prepared plant extracts onto the HPLC system.
-
Peak Identification: Identify the (+)-Lutein peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of (+)-Lutein in the samples from the calibration curve.
-
Calculation: Calculate the final concentration of (+)-Lutein in the original plant tissue, taking into account the initial weight of the sample and the dilution factors used during sample preparation.
Mandatory Visualizations
Caption: Experimental workflow for quantifying (+)-Lutein in plant tissues.
Caption: Simplified carotenoid biosynthesis pathway leading to (+)-Lutein.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of a Method for Quantification of Lutein in Spinach Using High-Performance Liquid Chromatography: Interlaboratory Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lutein and Zeaxanthin and Their Roles in Age-Related Macular Degeneration—Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carotenoid Biosynthesis and Plastid Development in Plants: The Role of Light [mdpi.com]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A simple and robust HPLC method to analyze lutein in wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. impactfactor.org [impactfactor.org]
- 10. researchgate.net [researchgate.net]
Analytical Methods for Lutein in Dietary Supplements: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of lutein in dietary supplements. The methodologies covered include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry, reflecting the most common and reliable techniques employed in the industry.
Introduction
Lutein, a xanthophyll carotenoid, is a key ingredient in many dietary supplements valued for its antioxidant properties and its role in eye health. Accurate and robust analytical methods are crucial for the quality control and standardization of these supplements. This document outlines validated methods for the determination of lutein, often in the presence of its isomer, zeaxanthin.
The methods described address the common forms of lutein found in supplements, including free lutein and lutein esters, which are often derived from marigold flowers (Tagetes erecta)[1][2]. For products containing lutein esters, a saponification step is required to hydrolyze the esters to free lutein prior to analysis[1][3][4].
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the analysis of lutein in dietary supplements due to its high selectivity and sensitivity[1]. Various HPLC methods have been developed, often utilizing C18 or C30 reversed-phase columns[5].
2.1.1. HPLC Method with C30 Column
This method is suitable for the separation of lutein from other carotenoids, including its geometric isomers.
-
Instrumentation : HPLC system with a photodiode array (PDA) or UV-Vis detector.
-
Column : C30 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A common mobile phase is a gradient of methanol and methyl tert-butyl ether (MTBE)[1]. An isocratic mobile phase of Methanol/MTBE can also be used[1].
-
Flow Rate : Typically around 1.0 mL/min.
-
Detection : UV-Vis detection at approximately 450 nm, the maximum absorption wavelength for lutein[1][6].
-
Sample Preparation :
2.1.2. HPLC Method with Primesep B Column
This method utilizes a mixed-mode stationary phase column for the separation of lutein and zeaxanthin.
-
Instrumentation : HPLC with a Vis detector.
-
Column : Primesep B column (e.g., 4.6 x 250 mm, 5 µm)[6].
-
Mobile Phase : An isocratic mobile phase of acetonitrile, water, and sulfuric acid as a buffer[6].
-
Flow Rate : 0.7 mL/min[6].
-
Detection : Visible light detection at 450 nm[6].
2.1.3. United States Pharmacopeia (USP) Method
The USP provides a monograph for lutein that includes a standardized HPLC method for its quantification.
-
Instrumentation : HPLC with a 446 nm detector[7].
-
Column : 4.6-mm × 25-cm column containing 3-µm packing L3[7].
-
Mobile Phase : A mixture of hexanes, acetone, toluene, and dehydrated alcohol (10:7:7:6)[7].
-
Flow Rate : Approximately 1.5 mL per minute[7].
Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers faster analysis times and improved resolution compared to traditional HPLC.
-
Instrumentation : UPLC system with a PDA or UV-Vis detector.
-
Principle : This technique uses smaller particle size columns (sub-2-μm) to achieve higher separation efficiency.
-
Advantages : UPLC provides better resolution between lutein and zeaxanthin, which can be challenging to separate[8]. It also saves time and reduces solvent consumption[8][9].
-
Sample Preparation : Accelerated Solvent Extraction (ASE) can be employed for efficient extraction of lutein from the sample matrix[8]. A study on green tea utilized 80% ethanol as the extraction solvent at 160°C[8].
Spectrophotometric Method
A combined spectrophotometric-HPLC method can be used for the determination of total lutein and zeaxanthin ester content.[3][4][10]
-
Principle : The sample is dissolved in a hexane-2-propanol mixture (95:5, v/v) and the absorbance is measured at the maximum absorption wavelength of approximately 445 nm[3][4][10].
-
Parallel HPLC Analysis : A separate portion of the sample is saponified and analyzed by normal-phase HPLC to determine the relative percentage of geometrical isomers of the carotenoid esters[3][4][10].
-
Calculation : The data from both analyses are used to calculate a composite-specific absorbance for the final determination of the total lutein and zeaxanthin content[3][4][10]. This approach avoids the inaccuracy of using the specific absorbance of only the all-trans isomer when cis-isomers are present[3][4][10].
Quantitative Data Summary
| Parameter | HPLC (C30) | HPLC (Primesep B) | UPLC | Method of Test for Lutein and Zeaxanthin |
| Column | C30 | Primesep B | Sub-2-µm particle column | Ascentis RP-Amide, 5 μm, 4.6 mm i.d. × 15 cm |
| Mobile Phase | Methanol / MTBE | Acetonitrile / Water / H₂SO₄ | Acetonitrile / Water / Formic Acid | Gradient of Acetonitrile, Methanol, and Ethyl Acetate |
| Detection | ~450 nm | 450 nm | ~450 nm | 450 nm |
| Recovery | 94.80% - 104.76%[1] | - | 93.73% - 108.79%[8] | - |
| Repeatability (RSD) | 1.8%[1] | - | <9.29%[8] | - |
| Limit of Quantification (LOQ) | - | - | - | 0.25 mg/g (oily), 0.125 mg/g (powdered)[11] |
Experimental Protocols
Protocol 1: HPLC Analysis of Lutein in Capsules (with Saponification)
This protocol is adapted for capsules containing lutein esters.
1. Sample Preparation: a. Accurately weigh the contents of a representative number of capsules. b. Transfer a known weight of the powdered content (or oil) into a screw-capped tube. c. Add an antioxidant such as ascorbic acid[2]. d. Add 10 mL of methanol and 1 mL of 45% KOH solution[2]. e. Add 1 mL of Tetrahydrofuran (THF) and mix well[2]. f. Heat the mixture at 60°C for 15 minutes in a water bath to saponify the lutein esters[2]. g. Immediately cool the tube in an ice bath[2]. h. Add a known volume of n-hexane and vortex for 1 minute to extract the free lutein. i. Centrifuge to separate the layers. j. Carefully transfer the upper n-hexane layer to a clean tube. k. Repeat the extraction with n-hexane twice more and combine the extracts[2]. l. Evaporate the combined n-hexane extracts to dryness under a stream of nitrogen. m. Reconstitute the residue in a known volume of the mobile phase. n. Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions: a. Column: C30, 4.6 x 250 mm, 5 µm. b. Mobile Phase: Methanol:Methyl tert-butyl ether (gradient or isocratic). c. Flow Rate: 1.0 mL/min. d. Injection Volume: 20 µL. e. Detector Wavelength: 450 nm. f. Column Temperature: 30°C.
3. Quantification: a. Prepare a series of standard solutions of lutein of known concentrations. b. Inject the standard solutions to generate a calibration curve. c. Inject the prepared sample solution. d. Determine the concentration of lutein in the sample by comparing its peak area with the calibration curve.
Protocol 2: UPLC Analysis of Lutein
This protocol is optimized for rapid analysis and improved resolution.
1. Sample Preparation (using Accelerated Solvent Extraction - ASE): a. Mix the sample with a dispersing agent (e.g., diatomaceous earth). b. Place the mixture into an extraction cell. c. Perform the extraction using a UPLC system with the following optimized conditions:
- Extraction Solvent: 80% Ethanol[8].
- Temperature: 160°C[8].
- Static Cycles: 2[8].
- Static Time: 5 minutes[8]. d. Collect the extract and dilute as necessary with the mobile phase. e. Filter the solution through a 0.22 µm syringe filter before injection.
2. UPLC Conditions: a. Column: Acquity UPLC BEH C18, 1.7 µm, or equivalent. b. Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. c. Flow Rate: 0.4 mL/min. d. Injection Volume: 2 µL. e. Detector Wavelength: 450 nm. f. Column Temperature: 40°C.
3. Quantification: a. Follow the same quantification procedure as described in the HPLC protocol.
Visualizations
Caption: Workflow for the analysis of lutein in dietary supplements.
Caption: Chemical pathway of lutein ester saponification.
References
- 1. researchgate.net [researchgate.net]
- 2. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Lutein and Zeaxanthin Esters and Their Geometric Isomers in Carotenoid Ester Concentrates Used as Ingredients in Nutritional Supplements: Validation of a Combined Spectrophotometric-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dietary guidance for lutein: consideration for intake recommendations is scientifically supported - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Method for Analysis of Lutein and Zeaxanthin in Supplements on Primesep B Column | SIELC Technologies [sielc.com]
- 7. ftp.uspbpep.com [ftp.uspbpep.com]
- 8. Determination of lutein from green tea and green tea by-products using accelerated solvent extraction and UPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. fda.gov.tw [fda.gov.tw]
Application Notes and Protocols for In Vivo Lutein Supplementation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo experimental protocols for studying the effects of lutein supplementation. Lutein, a xanthophyll carotenoid, is recognized for its potent antioxidant and anti-inflammatory properties, making it a subject of interest in various disease models.[1][2] This document outlines detailed methodologies for key experiments, summarizes quantitative data from multiple studies, and provides visual representations of relevant signaling pathways and experimental workflows.
Application Notes: Disease Models and Experimental Design
Ocular Diseases
Lutein's accumulation in the macula of the retina underscores its importance in eye health.[3] In vivo studies have extensively investigated its protective effects against various ocular pathologies.[4][5]
a. Diabetic Retinopathy (DR)
-
Animal Models: Streptozotocin (STZ)-induced or alloxan-induced diabetic mice and rats are common models.[4] The Ins2Akita/+ mouse, a genetic model of type 1 diabetes, is also utilized.[6][7][8]
-
Lutein Administration: Oral gavage or supplementation in drinking water are the primary routes.[4][7] Dosages in mice have ranged from 4.2 mg/kg/day to 8.4 mg/kg/day.[6][7]
-
Key Experimental Readouts:
-
Retinal Function: Electroretinography (ERG) is used to assess the function of retinal cells.[4][9]
-
Inflammation and Gliosis: Immunohistochemistry for markers like Iba-1 (microglia) and GFAP (Müller cells) is performed on retinal flat-mounts.[8][9][10]
-
Vascular Permeability: Fluorescein angiography or Evans blue dye leakage assays are employed.[8]
-
Oxidative Stress Markers: Measurement of malondialdehyde (MDA) and glutathione (GSH) levels in retinal tissue.[4]
-
Signaling Pathways: Western blot analysis for proteins in the NF-κB and Nrf2 pathways.[4][11]
-
b. Light-Induced Retinal Damage
-
Animal Models: Albino mouse strains like BALB/cJ are exposed to high-intensity blue light to induce photoreceptor damage.[12]
-
Lutein Administration: Typically administered via oral gavage for several days prior to light exposure. A common dosage is 10 mg/kg of body weight.[12]
-
Key Experimental Readouts:
-
Photoreceptor Apoptosis: TUNEL assays on retinal sections to detect DNA fragmentation.[12]
-
Retinal Morphology: Histological analysis (e.g., H&E staining) to measure the thickness of the outer nuclear layer.
-
Oxidative and Endoplasmic Reticulum (ER) Stress: Measurement of reactive oxygen species (ROS) and markers of ER stress.[12]
-
Visual Function: ERG to evaluate photoreceptor function.[12]
-
c. Retinal Ischemia/Reperfusion (I/R) Injury
-
Animal Models: Unilateral retinal I/R is induced in mice by blocking the internal carotid artery.[9][13][14]
-
Lutein Administration: Intraperitoneal or oral administration during the reperfusion period. A dosage of 0.2 mg/kg has been used in mice.[9]
-
Key Experimental Readouts:
-
Retinal Ganglion Cell (RGC) Survival: Quantification of viable RGCs in retinal flat-mounts.[13][14]
-
Apoptosis: TUNEL staining to identify apoptotic cells in the ganglion cell layer and inner nuclear layer.[13][14]
-
Oxidative Stress: Immunohistochemistry for nitrotyrosine (NT) and poly(ADP-ribose) (PAR).[13][14]
-
Inflammation: Western blot for NF-κB, IL-1β, and COX-2 in retinal tissue.[9][10]
-
Neurodegenerative and Cognitive Disorders
Lutein preferentially accumulates in the brain and is associated with improved cognitive function.[3][15][16]
-
Animal Models: Rat models of Alzheimer's disease induced by amyloid-beta injection are used.[17]
-
Lutein Administration: Oral gavage is a common method. Dosages of 5 mg/kg have been used in rats.[17]
-
Key Experimental Readouts:
Inflammatory and Metabolic Diseases
Lutein's systemic anti-inflammatory and antioxidant effects are being explored in various disease models.[18][19]
-
Animal Models: Mouse models of liver injury induced by hepatotoxins like D-galactose or arsenic.[11]
-
Lutein Administration: Oral administration is typical, with dosages around 40 mg/kg/day in mice for liver injury models.[11]
-
Key Experimental Readouts:
-
Liver Function: Measurement of serum levels of alanine transaminase (ALT) and aspartate transaminase (AST).
-
Oxidative Stress and Inflammation: Analysis of ROS, MDA, and inflammatory cytokines (e.g., TNF-α, IL-6) in liver tissue.[11]
-
Nrf2 Signaling: Western blot for Nrf2 and its target antioxidant enzymes (e.g., HO-1, NQO1).[11]
-
Quantitative Data Summary
The following tables summarize typical dosages and administration details from various in vivo studies on lutein supplementation.
Table 1: Lutein Supplementation in Ocular Disease Models
| Disease Model | Animal Model | Lutein Dosage | Administration Route | Duration | Key Findings | Reference(s) |
| Diabetic Retinopathy | Ins2Akita/+ Mice | 4.2 and 8.4 mg/kg/day | In drinking water | From 6 weeks to 9 months of age | Suppressed microglial reactivity, reduced VEGF, attenuated vascular leakage, and preserved retinal function. | [6][7][8] |
| Diabetic Retinopathy | STZ-induced Mice | Not specified | Oral | Not specified | Restored levels of NFκB, MDA, GSH, and GPx in the retina. | [4] |
| Light-Induced Retinopathy | BALB/cJ Mice | 10 mg/kg/day | Oral gavage | 5 consecutive days | Protected photoreceptors by mitigating oxidative and endoplasmic reticulum stress. | [12] |
| Retinal I/R Injury | Mice | 0.2 mg/kg | Intraperitoneal | During 22 hours of reperfusion | Reduced RGC loss, decreased apoptosis, and lowered oxidative stress markers. | [9][13][14] |
| Retinitis Pigmentosa | Pde6brd10 Mice | 200 mg/kg | Intragastric | Postnatal days 17 to 25 | Promoted photoreceptor survival and improved visual function. | [20] |
Table 2: Lutein Supplementation in Other Disease Models
| Disease Model | Animal Model | Lutein Dosage | Administration Route | Duration | Key Findings | Reference(s) |
| Alzheimer's Disease | Aβ-injected Rats | 5 mg/kg | Oral gavage | 1 month | Improved learning and memory, decreased MDA and TOS, and increased TAC in the brain. | [17] |
| Liver Injury | D-galactose-induced Mice | 40 mg/kg/day | Not specified | Not specified | Decreased iNOS levels in the liver. | [11] |
| Cognitive Function | Healthy Young Adults | 10 mg lutein + 2 mg zeaxanthin | Oral supplement | 1 year | Increased serum levels of lutein and zeaxanthin and improved cognitive performance. | [21][22] |
Experimental Protocols
Preparation and Administration of Lutein
-
Materials:
-
Protocol for Oral Gavage:
-
Prepare the lutein suspension by dissolving the desired amount of lutein powder in the vehicle. Sonication may be required to ensure a homogenous suspension.
-
Weigh the animal to calculate the exact volume of the suspension to be administered based on the target dosage (e.g., in mg/kg).
-
Gently restrain the animal and insert the gavage needle into the esophagus.
-
Slowly administer the lutein suspension.
-
Monitor the animal for any signs of distress after administration.
-
-
Protocol for Administration in Drinking Water:
-
Calculate the total daily water consumption of the animals in a cage.
-
Prepare a stock solution of lutein in water. An emulsifier may be necessary for solubility.
-
Dilute the stock solution in the drinking water to achieve the desired daily dosage per animal.
-
Provide the lutein-supplemented water in amber-colored bottles to prevent degradation.
-
Replace the water daily to ensure freshness and accurate dosing.
-
Electroretinography (ERG)
-
Purpose: To assess the electrical responses of the various cell types in the retina, providing a measure of retinal function.
-
Protocol:
-
Dark-adapt the animals overnight.
-
Anesthetize the animal and dilate the pupils with a mydriatic agent.
-
Place electrodes on the cornea, forehead (reference), and tail (ground).
-
Present a series of light flashes of varying intensity and duration.
-
Record the electrical responses (a-wave, b-wave, and oscillatory potentials).
-
Analyze the amplitude and latency of the ERG waveforms to evaluate the function of photoreceptors and bipolar cells.[4][9]
-
Immunohistochemistry (IHC) for Retinal Flat-Mounts
-
Purpose: To visualize the distribution and expression of specific proteins in the retina.
-
Protocol:
-
Euthanize the animal and enucleate the eyes.
-
Fix the eyes in 4% paraformaldehyde.
-
Dissect the retina and make four radial incisions to flatten it.
-
Permeabilize the tissue with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., serum).
-
Incubate with the primary antibody (e.g., anti-Iba-1 for microglia, anti-GFAP for Müller cells) overnight.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the retinal flat-mount on a slide with a mounting medium containing a nuclear stain (e.g., DAPI).
-
Visualize and capture images using a fluorescence or confocal microscope.[8]
-
Western Blot Analysis
-
Purpose: To detect and quantify the expression levels of specific proteins in tissue homogenates.
-
Protocol:
-
Homogenize the tissue (e.g., retina, brain, liver) in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the protein of interest (e.g., NF-κB, Nrf2, IL-1β).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).[9][10][11]
-
High-Performance Liquid Chromatography (HPLC) for Lutein Quantification
-
Purpose: To accurately measure the concentration of lutein in biological samples (e.g., serum, tissue).[24][25]
-
Protocol:
-
Sample Preparation:
-
Serum/Plasma: Perform a liquid-liquid extraction with an organic solvent (e.g., hexane, ethanol).
-
Tissue: Homogenize the tissue and perform a solvent extraction. Saponification may be necessary to hydrolyze lutein esters.
-
-
Chromatographic Separation:
-
Detection and Quantification:
-
Mandatory Visualizations
Caption: Lutein's antioxidant and anti-inflammatory signaling pathways.
Caption: General experimental workflow for in vivo lutein supplementation studies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Lutein across the Lifespan: From Childhood Cognitive Performance to the Aging Eye and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Management of Ocular Diseases Using Lutein and Zeaxanthin: What Have We Learned from Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long-term lutein administration attenuates retinal inflammation and functional deficits in early diabetic retinopathy using the Ins2Akita/+ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drc.bmj.com [drc.bmj.com]
- 8. Long-term lutein administration attenuates retinal inflammation and functional deficits in early diabetic retinopathy using the Ins2Akita/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of lutein in retinal ischemic/hypoxic injury: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Lutein as a Modulator of Oxidative Stress-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. naturalhealthresearch.org [naturalhealthresearch.org]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Effect of lutein on retinal neurons and oxidative stress in a model of acute retinal ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lutein and Brain Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lutein Has a Positive Impact on Brain Health in Healthy Older Adults: A Systematic Review of Randomized Controlled Trials and Cohort Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Lutein and inflammation: a comprehensive review of its mechanisms of action [explorationpub.com]
- 20. Lutein delays photoreceptor degeneration in a mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 21. naturalhealthresearch.org [naturalhealthresearch.org]
- 22. mdpi.com [mdpi.com]
- 23. drugs.com [drugs.com]
- 24. modernscientificpress.com [modernscientificpress.com]
- 25. Analytical Methodology for Lutein - Cal Laboratories [cal-laboratories.com]
- 26. sciencescholar.us [sciencescholar.us]
- 27. Quantification of zeaxanthin stereoisomers and lutein in trout flesh using chiral high-performance liquid chromatography-diode array detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lutein as a Biomarker for Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of lutein as a biomarker for oxidative stress. Included are the underlying mechanisms, key signaling pathways, and detailed protocols for its measurement and the assessment of related oxidative stress markers.
Introduction
Lutein, a xanthophyll carotenoid found in green leafy vegetables and egg yolks, is a potent antioxidant.[1][2] Its unique chemical structure, characterized by conjugated double bonds and hydroxyl groups, enables it to effectively scavenge reactive oxygen species (ROS) such as singlet oxygen and lipid peroxy radicals.[1][3] Oxidative stress, an imbalance between the production of ROS and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous inflammatory and degenerative diseases.[1][2] Lutein's ability to modulate oxidative stress-mediated signaling pathways makes it a valuable biomarker for assessing and potentially mitigating oxidative damage in various clinical and research settings.[1][2]
Mechanism of Action: Lutein's Antioxidant and Anti-inflammatory Properties
Lutein's primary role in combating oxidative stress stems from its direct free radical scavenging activity.[1][4] The conjugated double bond system in its structure allows it to donate electrons to neutralize free radicals, thereby becoming a more stable product itself.[3] In this process, lutein can be oxidized to its radical cation, which can then be regenerated by other antioxidants like vitamin E, which in turn is regenerated by vitamin C.[5]
Beyond direct scavenging, lutein modulates key signaling pathways involved in the cellular response to oxidative stress and inflammation:
-
Nrf2 Signaling Pathway: Lutein promotes the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[1][3] It facilitates the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus.[1][6] In the nucleus, Nrf2 forms a heterodimer with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the DNA.[3][6] This binding upregulates the expression of a suite of antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1][2][3]
-
NF-κB Signaling Pathway: Lutein has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.[1][2][3] By reducing intracellular ROS levels, lutein inhibits the ROS-mediated activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and inflammatory enzymes (e.g., COX-2, iNOS).[1][2][3][6]
-
STAT3 Signaling Pathway: Lutein can also inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] ROS can activate STAT3, leading to the expression of inflammatory mediators. Lutein's antioxidant action helps to prevent this activation.[1][6]
Visualizing Lutein's Mechanism of Action
The following diagrams illustrate the key signaling pathways modulated by lutein in response to oxidative stress.
Caption: Lutein's activation of the Nrf2 antioxidant pathway.
Caption: Lutein's inhibition of the NF-κB inflammatory pathway.
Data Presentation: Lutein Supplementation and Oxidative Stress Markers
The following tables summarize quantitative data from studies investigating the effects of lutein supplementation on its plasma concentration and various biomarkers of oxidative stress.
Table 1: Plasma Lutein and Zeaxanthin Concentrations Following Supplementation
| Study Population | Intervention | Duration | Baseline Plasma Lutein (μmol/L) | Post-Intervention Plasma Lutein (μmol/L) | Baseline Plasma Zeaxanthin (μmol/L) | Post-Intervention Plasma Zeaxanthin (μmol/L) |
| Healthy Adults | 6 mg lutein/day from broccoli | 4.5 weeks | Not Reported | Increased | Not Reported | Increased |
| Healthy Adults | Egg yolk supplementation (beef tallow diet) | 4.5 weeks | Not Reported | 28% increase | Not Reported | 142% increase |
| Healthy Adults | Egg yolk supplementation (corn oil diet) | 4.5 weeks | Not Reported | 50% increase | Not Reported | 114% increase |
Data adapted from Handelman et al. (1999) as cited in reference[7].
Table 2: Effects of Lutein Supplementation on Oxidative Stress Biomarkers
| Study Population | Intervention | Duration | Oxidative Stress Marker | Result |
| Healthy Subjects | Free Lutein Supplementation | 6 months | Biological Antioxidant Potential (BAP) | Statistically significant increase from baseline |
| Healthy Subjects | Lutein Esters Supplementation | 6 months | Biological Antioxidant Potential (BAP) | No statistically significant difference |
| Healthy Subjects | Free Lutein or Lutein Esters | 6 months | Diacron Reactive Oxygen Metabolite (d-ROM) | No statistically significant difference in either group |
| Patients with AMD | AREDS2 formula (10mg Lutein, 2mg Zeaxanthin) | 5 years | Progression to advanced AMD | Reduced risk of progression |
Data adapted from studies on the effects of lutein on oxidative stress markers.[8][9]
Experimental Protocols
Detailed methodologies for key experiments related to the use of lutein as a biomarker for oxidative stress are provided below.
Protocol 1: Quantification of Lutein in Human Plasma by HPLC-MS/MS
This protocol is adapted from a validated method for determining lutein concentrations in human and rat plasma.[10][11]
1. Materials and Reagents:
-
Lutein standard
-
Internal Standard (IS): Phenytoin sodium
-
Methyl-tert-Butyl Ether (MTBE)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Human plasma (drug-free for calibration standards and quality controls)
2. Sample Preparation:
-
To 20 µL of plasma, add 20 µL of the internal standard working solution (50 ng/mL).
-
Add 1000 µL of MTBE for protein precipitation and lutein extraction.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
3. HPLC-MS/MS Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with a mixture of organic solvents (e.g., methanol, isopropyl alcohol) and water with formic acid.
-
Flow Rate: As per column specifications (e.g., 0.8 mL/min).
-
Injection Volume: 10 µL.
-
Mass Spectrometry:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI), positive mode.
-
Ion Transitions:
-
Lutein: m/z 567.5 > 549.4
-
Phenytoin (IS): m/z 205.2 > 110.8
-
-
4. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of lutein to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of lutein in the unknown samples by interpolation from the calibration curve.
Caption: Workflow for lutein quantification in plasma by HPLC-MS/MS.
Protocol 2: Measurement of Malondialdehyde (MDA) using the TBARS Assay
This protocol outlines a common method for assessing lipid peroxidation, a key indicator of oxidative stress.[12]
1. Materials and Reagents:
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Hydrochloric acid (HCl)
-
MDA standard (1,1,3,3-tetramethoxypropane)
-
Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay.
-
Biological sample (plasma, serum, or tissue homogenate).
2. Sample Preparation:
-
Mix the biological sample with a solution of TCA to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant.
3. Assay Procedure:
-
Add the TBA reagent to the supernatant.
-
Incubate the mixture at 95°C for 60 minutes. This allows the MDA in the sample to react with TBA to form a pink-colored MDA-TBA adduct.
-
Cool the samples on ice to stop the reaction.
-
Measure the absorbance of the resulting solution at 532 nm using a spectrophotometer or a microplate reader.
4. Quantification:
-
Prepare a standard curve using known concentrations of the MDA standard.
-
Calculate the MDA concentration in the samples by comparing their absorbance to the standard curve.
Protocol 3: Assessment of Cellular Reactive Oxygen Species (ROS) using DCFDA
This protocol describes the use of a common fluorescent probe to measure intracellular ROS levels.[12][13]
1. Materials and Reagents:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFDA)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells of interest
-
Treatment compounds (e.g., lutein, pro-oxidant)
2. Procedure:
-
Culture cells to the desired confluency in a multi-well plate.
-
Remove the culture medium and wash the cells with PBS.
-
Load the cells with DCFDA (typically 5-10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark. DCFDA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH).
-
Wash the cells with PBS to remove excess probe.
-
Apply the experimental treatments (e.g., pre-treatment with lutein followed by an oxidative challenge).
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
8. Data Analysis:
-
Quantify the change in fluorescence intensity relative to control cells to determine the effect of the treatment on intracellular ROS levels.
Conclusion
Lutein serves as a promising biomarker for oxidative stress due to its direct antioxidant properties and its ability to modulate key cellular signaling pathways involved in the antioxidant and anti-inflammatory responses. The protocols outlined in these application notes provide standardized methods for quantifying lutein levels and assessing its impact on various markers of oxidative stress. This information is critical for researchers and drug development professionals investigating the role of lutein in health and disease, and for evaluating the efficacy of lutein-based therapeutic strategies.
References
- 1. Lutein as a Modulator of Oxidative Stress-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lutein as a Modulator of Oxidative Stress-Mediated Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lutein and inflammation: a comprehensive review of its mechanisms of action [explorationpub.com]
- 4. cmaj.ca [cmaj.ca]
- 5. The Photobiology of Lutein and Zeaxanthin in the Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ovosbrasil.com.br [ovosbrasil.com.br]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
- 10. akjournals.com [akjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of Lutein in Functional Food Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lutein, a xanthophyll carotenoid, is a naturally occurring pigment found in high concentrations in green leafy vegetables like spinach and kale, as well as in other foods such as egg yolks.[1][2] As a potent antioxidant and anti-inflammatory agent, lutein has garnered significant attention for its role in human health, particularly in the prevention and mitigation of age-related macular degeneration (AMD) and cataracts.[3][4] Its benefits also extend to cognitive function and skin health.[5][6][7] The human body cannot synthesize lutein, making dietary intake essential.[8] This has spurred the development of lutein-fortified functional foods to ensure adequate consumption for its health-promoting effects.[2][9]
These application notes provide a comprehensive overview of lutein's application in functional food development, including its health benefits, mechanisms of action, and detailed protocols for its extraction, quantification, and the assessment of its bioavailability and stability.
Health Benefits and Mechanisms of Action
Lutein's primary mechanism of action is its ability to quench reactive oxygen species (ROS) and filter high-energy blue light, thereby protecting cells from oxidative damage.[1][3][10] In the eye, lutein and its isomer zeaxanthin accumulate in the macula, forming the macular pigment, which is crucial for sharp, detailed central vision.[1][11]
Key Health Benefits:
-
Eye Health: Reduces the risk and progression of AMD and cataracts by protecting the retina from light-induced oxidative damage.[1][4][11] It may also offer therapeutic benefits for diabetic retinopathy.[10][11]
-
Cognitive Function: Lutein is the predominant carotenoid in the brain and is associated with improved cognitive functions such as memory and executive function.[12][13][14]
-
Skin Health: Protects the skin from photodamage by filtering blue light and neutralizing free radicals, which can help reduce the signs of aging.[6][7]
-
Cardiovascular Health: Some studies suggest that higher lutein intake is associated with improved cardiovascular health markers, potentially due to its anti-inflammatory properties.[15]
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy and stability of lutein.
Table 1: Lutein Content in Various Food Sources
| Food Source | Lutein/Zeaxanthin Content (µ g/100g ) | Reference |
| Kale (raw) | 6260 | [16] |
| Spinach (raw) | 6020 | [16] |
| Parsley (raw) | 5560 | [16] |
| Peas (raw) | 2480 | [16] |
| Broccoli (raw) | 745 | [16] |
| Egg Yolk | Varies, but highly bioavailable | [11] |
| Corn (canned) | ~3.6 mg per cup | [17] |
| Green Bell Pepper | up to 1.4 mg per pepper | [17] |
| Pistachios | ~1.4 mg per ounce | [17] |
Table 2: Stability of Lutein under Various Conditions
| Condition | Lutein Degradation | Reference |
| Temperature (40-50°C) | 15.22 - 16.89% loss | [18] |
| Temperature (80°C) | up to 87.11% loss | [18] |
| pH 2 (at 70°C) | Complete degradation | [18] |
| Baking (in breads, cookies, muffins) | Significant reduction, formation of cis-isomers | [19] |
| Juice Processing (carrot, blood orange) | 26-50% loss | [20] |
Experimental Protocols
1. Protocol for Lutein Extraction from Plant Material
This protocol describes the solvent extraction of lutein from dried plant material, such as marigold petals or spinach powder.
Materials:
-
Dried and powdered plant material
-
Organic solvents: Hexane, Ethanol, Acetone, Diethyl ether, Methanol[1][4]
-
Shaker or Soxhlet apparatus[4]
-
Rotary evaporator
-
Saponification reagent (e.g., methanolic KOH)
-
Purification columns (e.g., silica gel)
Procedure:
-
Extraction:
-
Mix the dried, ground plant material with an organic solvent (e.g., a 2:1 mixture of diethyl ether and methanol or a 1:1 mixture of petroleum ether and acetone) at a 1:10 solid-to-solvent ratio.[4]
-
Agitate the mixture on a shaker for 24 hours at room temperature or perform extraction using a Soxhlet apparatus for 8 hours.[4]
-
-
Concentration:
-
Filter the mixture to separate the solid residue.
-
Evaporate the solvent from the filtrate using a rotary evaporator to obtain a concentrated lutein oleoresin.[1]
-
-
Saponification (to obtain free lutein from esters):
-
Dissolve the oleoresin in a minimal amount of solvent and add a methanolic potassium hydroxide solution.
-
Incubate the mixture to hydrolyze the lutein esters.
-
-
Purification:
-
Neutralize the saponified mixture and perform a liquid-liquid extraction to separate the free lutein.
-
Further purify the lutein using column chromatography with a silica gel stationary phase and a suitable mobile phase (e.g., petroleum ether-diethyl ether mixture).[4]
-
-
Final Product:
-
Evaporate the solvent from the purified fraction to obtain lutein powder or crystals.
-
2. Protocol for HPLC Quantification of Lutein in Food Samples
This protocol outlines a method for quantifying lutein content in a food matrix using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Lutein standard
-
Mobile phase solvents: Acetonitrile, Methanol, n-Hexane, Ethyl acetate[8][20]
-
Extraction solution: Acetone:Methanol (7:3, v/v) with 0.1% BHT (w/v)[20]
-
Saponification solution: Potassium hydroxide (KOH) in ethanol
-
Nitrogen evaporator
Procedure:
-
Sample Preparation and Extraction:
-
Saponification (if lutein esters are present):
-
Re-dissolve the residue in ethanol and add KOH solution.
-
Heat in a water bath (e.g., 70°C for 30 minutes) to hydrolyze the esters.
-
Cool and perform a liquid-liquid extraction with a non-polar solvent like hexane or diethyl ether to isolate the free lutein.
-
Evaporate the organic layer to dryness.
-
-
HPLC Analysis:
-
Reconstitute the dry residue in the mobile phase.
-
Filter the sample through a 0.22 µm filter.[20]
-
Inject the sample into the HPLC system.
-
Chromatographic Conditions (Example): [20]
-
Column: C18, 4.6 x 150 mm, 4 µm
-
Mobile Phase: Gradient of Acetonitrile (A), Methanol (B), and n-Hexane (C)
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 450 nm
-
Column Temperature: 25°C
-
-
-
Quantification:
-
Identify the lutein peak based on the retention time of a lutein standard.
-
Quantify the lutein concentration using a calibration curve generated from the lutein standard.[20]
-
3. Protocol for In Vitro Bioavailability Assessment (Static Digestion Model)
This protocol simulates the human gastrointestinal tract to assess the bioaccessibility of lutein from a functional food.
Materials:
-
Functional food containing lutein
-
Simulated Salivary Fluid (SSF)
-
Simulated Gastric Fluid (SGF) with pepsin
-
Simulated Intestinal Fluid (SIF) with pancreatin and bile salts
-
pH meter
-
Shaking water bath at 37°C
-
Centrifuge
Procedure:
-
Oral Phase:
-
Mix a known amount of the functional food with SSF.
-
Incubate at 37°C for a short period (e.g., 2-5 minutes) with gentle mixing to simulate mastication.
-
-
Gastric Phase:
-
Add SGF containing pepsin to the oral phase mixture.
-
Adjust the pH to ~2.0 with HCl.
-
Incubate at 37°C for 2 hours in a shaking water bath.
-
-
Intestinal Phase:
-
Add SIF containing pancreatin and bile salts to the gastric chyme.
-
Adjust the pH to ~7.0 with NaOH.
-
Incubate at 37°C for 2-4 hours in a shaking water bath.
-
-
Micellarization:
-
After the intestinal phase, centrifuge the digestate to separate the micellar fraction (supernatant) from the undigested material.
-
-
Quantification:
-
Extract lutein from the micellar fraction using an organic solvent.
-
Quantify the lutein content using HPLC as described in Protocol 2.
-
Bioaccessibility (%) is calculated as (Lutein in micellar fraction / Initial lutein in food) x 100.
-
Signaling Pathways and Experimental Workflows
References
- 1. Natural Lutein Powder: Sourcing And Extraction Methods - Fairir Biotech [fairirbiotech.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov.tw [fda.gov.tw]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. Lutein - Wikipedia [en.wikipedia.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Assessment of the validity of in vivo methods of measuring human macular pigment optical density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The influence of food matrix and processing methods on the bioaccessibility of lutein: A review | Journal of Food Bioactives [isnff-jfb.com]
- 18. Lutein bioavailability from lutein ester-fortified fermented milk: in vivo and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. A simple and robust HPLC method to analyze lutein in wheat - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Lutein instability in formulations
Welcome to the technical support center for lutein formulation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with lutein instability during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My lutein formulation is rapidly losing its yellow color. What are the primary causes?
The loss of the characteristic yellow color of lutein is a direct indicator of its degradation. The primary culprits are oxidation and isomerization, which break down the conjugated double bond system responsible for its color.[1][2] This degradation is accelerated by several factors:
-
Exposure to Oxygen: Lutein is highly susceptible to oxidation.[1][3] The presence of oxygen, especially when combined with other factors like heat and light, leads to the formation of colorless, lower molecular weight compounds.[4]
-
Light Exposure: Lutein is sensitive to light, particularly UV and blue light.[5][6][7][[“]] Light exposure can induce photo-oxidation and isomerization from the more stable all-trans form to the less stable cis isomers, which are more prone to degradation.[9]
-
High Temperatures: Elevated temperatures significantly accelerate the rate of lutein degradation.[4][9][10][11] Heat can promote both oxidation and isomerization.[9][11]
-
Extreme pH: Lutein is most stable in a neutral to slightly acidic environment (pH 6-7).[5] Severe pH conditions (below 4 or above 8) can initiate isomerization and subsequent degradation.[4][5]
Troubleshooting Steps:
-
Work under inert atmosphere: To minimize oxidation, handle lutein solutions under an inert gas like nitrogen or argon.[12]
-
Protect from light: Conduct experiments under yellow or red light and store formulations in amber-colored or opaque containers.[4][12]
-
Control temperature: Maintain low temperatures during processing and storage.[9][10] Whenever possible, store stock solutions and formulations at or below 4°C.
-
Buffer your formulation: Ensure the pH of your formulation is maintained within the optimal range of 6-7.
2. I'm observing a decrease in lutein concentration in my formulation over a short period, even when stored in the dark. What could be the issue?
Even in the absence of light, lutein can degrade due to thermal stress and oxidation. The rate of degradation is dependent on temperature, pH, and the duration of exposure.[4][10]
Troubleshooting Flowchart:
Caption: Troubleshooting lutein degradation in dark storage.
3. How can I improve the stability of lutein in my aqueous formulation?
Due to its hydrophobic nature and susceptibility to degradation, incorporating lutein into aqueous systems presents a significant challenge.[13][14] Several formulation strategies can enhance its stability:
-
Emulsification: Dispersing lutein in the oil phase of an oil-in-water emulsion can protect it from the aqueous environment and improve stability.[14][15] The choice of emulsifier is critical for both physical and chemical stability.
-
Microencapsulation: Encapsulating lutein within a protective matrix (e.g., polysaccharides, proteins) can shield it from oxygen, light, and heat.[1]
-
Use of Antioxidants: The addition of antioxidants can significantly inhibit oxidative degradation. A combination of water-soluble and oil-soluble antioxidants can be particularly effective in emulsion systems.[16][17]
-
Liposomal Formulations: Incorporating lutein into the lipid bilayer of liposomes can improve its stability and solubility in aqueous media.[18]
4. What are some effective excipients for stabilizing lutein?
The choice of excipients is crucial for maintaining lutein stability.
| Excipient Category | Examples | Mechanism of Stabilization |
| Antioxidants (Oil-Soluble) | Propyl gallate, Butylated hydroxytoluene (BHT), Vitamin E (Tocopherol) | Scavenge free radicals in the lipid phase, preventing oxidation of lutein.[12][16] |
| Antioxidants (Water-Soluble) | Ascorbic acid, Tea polyphenols | Scavenge free radicals in the aqueous phase of emulsions.[16] |
| Chelating Agents | Ethylenediaminetetraacetic acid (EDTA) | Sequesters metal ions that can catalyze oxidation reactions.[16] |
| Encapsulating Agents | Maltodextrin, Sucrose, Gelatin, Alginate, Chitosan | Form a protective barrier against environmental factors like oxygen and light.[1][5] |
| Emulsifiers | Lecithin, Caseinate, Polysorbates (e.g., Tween 80), Polyvinylpyrrolidone (PVP) | Create stable emulsions, physically protecting lutein within oil droplets.[13][15][19] |
Quantitative Data on Lutein Stability
Table 1: Effect of Temperature and pH on Lutein Degradation
| Temperature (°C) | pH | Lutein Loss (%) after 1 hour |
| 40 | 8 | 12.44[4] |
| 40 | 7 | 15.22[4] |
| 40 | 2 | 48.89[4] |
| 50 | 7 | 16.89[4] |
| 60 | 7 | Not specified, but significant increase |
| 70 | 7 | Not specified, but significant increase |
| 80 | 7 | 87.11[4] |
Data adapted from a study on the oxidative stability of lutein.[4]
Table 2: Lutein Retention in Emulsions with Different Antioxidants
| Antioxidant(s) | Lutein Retention (%) after 7 days | Lutein Retention (%) after 28 days at 25°C |
| Control (No Antioxidant) | < 30 (estimated) | Not specified |
| Propyl Gallate (PG) (0.01%) | ~74[16] | Not specified |
| Tea Polyphenols (TP) (0.01%) | ~78[16] | Not specified |
| Ascorbic Acid | ~32[16] | Not specified |
| EDTA | ~28[16] | Not specified |
| Propyl Gallate + Tea Polyphenols | 92.57 [16] | 73.5 [16][17] |
Data from a study on enhancing lutein emulsion stability with antioxidants.[16]
Experimental Protocols
Protocol 1: Quantification of Lutein using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of lutein. It may require optimization based on the specific formulation matrix and available equipment.
Objective: To determine the concentration of lutein in a given sample.
Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[20]
-
Mobile Phase: Acetonitrile, Methanol, Water, and Ethyl Acetate (e.g., in a ratio of 70:9.6:0.4:20 v/v/v/v)[20] or a simpler mobile phase of water:acetonitrile (10:90 v/v)[21]
-
Lutein standard of known purity
-
Solvents for sample extraction (e.g., ethanol, hexane, acetone)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation:
-
Accurately weigh a known amount of lutein standard.
-
Dissolve it in a suitable solvent (e.g., ethanol) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 50-150 µg/mL).[21]
-
-
Sample Preparation:
-
Accurately weigh or measure a known amount of the lutein-containing formulation.
-
Extract the lutein using an appropriate solvent system. This step is critical and will vary depending on the formulation matrix (e.g., for an emulsion, a liquid-liquid extraction with hexane might be necessary).
-
Ensure the final extract is dissolved in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the calibration standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting peak area versus concentration.
-
Inject the prepared sample and determine the peak area for lutein.
-
Calculate the concentration of lutein in the sample using the calibration curve.
-
Experimental Workflow for HPLC Analysis:
Caption: Workflow for Lutein Quantification by HPLC.
Signaling Pathways and Degradation Mechanisms
Lutein Degradation Pathways
Lutein degradation is primarily driven by oxidation and isomerization, often initiated by exposure to heat, light, and oxygen.
Caption: Key pathways of lutein degradation.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. LUTEIN - Food industry processing [fst.vnua.edu.vn]
- 3. The effect of lutein on the oxidation of egg yolk phospholipids in a liposome model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative stability of lutein on exposure to varied extrinsic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Photobiology of Lutein and Zeaxanthin in the Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lutein and Zeaxanthin and Their Roles in Age-Related Macular Degeneration—Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. Storage stability and antioxidant activities of lutein extracted from yellow silk cocoons (Bombyx mori) in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative stability of lutein on exposure to varied extrinsic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. researchgate.net [researchgate.net]
- 16. Enhancing the stability of lutein emulsions with a water-soluble antioxidant and a oil-soluble antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancing the stability of lutein emulsions with a water-soluble antioxidant and a oil-soluble antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. sciencescholar.us [sciencescholar.us]
Technical Support Center: Optimizing Lutein Delivery Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful formulation and characterization of lutein delivery systems.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in developing lutein delivery systems?
A1: Lutein presents several challenges due to its physicochemical properties. Key issues include its low water solubility, high susceptibility to degradation from light, heat, and oxygen, and consequently, poor oral bioavailability.[1][2][3] These factors can compromise the therapeutic efficacy of lutein if not properly addressed during formulation.
Q2: Which delivery systems are most effective for lutein?
A2: Several nanoscale delivery systems have been successfully employed to enhance the stability and bioavailability of lutein.[3][4] These include:
-
Nanoemulsions: Effective for improving the solubility and cellular uptake of lutein.[5]
-
Liposomes: Vesicular systems that can encapsulate lutein, offering protection and controlled release.[4][6] Chitosan-coated liposomes can further enhance stability.[4]
-
Polymeric Nanoparticles: Systems using polymers like PLGA can achieve high encapsulation efficiency and controlled release profiles.[7][8]
-
Solid Lipid Nanoparticles (SLNs): Lipid-based nanoparticles that enhance the stability of lutein against environmental factors.[4]
The choice of system depends on the specific application, desired release kinetics, and route of administration.
Q3: What factors influence the encapsulation efficiency of lutein?
A3: Encapsulation efficiency (EE) is influenced by several factors, including the preparation method, the physicochemical properties of the carrier materials, and the drug-to-carrier ratio.[9][10] For instance, in liposomal formulations prepared using supercritical CO2, higher pressure and depressurization rates can lead to higher EE.[10] The precipitation method has also been shown to be effective in achieving high EE for lutein in polymeric nanoparticles.[9]
Q4: How does lutein exert its therapeutic effects at a molecular level?
A4: Lutein's therapeutic effects, particularly its antioxidant and anti-inflammatory properties, are mediated through the modulation of several key signaling pathways.[11][12] It has been shown to:
-
Activate the Nrf2 pathway , which upregulates the expression of antioxidant enzymes.[13][14]
-
Suppress the NF-κB signaling pathway , reducing the production of pro-inflammatory cytokines like IL-8.[15]
-
Inhibit the STAT3 activation , thereby mitigating inflammatory responses.[11]
Troubleshooting Guides
This section provides solutions to common problems encountered during the preparation and characterization of lutein delivery systems.
Issue 1: Low Encapsulation Efficiency (%EE)
| Potential Cause | Troubleshooting Step |
| Poor solubility of lutein in the organic phase. | Select an organic solvent in which lutein has high solubility. For polymeric nanoparticles, ensure the polymer is also fully dissolved.[16] |
| Inefficient mixing during emulsification. | Optimize the homogenization speed and time. For nanoemulsions, consider using high-pressure homogenization.[17] |
| Premature precipitation of lutein. | Ensure the organic phase is added to the aqueous phase under continuous and vigorous stirring. |
| Inappropriate drug-to-polymer/lipid ratio. | Systematically vary the ratio to find the optimal loading capacity without compromising nanoparticle formation.[10] |
| Leakage of lutein during solvent evaporation. | Control the rate of solvent evaporation. A slower, more controlled evaporation can improve EE. |
Issue 2: Large Particle Size or High Polydispersity Index (PDI)
| Potential Cause | Troubleshooting Step |
| Aggregation of nanoparticles. | Optimize the concentration of the stabilizer (e.g., PVA, Tween 80). Ensure the zeta potential is sufficiently high (typically > |30| mV) for electrostatic stabilization.[17] |
| Inadequate energy input during homogenization. | Increase the homogenization pressure or sonication energy/time. For nanoemulsions, increasing the number of homogenization cycles can reduce droplet size.[17] |
| Incorrect formulation parameters. | Optimize the oil-to-surfactant ratio in nanoemulsions.[18] For nanoparticles, the polymer/lipid concentration can affect size. |
| Ostwald ripening in emulsions. | Use an oil phase with low water solubility (e.g., long-chain triglycerides) to minimize this effect.[18] |
Issue 3: Poor Physical or Chemical Stability of the Formulation
| Potential Cause | Troubleshooting Step | | Lutein degradation due to light, heat, or oxygen. | Conduct all preparation and storage steps in light-protected and temperature-controlled environments.[19][20] Purge solutions with nitrogen to remove dissolved oxygen. | | Instability at certain pH or ionic strengths. | Evaluate the formulation's stability across a range of pH and ionic strengths relevant to the intended application. Adjust the formulation or add protective excipients if necessary.[17][21] | | Particle aggregation during storage. | Ensure adequate surface charge (zeta potential) for electrostatic repulsion. Consider freeze-drying (lyophilization) with a suitable cryoprotectant for long-term storage. | | Phase separation in nanoemulsions. | Optimize the surfactant concentration and type to ensure robust interfacial film formation.[18] |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on lutein delivery systems for easy comparison.
Table 1: Performance of Different Lutein Delivery Systems
| Delivery System | Carrier Material(s) | Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
| Nanoemulsion | Sodium Caseinate | 234.01 ± 3.40 | - | [17] |
| Nanoemulsion | Medium-Chain Triglycerides, Tween 80 | ~200 | - | [18] |
| Nanoparticles | PLGA | 189.6 ± 18.79 | ~61 | [7] |
| Nanoparticles | PLGA-PEG-FOLATE | 188.0 ± 4.06 | ~73 | [7] |
| Liposomes | Hydrogenated Phosphatidylcholine | 147.6 - 195.4 | 56.7 - 97.0 | [10] |
| Liposomes | Egg Yolk Lecithin, Cholesterol | < 200 (approx.) | > 90 | [6] |
| Solid Lipid Nanoparticles | Glyceryl Monostearate, Lecithin, Poloxamer-188 | 118.50 | 94.43 | [4] |
| Zein Nanoparticles | Zein, Sophorolipid | ~200 | 90.04 | [22] |
Table 2: Stability of Lutein in Delivery Systems under Different Conditions
| Delivery System | Storage Condition | Lutein Retention / Stability | Reference |
| Nanoemulsion (Sodium Caseinate) | 4°C for 30 days | Physically stable, chemical degradation significantly decreased. | [17][21] |
| Nanoemulsion (Sodium Caseinate) | 60-100°C | Little effect on physicochemical stability. | [17][21] |
| Nanoemulsion (Sodium Caseinate) | Freeze-thaw cycling | Major impact on physicochemical stability. | [17][21] |
| Microfluidic Noodle | 7 days of storage | > 60% retention. | [23][24] |
| Solid Lipid Nanoparticles | vs. Free Lutein | 3.21x (oxygen), 3.41x (light), 4.42x (heat) more stable. | [4] |
Experimental Protocols
Protocol 1: Preparation of Lutein-Loaded PLGA Nanoparticles by Oil-in-Water (O/W) Emulsion Solvent Evaporation
This method is widely used for encapsulating hydrophobic compounds like lutein into polymeric nanoparticles.[8]
Materials:
-
Lutein
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and lutein (e.g., 20 mg) in a suitable volume of DCM (e.g., 5 mL and 2 mL respectively, then mix).[8]
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA to act as a surfactant.
-
Emulsification: Slowly add the organic phase to the aqueous PVA solution while stirring continuously on a magnetic stirrer.[8] Follow this by sonication (using a probe or bath sonicator) to form a fine oil-in-water emulsion.
-
Solvent Evaporation: Continue stirring the emulsion at room temperature for several hours (e.g., 4-6 hours) to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the particles.
-
Washing: Wash the nanoparticles multiple times with deionized water to remove excess PVA and unencapsulated lutein. This is typically done by resuspending the pellet in water and re-centrifuging.
-
Final Product: Resuspend the final nanoparticle pellet in a suitable medium or freeze-dry for long-term storage.
Protocol 2: Characterization of Lutein Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS) using a Zetasizer.
-
Procedure: Dilute the nanoparticle suspension in deionized water to an appropriate concentration. Perform the measurement according to the instrument's instructions. The zeta potential measurement will indicate the surface charge and provide insight into the formulation's stability.[8]
2. Encapsulation Efficiency (%EE) and Drug Loading (%DL):
-
Technique: High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Separate the nanoparticles from the aqueous medium by centrifugation.
-
Quantify the amount of free, unencapsulated lutein in the supernatant using a validated HPLC method.[8]
-
To determine the total amount of lutein, dissolve a known amount of the nanoparticle pellet in a suitable organic solvent (e.g., DCM) to break the particles and release the encapsulated drug, then quantify using HPLC.
-
Calculate %EE and %DL using the following formulas:
-
%EE = [(Total Lutein - Free Lutein) / Total Lutein] x 100
-
%DL = [Weight of Encapsulated Lutein / Total Weight of Nanoparticles] x 100
-
-
3. Morphological and Structural Analysis:
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology of the nanoparticles.
-
Differential Scanning Calorimetry (DSC): To confirm the physical state of lutein within the nanoparticle matrix (crystalline or amorphous).[8]
-
Fourier Transform Infrared Spectroscopy (FTIR): To identify potential chemical interactions between lutein and the carrier material.[7][8]
Visualizations
Caption: Lutein's modulation of key signaling pathways.
Caption: General workflow for lutein delivery system development.
References
- 1. Comparative Encapsulation Efficiency of Lutein in Micelles Synthesized via Batch and High Throughput Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Carotenoids’ Efficacy by Using Chitosan-Based Delivery Systems [mdpi.com]
- 3. Nanoscale Delivery Systems of Lutein: An Updated Review from a Pharmaceutical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanoscale Delivery Systems of Lutein: An Updated Review from a Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Construction and In Vitro Evaluation of Brain-Targeted Lutein Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective Effects of Lutein in the Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lutein and Zeaxanthin and Their Roles in Age-Related Macular Degeneration—Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Lutein reverses hyperglycemia-mediated blockage of Nrf2 translocation by modulating the activation of intracellular protein kinases in retinal pigment epithelial (ARPE-19) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Self-Nanoemulsifying Drug Delivery System of Lutein: Physicochemical Properties and Effect on Bioavailability of Warfarin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation optimisation and storage stability of nanoemulsion-based lutein delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Recent Advances in Efficient Lutein-Loaded Zein-Based Solid Nano-Delivery Systems: Establishment, Structural Characterization, and Functional Properties [mdpi.com]
- 20. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 21. researchgate.net [researchgate.net]
- 22. Fabrication and Characterization of Lutein-Loaded Nanoparticles Based on Zein and Sophorolipid: Enhancement of Water Solubility, Stability, and Bioaccessibility. | Semantic Scholar [semanticscholar.org]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
Lutein Analysis Technical Support Center
Welcome to the technical support center for lutein analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during lutein quantification and characterization.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the experimental workflow, leading to the generation of analytical artifacts.
Q1: Why am I observing multiple peaks around the main all-trans-lutein peak in my HPLC chromatogram?
A1: The presence of multiple peaks near the main all-trans-lutein peak is a common artifact, typically due to the formation of geometric isomers (cis-isomers). Lutein's structure, with its long chain of conjugated double bonds, is sensitive to environmental factors.[1][2] The naturally predominant and most stable form is all-trans-lutein.[2] However, exposure to heat, light, and acidic conditions can cause the molecule to bend at one of its double bonds, converting the trans configuration to a less stable cis form.[1][3]
Commonly detected geometric isomers include 9-cis, 9'-cis, 13-cis, and 13'-cis-lutein.[4][5][6][7][8] These isomers have slightly different polarities and shapes, causing them to elute at different retention times from the all-trans form during HPLC analysis, appearing as distinct, smaller peaks.[5]
Troubleshooting Steps:
-
Minimize Light Exposure: All extraction and analysis procedures should be conducted under yellow or dim light to prevent photoisomerization.[2][7]
-
Control Temperature: Avoid high temperatures during sample preparation and storage.[1][3] Lutein degradation accelerates as temperature increases.[1] Use ice-cold solvents for extraction where possible.[2]
-
Maintain Neutral pH: Lutein is more stable at a neutral to slightly alkaline pH (pH 7-8).[2] Acidic conditions can accelerate isomerization and degradation.[2]
-
Use Antioxidants: Consider adding antioxidants like BHT (butylated hydroxytoluene) or TBHQ (2-tert-butylhydroquinone) to extraction solvents to prevent oxidative changes that can accompany isomerization.[9][10]
Q2: My quantified lutein concentration is significantly lower than expected. What could be the cause?
A2: A lower-than-expected lutein concentration is typically a result of degradation. Lutein is highly susceptible to oxidative and thermal degradation due to its electron-rich polyene chain.[11] Factors like heat, oxygen, light, and extreme pH can break down the lutein molecule into smaller, colorless compounds, leading to a quantifiable loss.[1][2]
-
Oxidation: Exposure to oxygen, especially when combined with light or heat, can lead to the formation of various oxidation products, including aldehydes, ketones, and endoperoxides.[11][12] This process irreversibly degrades the lutein molecule.[13]
-
Thermal Degradation: High temperatures are a major cause of lutein loss.[1] Significant degradation has been observed at temperatures between 50°C and 60°C, with complete degradation occurring at temperatures above 80°C under certain conditions.[2]
-
Acid-Catalyzed Degradation: Low pH environments (e.g., pH 2) can dramatically increase the rate of lutein degradation, especially when combined with heat.[2]
Troubleshooting Steps:
-
Optimize Storage: Store samples and standards at low temperatures (≤ 4°C or ideally -80°C for long-term storage) and in an inert atmosphere (e.g., under nitrogen or argon) to minimize oxidation and thermal degradation.[1]
-
Control Processing Time and Temperature: Minimize the duration of any heating steps during sample preparation.[2] If saponification is required, use milder conditions (e.g., lower temperature, shorter time) or explore alternative extraction methods.
-
Buffer Samples: Ensure the sample and solvent pH is maintained in the optimal range of 7-8.[2]
Q3: I see unidentified peaks in my chromatogram that are not lutein isomers. What are they?
A3: Unidentified peaks that do not correspond to known lutein isomers are likely oxidation products or compounds from the sample matrix. The oxidation of lutein can generate a variety of derivatives.[4][11] One major oxidation product identified in biological samples is 3-hydroxy-β,ε-caroten-3'-one.[4][7] Other potential products include aldehydes and endoperoxides.[12] If your sample matrix is complex (e.g., plant tissue, food products), these peaks could also be other carotenoids (like zeaxanthin, which is an isomer of lutein) or interfering lipids and chlorophylls.[14][15]
Troubleshooting Steps:
-
Confirm Peak Identity: Use mass spectrometry (HPLC-MS) to identify the molecular weight of the compounds in the unknown peaks. This can help confirm if they are oxidation products of lutein.[4][5]
-
Improve Sample Cleanup: Implement a saponification step to remove interfering lipids and chlorophylls, which is particularly useful for plant extracts.[15] Solid-phase extraction (SPE) can also be used to clean up the sample and remove interfering compounds before HPLC analysis.[16]
-
Use a Guard Column: A guard column installed before your analytical column can help trap strongly retained matrix components, preventing them from interfering with your analysis and extending the life of your main column.[16]
Data on Lutein Stability
Understanding the impact of environmental factors is critical for preventing artifact formation. The following tables summarize quantitative data on lutein degradation under various conditions.
Table 1: Effect of Temperature and pH on Lutein Degradation (Data summarized from a study on lutein stability over one hour)[2]
| Temperature (°C) | Lutein Loss at pH 2 (%) | Lutein Loss at pH 4 (%) | Lutein Loss at pH 7 (%) | Lutein Loss at pH 8 (%) |
| 40 | 48.55 | 24.33 | 15.22 | 12.44 |
| 50 | 63.22 | 34.67 | 16.89 | 15.33 |
| 60 | 80.11 | 55.78 | 30.78 | 28.56 |
| 70 | 100 | 78.44 | 59.33 | 55.11 |
| 80 | 100 | 100 | 87.11 | 82.56 |
Table 2: Effect of Exposure Time on Lutein Degradation at Neutral pH (Data summarized from a study at 40°C and pH 7)[2]
| Exposure Time (hours) | Lutein Loss (%) |
| 1 | 15.22 |
| 2 | 19.44 |
| 3 | 22.89 |
| 4 | 25.89 |
Key Experimental Protocols & Workflows
To minimize the formation of artifacts, it is essential to follow optimized experimental protocols.
Protocol 1: Recommended Lutein Extraction from Plant Material
This protocol is designed to minimize isomerization and oxidation during extraction.
-
Homogenization: Macerate fresh or frozen plant material with ice-cold acetone or an acetone:methanol mixture (e.g., 7:3 v/v).[2][9] Perform all steps under dim or yellow light.[2][7]
-
Antioxidant Addition: Add an antioxidant such as 0.1% BHT (w/v) to the extraction solvent to prevent oxidation.[9]
-
Saponification (Optional but Recommended): To hydrolyze lutein esters to free lutein and remove chlorophylls/lipids, add an equal volume of 30% methanolic KOH to the extract.[2] Incubate in the dark at room temperature for 2-4 hours or at 4°C overnight. Saponification using ethanol instead of water-based reagents can improve yield by preventing lutein precipitation.[17]
-
Liquid-Liquid Extraction: Add hexane or a hexane:diethyl ether mixture to the saponified extract and mix thoroughly. Add distilled water to facilitate phase separation.
-
Phase Separation: Centrifuge the mixture to separate the layers. Collect the upper organic layer containing the carotenoids. Repeat the extraction on the lower aqueous layer two more times to ensure complete recovery.
-
Washing: Pool the organic extracts and wash with distilled water to remove residual alkali.
-
Drying and Reconstitution: Dry the extract over anhydrous sodium sulfate or under a stream of nitrogen.[2] Reconstitute the dried residue in a known volume of the HPLC mobile phase for analysis.[2]
Workflow & Pathway Visualizations
The following diagrams illustrate key processes and logical steps for troubleshooting lutein analysis.
Caption: Troubleshooting workflow for identifying common artifacts.
Caption: Lutein degradation pathways leading to common artifacts.
References
- 1. Storage stability and antioxidant activities of lutein extracted from yellow silk cocoons (Bombyx mori) in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative stability of lutein on exposure to varied extrinsic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of lutein and zeaxanthin oxidation products in human and monkey retinas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lutein Isomers: Preparation, Separation, Structure Elucidation, and Occurrence in 20 Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Magyar Tudományos Művek Tára [m2.mtmt.hu]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. A simple and robust HPLC method to analyze lutein in wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of lutein by high-performance thin-layer chromatography using densitometry and screening of major dietary carotenoids in food supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lutein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lutein and Zeaxanthin and Their Roles in Age-Related Macular Degeneration—Neurodegenerative Disease [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Quantification of zeaxanthin stereoisomers and lutein in trout flesh using chiral high-performance liquid chromatography-diode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. orbit.dtu.dk [orbit.dtu.dk]
Technical Support Center: Lutein Quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on lutein quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for lutein quantification?
A1: The most widely accepted and utilized method for lutein quantification is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This technique offers high specificity and sensitivity. Detection is typically performed using UV-Visible or Diode Array Detectors (DAD) at a wavelength of approximately 445-446 nm.[2][3][4] For more complex matrices or when higher sensitivity is required, HPLC coupled with Mass Spectrometry (MS/MS) is employed.[5][6]
Q2: What are the typical sources of interference in lutein quantification?
A2: Interference in lutein quantification can arise from several sources:
-
Isomers: Zeaxanthin, a structural isomer of lutein, and various geometric (cis/trans) isomers of lutein itself are common interferents due to their similar chemical structures and spectral properties.[7][8][9]
-
Other Carotenoids: Compounds like β-carotene, α-carotene, and β-cryptoxanthin can co-elute or have overlapping absorption spectra with lutein if the chromatographic conditions are not optimized.[7][10]
-
Matrix Components: In complex samples such as plasma, food, or tissue extracts, other endogenous compounds like lipids and chlorophylls can interfere with the analysis.[11] This is often referred to as a matrix effect, which can enhance or suppress the analytical signal, particularly in MS-based detection.[5][6][12]
-
Lutein Esters: In many natural sources, lutein exists as fatty acid esters. If the goal is to quantify total lutein, a saponification step is required to hydrolyze these esters to free lutein. Failure to do so can lead to inaccurate quantification.[11][13]
Q3: How can I minimize interference from other sample components?
A3: Several sample preparation techniques can be employed to minimize interference:
-
Saponification: This is a crucial step for samples containing lutein esters and high lipid content.[3][11][14] It involves heating the sample with an alkali (e.g., potassium hydroxide) to hydrolyze esters and remove interfering lipids and chlorophylls.[11]
-
Solid-Phase Extraction (SPE): SPE can be used to clean up the sample and concentrate the analyte of interest, effectively removing many interfering compounds.
-
Liquid-Liquid Extraction (LLE): This technique is used to extract lutein from the sample matrix into an organic solvent, leaving behind many water-soluble interferents.[3]
-
Filtration: All samples should be filtered through a 0.45 µm or smaller pore size filter before injection into the HPLC system to remove particulate matter that could interfere with the analysis or damage the column.[15]
Q4: My lutein peak is showing fronting or tailing. What could be the cause?
A4: Peak asymmetry in HPLC can be caused by several factors:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample.
-
Column Degradation: The stationary phase of the HPLC column can degrade over time, leading to poor peak shape. Consider replacing the column.
-
Inappropriate Mobile Phase: The pH or solvent composition of the mobile phase may not be optimal for lutein, causing peak tailing. Ensure the mobile phase is correctly prepared and is suitable for the column being used.
-
Interfering Compounds: A co-eluting compound can distort the peak shape. Improving the chromatographic separation or implementing a more rigorous sample cleanup may be necessary.
Troubleshooting Guides
Issue 1: Poor Resolution Between Lutein and Zeaxanthin
Symptoms:
-
Broad, overlapping, or indistinguishable peaks for lutein and zeaxanthin.
-
Inaccurate quantification due to peak co-elution.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate HPLC Column | Use a C30 column, which is specifically designed for carotenoid separations and provides excellent resolution between lutein and zeaxanthin.[14] C18 columns can also be used, but may require more optimization.[1][2] |
| Suboptimal Mobile Phase | Optimize the mobile phase composition. A gradient elution is often more effective than an isocratic one for separating complex mixtures of carotenoids.[16] Common solvents include acetonitrile, methanol, water, and ethyl acetate.[2] |
| Incorrect Flow Rate | A lower flow rate can sometimes improve resolution. Experiment with flow rates in the range of 0.5-1.0 mL/min.[10] |
| Column Temperature | The column temperature can affect selectivity. Try optimizing the temperature, typically between 25-30°C.[8][14] |
Issue 2: Low or No Recovery of Lutein
Symptoms:
-
Lutein concentration is significantly lower than expected or undetectable.
Possible Causes and Solutions:
| Cause | Solution |
| Lutein Degradation | Lutein is sensitive to light, heat, and oxygen. Protect samples from light by using amber vials and minimize exposure to air.[14] Work at low temperatures during sample preparation. The use of antioxidants like BHT (butylated hydroxytoluene) in the extraction solvent is recommended.[3][17] |
| Incomplete Extraction | The extraction solvent may not be efficient. A mixture of solvents is often more effective. For example, a combination of hexane and ethyl acetate is commonly used.[3] Ensure thorough mixing and sufficient extraction time. |
| Incomplete Saponification | If quantifying total lutein from a source rich in esters, ensure the saponification step is complete. This can be verified by the absence of ester peaks in the chromatogram. |
| Precipitation in Autosampler | Lutein has low solubility in aqueous solutions. Ensure the final sample solvent is compatible with the mobile phase to prevent precipitation in the autosampler vial or injection port. Adding a small amount of a stronger organic solvent like methyl tert-butyl ether (MTBE) to the final diluent can improve solubility.[14] |
Issue 3: High Variability in Quantitative Results
Symptoms:
-
Poor precision in replicate injections or between different samples.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Sample Preparation | Ensure all sample preparation steps, including extraction and saponification, are performed consistently and accurately for all samples and standards. |
| Instrumental Instability | Check for fluctuations in the HPLC pump pressure, detector lamp intensity, or autosampler injection volume. |
| Matrix Effects | If using LC-MS/MS, matrix effects can cause significant variability.[6] Use a stable isotope-labeled internal standard or employ the standard addition method for calibration to compensate for these effects.[18] |
| Standard Degradation | Lutein standards can degrade over time, even when stored properly. Prepare fresh standards regularly and verify their concentration spectrophotometrically.[14] |
Experimental Protocols
Protocol 1: General Lutein Quantification by RP-HPLC-UV/Vis
This protocol provides a general procedure for the quantification of lutein in various samples. Optimization may be required based on the specific sample matrix.
1. Sample Preparation (with Saponification): a. Weigh a known amount of the homogenized sample into a screw-cap tube. b. Add an antioxidant solution (e.g., 0.1% BHT in ethanol).[3] c. Add an ethanolic potassium hydroxide solution (e.g., 10% w/v).[3] d. Cap the tube tightly and heat in a water bath (e.g., 70°C for 30-60 minutes) to saponify lipids and lutein esters.[19] e. Cool the sample to room temperature. f. Perform a liquid-liquid extraction by adding a known volume of an organic solvent (e.g., a mixture of n-hexane and ethyl acetate) and water.[3][19] g. Vortex and centrifuge to separate the layers. h. Collect the upper organic layer containing the lutein. i. Evaporate the solvent to dryness under a stream of nitrogen. j. Reconstitute the residue in a known volume of mobile phase or a suitable solvent.[19] k. Filter the reconstituted sample through a 0.45 µm filter into an amber HPLC vial.[19]
2. HPLC Conditions:
-
Column: C18 (e.g., 150 x 4.6 mm, 5 µm) or C30 column.[1][14]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and water (e.g., 90:10 v/v).[1] Other modifiers like methanol or ethyl acetate can be added to optimize separation.[2]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
3. Quantification: a. Prepare a series of lutein standard solutions of known concentrations. b. Generate a calibration curve by plotting the peak area of the lutein standard against its concentration. c. Determine the concentration of lutein in the sample by interpolating its peak area on the calibration curve.
Data Presentation
Table 1: HPLC Method Validation Parameters for Lutein Quantification
| Parameter | Typical Value/Range | Reference |
| Linearity (R²) | > 0.995 | [1] |
| Limit of Detection (LOD) | 0.012 - 3.34 µg/mL | [1][16] |
| Limit of Quantification (LOQ) | 0.042 - 10.13 µg/mL | [1][16] |
| Accuracy (% Recovery) | 98 - 102% | [2] |
| Precision (% RSD) | < 2% | [1][10] |
Visualizations
Caption: Troubleshooting workflow for inaccurate lutein quantification.
Caption: General sample preparation workflow for lutein analysis.
References
- 1. sciencescholar.us [sciencescholar.us]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. drugfuture.com [drugfuture.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantification of zeaxanthin stereoisomers and lutein in trout flesh using chiral high-performance liquid chromatography-diode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lutein Isomers: Preparation, Separation, Structure Elucidation, and Occurrence in 20 Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. isfcppharmaspire.com [isfcppharmaspire.com]
- 11. Influence of Sample Processing on the Analysis of Carotenoids in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of high-performance liquid chromatography/tandem mass spectrometry and high-performance liquid chromatography/photo-diode array detection for the quantitation of carotenoids, retinyl esters, α-tocopherol and phylloquinone in chylomicron-rich fractions of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of Carotenoids in Human Serum and Breast Milk Using High Performance Liquid Chromatography Coupled with a Diode Array Detector (HPLC-DAD) [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. A simple and robust HPLC method to analyze lutein in wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fda.gov.tw [fda.gov.tw]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. google.com [google.com]
Technical Support Center: Improving Lutein Extraction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance lutein extraction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for commercial lutein extraction? A1: For large-scale and commercial production, marigold flowers (Tagetes erecta) are the most common and richest source of lutein.[1] Other significant sources include leafy green vegetables like spinach and kale, as well as certain microalgae such as Chlorella and Scenedesmus.[1][2][3] Marigolds are preferred due to their high lutein content, which exists in a more stable esterified form, making extraction more efficient.[1]
Q2: What are the principal methods used for lutein extraction? A2: The main methods for lutein extraction include:
-
Conventional Solvent Extraction (CSE): The most common method, using organic solvents like hexane, ethanol, or acetone to dissolve lutein esters from the raw material.[4][5]
-
Supercritical Fluid Extraction (SFE): Utilizes supercritical CO2 as a solvent, which is highly selective and leaves no residual solvents, resulting in a high-purity product.[6][7]
-
Ultrasound-Assisted Extraction (UAE): Employs ultrasonic waves to rupture plant cell walls, enhancing solvent penetration and improving extraction efficiency at lower temperatures and shorter times.[7][8]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to rapidly heat the solvent and sample, accelerating the release of lutein from the plant matrix.[7][8]
-
Enzyme-Assisted Extraction (EAE): Involves using enzymes like cellulase or pectinase to break down the plant cell wall, gently releasing the entrapped lutein.[5][8]
Q3: Why is the saponification step crucial in lutein extraction? A3: In many natural sources, particularly marigold flowers, lutein is present as lutein esters (bound to fatty acids).[1] The saponification process, typically using an alkali like potassium hydroxide (KOH) or sodium hydroxide (NaOH), is essential to hydrolyze these esters.[9][10] This reaction cleaves the fatty acids, converting the lutein esters into free lutein, which is the bioactive form required for most applications and analyses.[1][9]
Q4: How can I prevent lutein degradation during extraction and storage? A4: Lutein is highly sensitive to light, heat, oxygen, and acidic conditions.[11][12] To prevent degradation:
-
Control Temperature: Use lower temperatures (ideally 40-50°C) as higher temperatures significantly accelerate degradation.[11]
-
Protect from Light: Use amber-colored glassware or conduct experiments in a dark environment to prevent photo-isomerization and photodestruction.[12][13]
-
Eliminate Oxygen: Flush storage and reaction vessels with an inert gas like nitrogen to create an oxygen-free environment.[13]
-
Neutralize Acids: Add a neutralizer like calcium carbonate (CaCO3) during extraction to neutralize plant acids that can cause degradation.[13]
-
Use Antioxidants: Add antioxidants such as Butylated Hydroxytoluene (BHT), tert-Butylhydroquinone (TBHQ), or ascorbic acid (at ~0.1% w/v) to the extraction solvent to prevent oxidation.[13][14]
-
Proper Storage: Store extracts and purified lutein at low temperatures (-20°C or below) in a dark, oxygen-free environment.[14][15]
Troubleshooting Guide
Problem 1: My lutein yield is significantly lower than expected.
-
Question: I've followed a standard solvent extraction protocol, but my final yield is poor. What are the most likely causes and how can I address them?
-
Answer: Low lutein yield can stem from several factors throughout the experimental workflow.
-
Raw Material Quality: The lutein content varies based on the marigold species, maturity at harvest, and post-harvest handling. Ensure flowers are fully mature and have been dried gently to preserve lutein content before extraction.[1][8]
-
Improper Grinding: The efficiency of solvent penetration depends on the particle size of the raw material. The petals should be ground to a fine powder to maximize the surface area available for extraction.[8]
-
Suboptimal Solvent Choice: Lutein's solubility varies significantly between solvents. While hexane and ethanol are common, solvents like tetrahydrofuran (THF) and chloroform have much higher solubility for lutein.[4] For solvent mixtures, ensure the ratio is optimized; for example, ethanol concentrations between 60-80% are often ideal.[8]
-
Incorrect Solid-to-Liquid Ratio: An insufficient volume of solvent may lead to a saturated solution, preventing further lutein from being extracted. Conversely, an excessively high ratio can create downstream processing challenges. Ratios like 1:30 or 1:40 (w/v) are often effective starting points.[16][17]
-
Inadequate Extraction Time or Temperature: Extraction is a time and temperature-dependent process. Increasing temperature can enhance solubility and diffusion, but temperatures above 60-70°C can cause significant degradation.[4][11][18] Ensure the extraction time is sufficient for the solvent to penetrate the matrix, which can range from a few hours to over 24 hours for some methods.[1][10]
-
Problem 2: The final lutein extract appears discolored or shows signs of degradation.
-
Question: After extraction and purification, my lutein product has lost its vibrant yellow-orange color. What causes this and how can it be prevented?
-
Answer: Color loss is a primary indicator of lutein degradation. Lutein's structure, rich in conjugated double bonds, is susceptible to oxidation and isomerization when exposed to harsh conditions.
-
Excessive Heat: High temperatures are a major cause of degradation. Lutein loss increases significantly with every 10°C rise in temperature, with complete degradation possible above 80°C.[11] Maintain lower temperatures throughout extraction, evaporation, and drying steps.
-
Light Exposure: UV and blue light can cause photodegradation. Always work with amber glassware and protect samples from direct light sources.[13]
-
Presence of Oxygen: Lutein readily oxidizes. Purging your extraction and storage containers with nitrogen gas can create an inert atmosphere, effectively preventing oxidative degradation.[13]
-
Acidic pH: An acidic environment can cause isomerization of lutein into its 5,8-epoxycarotenoid forms, leading to loss of color and bioactivity. Adding a neutralizer like calcium carbonate or sodium bicarbonate during maceration can prevent this.[13]
-
Prolonged Processing Time: The longer lutein is exposed to even mild stressors, the more degradation can occur. Optimize your workflow to minimize the overall processing time.[11]
-
Problem 3: The purity of my final lutein product is low, with contaminants present.
-
Question: My HPLC analysis shows significant impurities (e.g., other carotenoids, lipids) in the final crystalline product. How can I improve the purification process?
-
Answer: Low purity typically indicates incomplete saponification or inefficient purification steps.
-
Incomplete Saponification: Ensure the saponification reaction goes to completion. This involves optimizing the alkali concentration (e.g., KOH), temperature (around 50°C), and reaction time (can be several hours) to ensure all lutein esters are converted to free lutein.[10]
-
Ineffective Washing: After saponification, washing with a water/alcohol mixture is critical to remove the base and water-soluble impurities like soaps formed from fatty acids.[19]
-
Purification via Recrystallization: This is a critical step for achieving high purity. The crude lutein should be dissolved in a suitable solvent (like THF or acetone) at a slightly elevated temperature and then cooled slowly to allow high-purity lutein crystals to form while impurities remain in the solution.[19][20] The crystals can then be filtered, washed with a cold solvent, and dried under a vacuum.[20]
-
Data & Parameters
Table 1: Comparison of Common Lutein Extraction Methods
| Extraction Method | Key Advantages | Key Disadvantages | Typical Recovery/Yield |
| Solvent Extraction | Low cost, high scalability, mature technology.[5] | Potential for residual solvents, lower purity without extensive purification.[5] | 85-90% recovery.[5] |
| Supercritical CO₂ (SFE) | High purity, solvent-free, preserves antioxidant activity.[6] | High equipment and energy costs.[5] | 76.7% recovery (optimized).[7] |
| Enzymatic Extraction | Gentle process, sustainable (uses water), can achieve high yields.[5] | Slow process, enzymes can be costly.[5] | Up to 95% recovery.[5] |
| Ultrasound-Assisted (UAE) | Fast, energy-efficient, works at lower temperatures.[8][10] | Scaling up can be challenging.[5] | ~2.92 - 8.0 mg/g biomass.[3][7] |
| Microwave-Assisted (MAE) | Very fast, highly efficient.[8] | Difficult to scale, risk of uneven heating and degradation.[5] | ~20.69 mg/g (vs. 6.35 mg/g for conventional).[7] |
Table 2: Effect of Solvent Choice on Lutein Extraction
| Solvent | Lutein Solubility (mg/L) | Relative Extraction Amount (mg/g) | Notes |
| Tetrahydrofuran (THF) | 8000[4] | High | Excellent solvent but requires careful handling.[4] |
| Chloroform | 6000[4] | High | Effective but has health and environmental concerns.[4] |
| Acetone | 800[4] | Moderate | Good general-purpose solvent.[4] |
| Hexane | Lower[4] | 4.45 ± 0.22 | Commonly used for initial oleoresin extraction.[4] |
| Ethanol | Lower[4] | 3.39 ± 0.30 | A "greener" solvent, often used in mixtures.[4] |
| Methanol | Lower[4] | 2.97 ± 0.15 | Less effective for extraction compared to others.[4] |
Table 3: Impact of Temperature and pH on Lutein Degradation (at 1 hour)
| Temperature (°C) | pH | Lutein Loss (%) |
| 40 | 7 | 15.22[11] |
| 50 | 7 | 16.89[11] |
| 60 | 7 | Not specified, but loss increases |
| 70 | 7 | Not specified, but loss increases |
| 80 | 7 | 87.11[11] |
| >80 | 7 | 100[11] |
| 70 | 2 | 100[11] |
Data indicates that lutein is highly unstable at temperatures above 80°C and at low pH.[11]
Visualized Workflows and Relationships
Caption: General workflow for lutein extraction from marigold flowers.
References
- 1. What is the extraction efficiency of wholesale lutein production? - Blog [m.sld-carotene.com]
- 2. aidic.it [aidic.it]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Lutein Extraction Methods: From Marigolds to Supplements_Cactus Botanics [cactusbotanics.com]
- 6. Advances in Extraction of Pure Lutein Esters from Marigold - Fairir Biotech [fairirbiotech.com]
- 7. Lutein Production and Extraction from Microalgae: Recent Insights and Bioactive Potential [mdpi.com]
- 8. botanicalcube.com [botanicalcube.com]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. Green extraction of lutein from marigold flower petals, process optimization and its potential to improve the oxidative stability of sunflower oil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidative stability of lutein on exposure to varied extrinsic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Common Quality Issues in Lutein and How to Avoid Them_Cactus Botanics [cactusbotanics.com]
- 13. researchgate.net [researchgate.net]
- 14. rjptonline.org [rjptonline.org]
- 15. Storage stability and antioxidant activities of lutein extracted from yellow silk cocoons (Bombyx mori) in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atlantis-press.com [atlantis-press.com]
- 17. jmest.org [jmest.org]
- 18. researchgate.net [researchgate.net]
- 19. US6262284B1 - Process for extraction and purification of lutein, zeaxanthin and rare carotenoids from marigold flowers and plants - Google Patents [patents.google.com]
- 20. How Is Lutein Extracted from Marigold Flowers? Step-by-Step_Cactus Botanics [cactusbotanics.com]
Technical Support Center: Separation of Lutein Stereoisomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of Lutein stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating Lutein stereoisomers?
A1: The primary challenges in separating Lutein stereoisomers stem from their structural similarities. Lutein has eight possible stereoisomers due to its three chiral centers, making their separation complex.[1] Key difficulties include:
-
Co-elution: Lutein stereoisomers often co-elute with each other and with other carotenoids, particularly zeaxanthin stereoisomers, which have very similar polarities.[2]
-
Isomerization and Degradation: Lutein is sensitive to light, heat, and oxygen, which can cause isomerization (conversion between cis- and trans-isomers) and degradation, leading to inaccurate quantification and the appearance of artifact peaks.[4][5][6][7]
-
Column Selection: The choice of chromatographic column is critical. While standard C18 columns often provide unsatisfactory separation of these isomers, specialized columns like C30 and chiral stationary phases are generally required.[2][4][5][6]
Q2: Which type of HPLC column is best for separating Lutein stereoisomers?
A2: The choice of column depends on the specific stereoisomers you need to separate (geometrical vs. enantiomers).
-
For Geometrical Isomers (cis/trans): C30 columns are highly effective due to their enhanced shape selectivity compared to C18 phases.[4][5][6] They can separate various cis-isomers like (9Z)-, (9’Z)-, (13Z)-, and (13’Z)-lutein from the all-trans form.[3]
-
For Enantiomers and Diastereomers: Chiral columns are essential for separating the different stereoisomers of lutein, such as (3R,3'R,6'R)-lutein from its epimers.[1][8][9] Amylose-based chiral columns, like the Daicel Chiralpak AD-3, have been used successfully.[9] Nitrile-bonded columns have also been employed for separating lutein and zeaxanthin isomers.[10][11]
Q3: What are the typical mobile phases used for Lutein stereoisomer separation?
A3: Mobile phase composition is crucial and varies with the stationary phase.
-
Normal-Phase Chromatography (Chiral Columns): A common mobile phase is a mixture of hexane, methylene chloride, and ethanol. For example, a composition of hexane/methylene chloride/ethanol (90:10:0.1 v/v) has been used.[1] Another system for a chiral column uses a gradient of hexane:isopropanol.[9]
-
Reversed-Phase Chromatography (C30 Columns): Gradient elution with solvent systems containing methanol (MeOH), methyl tert-butyl ether (MTBE), and water is frequently used.[3] For instance, a gradient from MeOH:MTBE:H₂O (81:15:4) to MeOH:MTBE:H₂O (6:90:4) can be employed.[3]
-
Reversed-Phase Chromatography (C18 Columns): While challenging, some success has been achieved with mobile phases like acetonitrile/dichloromethane (95:5 v/v).[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution between Lutein and Zeaxanthin isomers. | Inadequate stationary phase selectivity. | Switch to a C30 or a chiral column, as standard C18 columns often fail to resolve these isomers.[2] |
| Non-optimal mobile phase composition. | Optimize the mobile phase. For C30 columns, adjust the gradient of methanol, MTBE, and water.[3] For chiral columns, fine-tune the ratio of hexane, isopropanol, or other modifiers.[9] | |
| Co-elution of Lutein isomers with other carotenoids (e.g., violaxanthin). | The chosen chromatographic conditions are not specific enough for the sample matrix. | Employ a sample cleanup step like solid-phase extraction (SPE) before HPLC analysis.[12] Alternatively, adjust the HPLC method, potentially using a different column or mobile phase gradient to resolve the interfering compounds.[11] |
| Appearance of unexpected peaks in the chromatogram. | Isomerization of all-trans-Lutein to cis-isomers due to exposure to light, heat, or acid. | Protect samples from light and heat at all stages of preparation and analysis. Use amber vials and work under dim light. Avoid acidic conditions.[4][5][6][7] |
| Sample degradation or oxidation. | Use fresh samples and solvents. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent. Store extracts at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., nitrogen or argon). | |
| Inconsistent retention times. | Fluctuations in column temperature. | Use a column thermostat to maintain a constant temperature. Retention times can change by 1-2% for every 1°C change in temperature.[12] |
| Column equilibration issues, especially in isocratic separations. | Ensure the column is thoroughly equilibrated with the mobile phase before each injection. This is particularly critical for chiral separations, which are highly sensitive to the stationary phase condition.[13] | |
| "Additive memory effect" in chiral separations when using acidic or basic modifiers. | Dedicate a column for specific chiral separations or implement a rigorous column washing procedure between different applications.[13] | |
| Low signal intensity or poor recovery. | Analyte loss during sample preparation (e.g., SPE). | Optimize the SPE protocol. Ensure the sample solvent is not too strong, which could cause premature elution. Verify proper activation and equilibration of the SPE cartridge.[12] |
| Degradation of Lutein during extraction. | Use a mild and rapid extraction technique, such as matrix solid-phase dispersion, to minimize exposure to harsh conditions.[4][5][6] Ultrasonic-assisted extraction at low temperatures can also be effective.[2] |
Experimental Protocols
Protocol 1: Separation of Lutein Geometrical Isomers using a C30 Column
This method is adapted from the work of Turcsi et al. (2023) for the separation of (all-E)-, (9Z)-, (9'Z)-, (13Z)-, and (13'Z)-lutein.[3]
-
Column: YMC C30, 250 x 4.6 mm, 5 µm
-
Mobile Phase:
-
A: Methanol:Methyl-tert-butyl ether:Water (81:15:4 v/v/v)
-
B: Methanol:Methyl-tert-butyl ether:Water (6:90:4 v/v/v)
-
-
Gradient: Linear gradient from 100% A to 75% A and 25% B over 25 minutes.
-
Flow Rate: 1.00 mL/min
-
Column Temperature: 22 °C
-
Detection: Diode Array Detector (DAD) at 450 nm
Protocol 2: Chiral Separation of Lutein and Zeaxanthin Stereoisomers
This protocol is based on the method described by Nolan et al. (2016) for the quantification of lutein and zeaxanthin stereoisomers.[9]
-
Column: Daicel Chiralpak AD-3, 250 x 4.6 mm, 3 µm
-
Mobile Phase:
-
A: Hexane:Isopropanol (95:5 v/v)
-
B: Hexane:Isopropanol (90:10 v/v)
-
-
Gradient: From 100% A to 80% A and 20% B over 15 minutes, hold for 25 minutes, then return to initial conditions.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Detection: DAD set at 444 nm for lutein and 450 nm for zeaxanthin stereoisomers.
Quantitative Data Summary
Table 1: HPLC Retention Data for Lutein and Related Stereoisomers on Different Column Types.
| Compound | Column Type | Mobile Phase | Retention Time (min) | Reference |
| (3R,3'R,6'R)-Lutein | Chiral (Sumichiral OA-2000) | Hexane/Methylene chloride/Ethanol (90:10:0.1) | Approx. 20 | [1] |
| meso-Zeaxanthin | Chiral (Sumichiral OA-2000) | Hexane/Methylene chloride/Ethanol (90:10:0.1) | Approx. 25 (as dibenzoate) | [1] |
| (3R,3'R)-Zeaxanthin | Chiral (Sumichiral OA-2000) | Hexane/Methylene chloride/Ethanol (90:10:0.1) | Approx. 26 (as dibenzoate) | [1] |
| (13Z)-Lutein | C30 | Gradient: MeOH/MTBE/H₂O | ~15 | [3] |
| (13'Z)-Lutein | C30 | Gradient: MeOH/MTBE/H₂O | ~16 | [3] |
| (all-E)-Lutein | C30 | Gradient: MeOH/MTBE/H₂O | ~18 | [3] |
| (9Z)-Lutein | C30 | Gradient: MeOH/MTBE/H₂O | ~20 | [3] |
| (9'Z)-Lutein | C30 | Gradient: MeOH/MTBE/H₂O | ~21 | [3] |
| Lutein | Chiral (Daicel Chiralpak AD-3) | Gradient: Hexane/Isopropanol | ~25 | [9] |
| (3S,3'S)-Zeaxanthin | Chiral (Daicel Chiralpak AD-3) | Gradient: Hexane/Isopropanol | ~28 | [9] |
| meso-Zeaxanthin | Chiral (Daicel Chiralpak AD-3) | Gradient: Hexane/Isopropanol | ~30 | [9] |
| (3R,3'R)-Zeaxanthin | Chiral (Daicel Chiralpak AD-3) | Gradient: Hexane/Isopropanol | ~32 | [9] |
Visualizations
Caption: General workflow for the separation and analysis of Lutein stereoisomers.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Optimization of Ultrasonic-Assisted Extraction and Purification of Zeaxanthin and Lutein in Corn Gluten Meal [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Combined HPLC-MS and HPLC-NMR on-line coupling for the separation and determination of lutein and zeaxanthin stereoisomers in spinach and in retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Quantification of zeaxanthin stereoisomers and lutein in trout flesh using chiral high-performance liquid chromatography-diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of zeaxanthin stereoisomers and lutein in trout flesh using chiral high-performance liquid chromatography-diode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Preventing Lutein Oxidation During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidative degradation of lutein during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause lutein oxidation during sample preparation?
A1: Lutein is a highly unsaturated molecule, making it susceptible to oxidation. The primary factors that contribute to its degradation during sample preparation are:
-
Exposure to Light: Lutein is particularly sensitive to light, especially UV and blue light, which can induce photo-oxidation.[1][2][3] Direct sunlight can cause significant degradation in a short period.[4]
-
Elevated Temperatures: Higher temperatures accelerate the rate of oxidative degradation.[1][5][6] Temperatures above 40°C can lead to significant lutein loss, with complete degradation occurring at temperatures beyond 80°C.[5]
-
Presence of Oxygen: As with many organic molecules, the presence of oxygen is a key driver of oxidation.[5] The polyene chain of lutein is vulnerable to oxidative degradation, which is stimulated by the availability of oxygen.[3]
-
pH of the Medium: Lutein stability is influenced by the pH of the solvent. It is more stable in neutral to slightly alkaline conditions (pH 7-8) and degrades more rapidly in acidic conditions (pH < 6).[5] A significant increase in lutein loss is observed when the pH drops from 3 to 2.[5]
-
Choice of Solvent: The type of organic solvent used for extraction and storage can impact lutein's stability.[7][8] Some solvents can promote degradation more than others.
Q2: Which antioxidants are most effective in preventing lutein oxidation?
A2: Several antioxidants can be added during sample preparation to protect lutein from oxidation. The most commonly used and effective ones include:
-
Ascorbic Acid (Vitamin C): It is a potent antioxidant that can significantly retard lutein degradation, especially when samples are exposed to light or stored at low temperatures.[3][9] The addition of 0.01% ascorbic acid has been shown to provide greater stability than higher concentrations.[3]
-
Butylated Hydroxytoluene (BHT): BHT is a synthetic antioxidant that is effective in preventing the oxidation of lutein during storage.[10]
-
α-Tocopherol (Vitamin E): This antioxidant can be added to stabilize lutein and prevent oxidation during long-term storage.[11]
-
Tert-butylhydroquinone (TBHQ): Adding TBHQ during the extraction of lutein from sources like spinach has been shown to improve its stability.[10]
Q3: What are the best practices for storing lutein samples to minimize degradation?
A3: Proper storage is crucial for maintaining the integrity of lutein samples. Key recommendations include:
-
Temperature: Store samples at low temperatures. Freezing at -20°C or -80°C is highly effective for long-term storage.[3][6] For short-term storage, refrigeration at 4°C is preferable to room temperature.[3]
-
Light: Always protect samples from light by using amber-colored vials or by wrapping containers in aluminum foil.[3] Store samples in the dark whenever possible.
-
Inert Atmosphere: To minimize contact with oxygen, it is recommended to flush the headspace of the storage container with an inert gas like nitrogen or argon before sealing.[6]
-
Solvent Choice: Store lutein in a solvent in which it exhibits high stability. Ethanol has been shown to be a good option for lutein stability compared to other organic solvents.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low lutein recovery after extraction. | 1. Oxidation during extraction process. 2. Incomplete extraction from the sample matrix. 3. Use of an inappropriate solvent. | 1. Add an antioxidant (e.g., 0.1% BHT or ascorbic acid) to the extraction solvent.[10] Work under dim light and keep samples on ice. 2. Ensure the sample is thoroughly homogenized. Consider using methods like ultrasound-assisted extraction (UAE) or supercritical fluid extraction (SFE) for better efficiency.[12] 3. Use a solvent in which lutein is highly soluble and stable, such as tetrahydrofuran for solubility or ethanol for stability.[7][8] |
| Degradation of lutein in stored extracts. | 1. Exposure to light and/or high temperatures. 2. Presence of oxygen in the storage container. 3. Unsuitable solvent for long-term storage. | 1. Store extracts in amber vials at -20°C or lower.[3][6] 2. Flush the vial with nitrogen or argon before capping.[6] 3. If possible, evaporate the extraction solvent and redissolve the lutein in a more stable solvent like ethanol for storage.[8] |
| Inconsistent results in HPLC analysis. | 1. On-column degradation of lutein. 2. Isomerization of lutein due to mobile phase or temperature. 3. Sample degradation in the autosampler. | 1. Ensure the mobile phase is degassed and of high quality. Use a guard column to protect the analytical column. 2. Control the column temperature using a column oven. The mobile phase should ideally be neutral or slightly basic.[5] 3. Use a cooled autosampler (e.g., set to 4°C). Prepare fresh dilutions of your sample just before analysis if possible. |
| Color of the lutein solution fades over time. | 1. Oxidative bleaching of the lutein molecule. | 1. This is a clear indication of degradation. Review all sample handling and storage procedures. Ensure protection from light, heat, and oxygen. Consider adding an antioxidant if not already present.[3] |
Quantitative Data Summary
Table 1: Effect of Temperature on Lutein Degradation.
| Temperature | Lutein Loss (%) after 1 hour (at pH 7) | Reference |
| 40°C | 15.22 | [5] |
| 50°C | 16.89 | [5] |
| 60°C | Not specified | |
| 70°C | Not specified | |
| 80°C | 87.11 | [5] |
| >80°C | 100 | [5] |
Table 2: Effect of pH on Lutein Degradation.
| pH | Lutein Loss (%) after 1 hour (at 40°C) | Reference |
| 2 | 48.89 | [5] |
| 3 | 29.00 (approx.) | [5] |
| 4 | Not specified | |
| 5 | Not specified | |
| 6 | ~20.00 | [5] |
| 7 | 15.22 | [5] |
| 8 | 12.44 | [5] |
Table 3: Stability of Lutein in Different Organic Solvents.
| Solvent | Stability | Reference |
| Ethanol | High | [8] |
| Ethyl Acetate | Moderate | [8] |
| Tetrahydrofuran | Moderate | [8] |
| Toluene | Low | [8] |
| Chloroform | Relatively High | [13] |
| Acetone | Relatively High | [13] |
| Methanol | Relatively High | [13] |
| Hexane | Moderate | [13] |
Experimental Protocols
Protocol 1: General Extraction of Lutein from Plant Material (e.g., Marigold Petals)
-
Sample Preparation: Weigh a known amount of fresh or dried plant material. If fresh, freeze-dry and grind to a fine powder.
-
Extraction:
-
To the powdered sample, add an extraction solvent (e.g., acetone, ethanol, or a hexane:acetone mixture) at a ratio of 1:10 (w/v).[5][12]
-
Add an antioxidant such as 0.1% BHT or ascorbic acid to the solvent.[10]
-
Homogenize the mixture using a blender or sonicator for 5-10 minutes. Perform this step on ice and under dim light.
-
-
Filtration: Filter the mixture through a Buchner funnel with filter paper to separate the extract from the solid residue.
-
Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator at a temperature not exceeding 40°C.
-
Saponification (Optional, to hydrolyze lutein esters):
-
Dissolve the residue in a minimal amount of ethanol.
-
Add an equal volume of 10% methanolic KOH and leave the mixture overnight in the dark at room temperature.[14]
-
-
Purification:
-
Add water to the saponified mixture and extract the lutein into a non-polar solvent like hexane or diethyl ether.
-
Wash the organic phase with water to remove residual alkali.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Final Steps: Evaporate the final solvent under a stream of nitrogen. Store the purified lutein under an inert atmosphere at -20°C or below in the dark.
Visualizations
Caption: Simplified pathway of lutein degradation.
Caption: Workflow for preventing lutein oxidation.
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative stability of lutein on exposure to varied extrinsic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Storage stability and antioxidant activities of lutein extracted from yellow silk cocoons (Bombyx mori) in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The stability of lutein in organic solvents [spkx.net.cn]
- 9. [PDF] Stability of lutein under various storage conditions | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. USRE40938E1 - Process for isolation, purification, and recrystallization of lutein from saponified marigold oleoresin and uses thereof - Google Patents [patents.google.com]
- 12. Natural Lutein Powder: Sourcing And Extraction Methods - Fairir Biotech [fairirbiotech.com]
- 13. researchgate.net [researchgate.net]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Technical Support Center: Enhancing the Bioavailability of Crystalline Lutein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of crystalline lutein.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the formulation and characterization of lutein delivery systems.
Nanoparticle Formulation
Question: My lutein nanoparticles show a wide particle size distribution (high polydispersity index). What are the possible causes and solutions?
Answer: A high polydispersity index (PDI) indicates a lack of uniformity in your nanoparticle population, which can affect stability and in vivo performance. Common causes and troubleshooting steps are outlined below:
-
Inadequate Mixing Speed or Time: Insufficient energy during formulation can lead to incomplete nanoparticle formation and aggregation.
-
Solution: Increase the homogenization or sonication speed and/or duration. Ensure the mixing is vigorous enough to create uniformly sized particles.
-
-
Incorrect Surfactant/Stabilizer Concentration: The concentration of stabilizers is critical for preventing nanoparticle aggregation.
-
Solution: Optimize the concentration of your chosen surfactant or stabilizer (e.g., Tween 80, PVP). A concentration that is too low will not provide adequate steric or electrostatic stabilization, while an excessively high concentration can lead to micelle formation.[1]
-
-
Solvent/Anti-Solvent Addition Rate: The rate at which the solvent and anti-solvent are mixed can significantly impact particle size and uniformity.
-
Solution: A rapid mixing process generally leads to smaller, more uniform nanoparticles due to rapid supersaturation and nucleation. Experiment with different addition rates to find the optimal condition for your system.
-
-
Suboptimal Temperature Control: Temperature can influence solvent viscosity and diffusion rates, affecting nanoparticle formation.
-
Solution: Maintain a consistent and controlled temperature throughout the formulation process.
-
Question: The encapsulation efficiency of my lutein nanoparticles is low. How can I improve it?
Answer: Low encapsulation efficiency (EE) means a significant portion of the lutein is not being incorporated into your nanoparticles. Here are potential reasons and solutions:
-
Poor Affinity of Lutein for the Polymer Matrix: The choice of polymer is crucial for successful encapsulation.
-
Lutein Precipitation Before Encapsulation: If lutein precipitates before being encapsulated, the EE will be low.
-
Solution: Ensure that the lutein remains fully dissolved in the organic solvent phase before it is introduced to the aqueous phase. The solvent evaporation rate should also be optimized to allow for efficient encapsulation before the drug crystallizes.
-
-
High Lutein to Polymer Ratio: Overloading the system with lutein can exceed the encapsulation capacity of the polymer.
-
Solution: Experiment with different lutein-to-polymer ratios to find the optimal loading capacity. A lower ratio may be necessary to achieve high EE.
-
Question: I am observing aggregation and sedimentation of my lutein nanosuspension upon storage. What can I do to improve stability?
Answer: Nanosuspension instability is a common challenge. Here’s how to address it:
-
Insufficient Surface Stabilization: The nanoparticles may not be adequately stabilized.
-
Solution: Ensure you are using an appropriate stabilizer at an optimal concentration. The choice of stabilizer can impact the zeta potential, a key indicator of stability. A higher absolute zeta potential value (typically > |30| mV) suggests better electrostatic stability.[2]
-
-
Ostwald Ripening: This phenomenon involves the growth of larger particles at the expense of smaller ones, leading to an increase in average particle size over time.
-
Solution: Utilize a combination of stabilizers or a polymer that can create a strong steric barrier on the nanoparticle surface. This can inhibit the diffusion of lutein molecules from smaller to larger particles.
-
-
Improper Storage Conditions: Temperature and light can affect the stability of both the nanoparticles and the encapsulated lutein.
Solid Dispersion Formulation
Question: My lutein solid dispersion shows signs of recrystallization over time. How can I prevent this?
Answer: Recrystallization of the amorphous lutein within the solid dispersion negates the solubility enhancement. Here are some preventative measures:
-
Inadequate Polymer Interaction: The polymer may not be effectively inhibiting the crystallization of lutein.
-
High Drug Loading: A high concentration of lutein can increase the likelihood of recrystallization.
-
Solution: Optimize the drug-to-carrier ratio. A lower drug loading may be necessary to ensure that the lutein molecules are molecularly dispersed within the polymer matrix.
-
-
Moisture Absorption: Water can act as a plasticizer, increasing molecular mobility and promoting recrystallization.
-
Solution: Store the solid dispersion in a desiccator or with a desiccant to protect it from humidity. Choose a less hygroscopic polymer if moisture uptake is a persistent issue.[8]
-
Question: The dissolution rate of my lutein solid dispersion is not as high as expected. What could be the issue?
Answer: Several factors can lead to a lower-than-expected dissolution rate:
-
Incomplete Amorphization: The lutein may not have been fully converted to its amorphous state during preparation.
-
Solution: Verify the amorphous nature of your solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD). Adjust your preparation method (e.g., increase the solvent evaporation rate in the solvent evaporation method) to ensure complete amorphization.
-
-
Poor Polymer Solubility: The carrier polymer itself may have limited solubility in the dissolution medium.
-
Solution: Choose a polymer that is readily soluble in the intended dissolution medium (e.g., simulated gastric or intestinal fluid).
-
-
Inadequate "Spring and Parachute" Effect: The formulation may not be effectively maintaining a supersaturated state.
-
Solution: The chosen polymer should not only enhance solubility (the "spring") but also prevent precipitation from the supersaturated solution (the "parachute"). Polymers like HPMCAS are known for their ability to sustain supersaturation.[8]
-
Nanoemulsion Formulation
Question: My lutein nanoemulsion is showing signs of phase separation (creaming or coalescence) during storage. How can I improve its stability?
Answer: Nanoemulsion instability can manifest in several ways. Here’s how to troubleshoot:
-
Incorrect Surfactant-to-Oil Ratio (SOR): The amount of surfactant is critical for stabilizing the oil droplets.
-
Solution: Optimize the SOR. A systematic variation of the surfactant concentration can help identify the optimal ratio for creating a stable nanoemulsion with a small droplet size.
-
-
Inappropriate Emulsifier: The chosen emulsifier may not be effective for your specific oil phase.
-
Solution: Select an emulsifier with an appropriate Hydrophilic-Lipophilic Balance (HLB) value for the oil you are using. Sometimes a combination of emulsifiers is more effective.
-
-
Ostwald Ripening: Similar to nanosuspensions, this can occur in nanoemulsions, where smaller droplets shrink and larger ones grow.
-
Solution: Use a combination of a soluble surfactant and an oil-insoluble surfactant or a weighting agent to minimize Ostwald ripening.
-
-
Environmental Stress: Temperature fluctuations can impact nanoemulsion stability.
-
Solution: Store the nanoemulsion at a constant, cool temperature. Avoid freeze-thaw cycles, as these can disrupt the emulsion structure.[9]
-
Data Presentation: Quantitative Enhancement of Lutein Bioavailability
The following tables summarize quantitative data from various studies on the enhancement of lutein bioavailability using different formulation strategies.
Table 1: Nanoparticle and Nanosuspension Formulations
| Formulation Type | Key Parameters | Solubility Enhancement | Bioavailability Enhancement (Relative to Control) | Reference |
| Lutein Nanocrystals | Average particle size: 110.7 nm | 29.5-fold increase in aqueous solubility | 2.28-fold increase in AUC₀₋₂₄ₕ | [10][11] |
| Lutein Nano-bilosomes | Zeta size: 117.9 nm | - | ~70% more intestinal permeation than free lutein | [12] |
| Lutein-loaded Zein Nanoparticles | - | 80-fold higher water solubility | - | |
| Micronized Crystalline Lutein in Oily Suspension | Mean particle size: 10.8 µm | - | 4.1-fold higher than commercial oily suspension | [5] |
Table 2: Solid Dispersion Formulations
| Carrier Polymer | Lutein:Polymer Ratio | Solubility/Dissolution Enhancement | Bioavailability Enhancement (Relative to Control) | Reference |
| Soluplus® | - | - | - | [13][14] |
| PVP K30 | 1:20 | Accumulated dissolution of 90.48% in 60 min | 3.17-fold increase in relative bioavailability | [15][16] |
| HPMCAS-LF | - | Bursting drug release in simulated intestinal conditions | - | [6][8] |
| Lutein-Sucralose Co-amorphous Mixture | 1:1 molar ratio | 5-fold enhancement in solubility | - |
Table 3: Emulsion-Based Formulations
| Formulation Type | Key Parameters | Bioavailability Enhancement (Relative to Control) | Reference |
| Lutein Emulsion | - | 2.12-fold higher maximum serum concentration and 1.91-fold higher AUC | |
| Lutein-loaded Nanoemulsions | Mean droplet diameter: 234.01 nm | - | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the troubleshooting guides.
Protocol 1: Preparation of Lutein Nanocrystals by Anti-Solvent Precipitation-Ultrasonication
Objective: To prepare a stable nanosuspension of crystalline lutein to enhance its dissolution rate and bioavailability.
Materials:
-
Crystalline Lutein
-
Acetone (Solvent)
-
Purified Water (Anti-solvent)
-
Poloxamer 188 (Stabilizer)
-
Ultrasonicator
-
Magnetic Stirrer
Procedure:
-
Preparation of Organic Phase: Dissolve a specific amount of crystalline lutein in acetone.
-
Preparation of Aqueous Phase: Dissolve Poloxamer 188 in purified water.
-
Precipitation: Under magnetic stirring, inject the lutein-acetone solution into the aqueous stabilizer solution.
-
Ultrasonication: Immediately subject the resulting suspension to high-power ultrasonication for a specified duration to reduce the particle size and prevent aggregation.
-
Solvent Removal: Evaporate the acetone from the nanosuspension using a rotary evaporator or by stirring at room temperature under a fume hood.
-
(Optional) Lyophilization: To obtain a dry powder, the nanosuspension can be freeze-dried. A cryoprotectant (e.g., trehalose) should be added before freezing to prevent particle aggregation during lyophilization.
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured by Laser Doppler Anemometry to assess stability.
-
Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Crystallinity: Assessed by Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
Protocol 2: Preparation of Lutein Solid Dispersion by Solvent Evaporation Method
Objective: To prepare an amorphous solid dispersion of lutein to improve its solubility and dissolution rate.
Materials:
-
Crystalline Lutein
-
Polyvinylpyrrolidone K-30 (PVP K30) (Carrier)
-
Ethanol (Solvent)
-
Rotary Evaporator
-
Vacuum Oven
Procedure:
-
Dissolution: Dissolve both crystalline lutein and PVP K30 in ethanol in a predetermined ratio (e.g., 1:20 w/w).
-
Solvent Evaporation: Remove the ethanol using a rotary evaporator at a controlled temperature (e.g., 70°C) until a solid mass is formed.[15]
-
Drying: Further dry the solid mass in a vacuum oven at a specified temperature for an extended period (e.g., 24 hours) to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and then pass it through a sieve of a specific mesh size to obtain a uniform powder.
Characterization:
-
Amorphous State Confirmation: Analyzed by DSC (disappearance of the melting peak of crystalline lutein) and XRD (absence of characteristic crystalline peaks).
-
Drug Content: Determined by dissolving a known amount of the solid dispersion in a suitable solvent and quantifying the lutein concentration using HPLC or UV-Vis spectrophotometry.
-
In Vitro Dissolution Study: Performed using a USP dissolution apparatus in a relevant medium (e.g., simulated gastric or intestinal fluid).
Protocol 3: Determination of Encapsulation Efficiency of Lutein Nanoparticles
Objective: To quantify the amount of lutein successfully encapsulated within the nanoparticles.
Procedure:
-
Separation of Free Lutein: Centrifuge a known volume of the nanoparticle suspension at a high speed for a specific duration to pellet the nanoparticles.
-
Quantification of Free Lutein: Carefully collect the supernatant, which contains the unencapsulated (free) lutein. Measure the concentration of lutein in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the Encapsulation Efficiency (EE) using the following formula:
EE (%) = [(Total amount of lutein added - Amount of free lutein in supernatant) / Total amount of lutein added] x 100
Mandatory Visualizations
Diagrams
Caption: Lutein's journey from formulation to target tissues.
Caption: Troubleshooting common issues in lutein nanoparticle formulation.
Caption: Workflow for preparing and evaluating lutein solid dispersions.
References
- 1. colloid.nl [colloid.nl]
- 2. Fabrication and Characterization of Lutein-Loaded Nanoparticles Based on Zein and Sophorolipid: Enhancement of Water Solubility, Stability, and Bioaccessibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Stability of lutein encapsulated whey protein nano-emulsion during storage | PLOS One [journals.plos.org]
- 5. Stability of lutein encapsulated whey protein nano-emulsion during storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Characterization of a Lutein Solid Dispersion to Improve Its Solubility and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijcrt.org [ijcrt.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. helixbiotech.com [helixbiotech.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stability of lutein encapsulated whey protein nano-emulsion during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Physicochemical Properties of Lutein-Loaded Microcapsules and Their Uptake via Caco-2 Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
addressing matrix effects in Lutein LC-MS/MS analysis
Welcome to the technical support center for Lutein LC-MS/MS analysis. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the quantification of Lutein.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant issue in Lutein LC-MS/MS analysis?
A: The "matrix" refers to all components in a sample apart from the analyte of interest (Lutein), including proteins, lipids, salts, and other endogenous compounds. A matrix effect is any alteration in the ionization process of an analyte caused by these co-eluting compounds[1]. This is a major concern in quantitative bioanalysis because it can lead to either ion suppression or enhancement, which detrimentally affects the accuracy, precision, and sensitivity of the results[1][2][3]. Lutein, being a lipophilic molecule, is often extracted from complex biological matrices like plasma, which are rich in phospholipids and other substances notorious for causing these effects[4].
Q2: What is the difference between ion suppression and ion enhancement?
A: Both are types of matrix effects.
-
Ion Suppression is a reduction in the analytical signal of the target analyte. It occurs when co-eluting matrix components compete with the analyte for ionization in the MS source or otherwise inhibit its efficient ionization[5][6]. This can be caused by factors like competition for droplet surface access in electrospray ionization (ESI) or changes in eluent properties like viscosity and surface tension[1].
-
Ion Enhancement is an increase in the analytical signal. While less common, it can occur when matrix components improve the ionization efficiency of the analyte[3].
Both phenomena compromise data integrity by causing inaccurate quantification. Values below 100% in a matrix effect assessment indicate suppression, while values above 100% suggest enhancement[1].
Q3: How can I experimentally detect and quantify matrix effects in my Lutein assay?
A: The most accepted method is to compare the analyte's response in a neat solvent versus its response in a matrix extract. This involves preparing three sets of samples[1]:
-
Set A (Neat Standard): Lutein standard prepared in the final mobile phase solvent.
-
Set B (Post-Extraction Spike): A blank matrix sample is extracted first, and then the Lutein standard is added to the final extract. This measures the influence of the matrix on the signal.
-
Set C (Pre-Extraction Spike): The Lutein standard is spiked into the blank matrix before the extraction process begins. This is your typical quality control sample.
The matrix effect (ME%) is then calculated as: ME% = (Peak Area of Set B / Peak Area of Set A) x 100 . The extraction recovery (RE%) is calculated as: RE% = (Peak Area of Set C / Peak Area of Set B) x 100 [1].
Caption: Workflow for the quantitative assessment of matrix effect and recovery.
Troubleshooting Guide
Q: My Lutein signal is low and inconsistent across different samples. What is the likely cause and how do I fix it?
A: Low and variable signal is a classic symptom of ion suppression from matrix effects[5][7]. Endogenous compounds from the biological matrix, especially phospholipids, often co-elute with Lutein and compete for ionization in the MS source[4].
Troubleshooting Steps:
-
Confirm Ion Suppression: Perform a post-column infusion experiment. Continuously infuse a standard solution of Lutein post-column while injecting a prepared blank matrix extract. Dips in the otherwise stable baseline signal at specific retention times indicate regions of ion suppression[7].
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering compounds before analysis[8].
-
Switch Extraction Method: If you are using Protein Precipitation (PPT), which is known to leave phospholipids in the extract, consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a cleaner sample[4][8]. SPE, in particular, can offer superior cleanup[9].
-
Optimize LLE: Use a highly non-polar solvent like n-hexane, which has been shown to be effective for extracting Lutein from plasma[10].
-
-
Modify Chromatography: Adjust your HPLC method to chromatographically separate Lutein from the suppression zones. A longer gradient or a different column chemistry (e.g., C30 instead of C18) might resolve Lutein from the interfering matrix components[9][11].
-
Use a Stable Isotope-Labeled Internal Standard: If available, a stable isotope-labeled (SIL) internal standard for Lutein is the best way to compensate for matrix effects. It co-elutes and experiences the same ionization suppression or enhancement as the analyte, providing the most accurate correction[2].
Caption: Troubleshooting logic for low and inconsistent Lutein signal.
Q: My Lutein recovery is poor after sample preparation. How can I improve it?
A: Poor recovery means that Lutein is being lost during the extraction and sample handling process. For Lutein in plasma, extraction recovery can range from 50% to 70% depending on the method[12].
Improvement Strategies:
-
Optimize Extraction Solvent: For LLE, ensure the solvent is appropriate. While n-hexane is effective, a mixture of solvents may improve recovery[10][13]. For example, a mixture of n-hexane, ethyl ether, and cyclohexane (40:40:20, v/v/v) has been used for carotenoid extraction[13].
-
Check pH: For LLE, the pH of the aqueous sample can be critical. While Lutein is neutral, adjusting pH can help suppress the ionization of other matrix components, potentially improving partitioning[8].
-
Evaluate SPE Sorbent: If using SPE, ensure the sorbent chemistry is optimal. C18 and C30 cartridges show high retention for Lutein[9]. Ensure your wash steps are not too aggressive, which could cause premature elution of Lutein, and that your elution solvent is strong enough to achieve full recovery.
-
Prevent Degradation: Lutein is sensitive to light and oxidation. Work under dim light, use amber vials, and consider adding an antioxidant like BHT to your extraction solvents to prevent degradation during sample processing.
-
Saponification (for esterified Lutein): If your sample contains Lutein esters (e.g., from plant materials or supplements), a saponification step using potassium hydroxide (KOH) is necessary to hydrolyze the esters to free Lutein before extraction[13].
Experimental Protocols and Data
Protocol 1: Liquid-Liquid Extraction (LLE) for Lutein from Plasma
This protocol is based on methodologies that prioritize high recovery and reduction of matrix interferences.
-
Preparation: To a 100 µL plasma sample in a polypropylene tube, add 10 µL of internal standard (IS) working solution (e.g., phenytoin sodium or a SIL-IS)[12]. Vortex briefly.
-
Protein Precipitation: Add 200 µL of cold ethanol or acetonitrile to precipitate proteins. Vortex vigorously for 1 minute[14].
-
Extraction: Add 1 mL of n-hexane (or another suitable non-polar solvent)[10]. Vortex for 5 minutes.
-
Centrifugation: Centrifuge the sample at 4000 x g for 10 minutes to separate the layers.
-
Evaporation: Carefully transfer the upper organic layer (containing Lutein) to a new tube. Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex, and inject into the LC-MS/MS system.
Protocol 2: Typical LC-MS/MS Conditions for Lutein Analysis
These conditions are a synthesis of validated methods reported in the literature.
-
LC Column: Reversed-phase C18 or C30 (e.g., 50 x 2.1 mm, 5 µm)[11][12]. C30 columns may offer better separation for carotenoid isomers[15].
-
Mobile Phase: A gradient elution using a combination of solvents is typical.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode. APCI is often less prone to ion suppression than ESI for certain molecules[5].
-
MRM Transitions:
Quantitative Method Performance Data
The following table summarizes validation data from a published HPLC-MS/MS method for Lutein in plasma, demonstrating acceptable performance metrics after using an organic solvent extraction technique[12].
| Parameter | Matrix | QC Level (ng/mL) | Value |
| Extraction Recovery (%) | SD Rat Plasma | 12 | 50.94% |
| 100 | 58.62% | ||
| 350 | 60.90% | ||
| Human Plasma | 350 | 68.73% | |
| Matrix Effect (%) | SD Rat Plasma | 12 | 109.66% |
| 100 | 94.15% | ||
| 350 | 99.30% | ||
| Human Plasma | 350 | 87.59% | |
| Intra-batch Precision (RSD%) | SD Rat Plasma | 12, 100, 350 | 4.91% - 7.05% |
| Human Plasma | 350 | 2.36% | |
| Inter-batch Precision (RSD%) | SD Rat Plasma | 12, 100, 350 | 6.79% - 8.16% |
| Human Plasma | 350 | 8.48% | |
| LLOQ | N/A | N/A | 4 ng/mL[12][17] |
References
- 1. gtfch.org [gtfch.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. providiongroup.com [providiongroup.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Solid-phase extraction of carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. akjournals.com [akjournals.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Comparison of high-performance liquid chromatography/tandem mass spectrometry and high-performance liquid chromatography/photo-diode array detection for the quantitation of carotenoids, retinyl esters, α-tocopherol and phylloquinone in chylomicron-rich fractions of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Lutein Encapsulation in Nanoparticles
Welcome to the technical support center for the optimization of lutein encapsulation in nanoparticles. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is nanoencapsulation necessary for lutein?
A1: Lutein, a potent antioxidant and anti-inflammatory agent, has low bioavailability due to its lipophilic nature and low stability resulting from its conjugated double bonds.[1] Nanoencapsulation is a promising approach to enhance lutein's stability, solubility, and bioavailability, thereby improving its therapeutic efficacy.[1][2][3][4] Delivery systems at the nanoscale can protect lutein from degradation caused by light, heat, and oxygen, and facilitate its controlled release and targeted delivery.[5][6][7]
Q2: What are the common types of nanoparticles used for lutein encapsulation?
A2: A variety of nanoparticle systems have been developed for lutein delivery, including:
-
Polymeric nanoparticles: Using biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), chitosan, and ethyl cellulose.[1][8][9] These offer advantages such as biocompatibility, enhanced stability, and sustained release.[9]
-
Lipid-based nanoparticles: This category includes solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are effective in protecting lutein against UV degradation.[1]
-
Protein-based nanoparticles: Utilizing proteins like zein and soy protein to encapsulate lutein, which can improve its water solubility and stability.[5][10][11][12]
-
Liposomes: Vesicular systems that can be coated with polymers like chitosan to enhance stability and encapsulation efficiency.[1]
-
Nanoemulsions: Oil-in-water emulsions that can increase the bioavailability of lutein.[1]
Q3: What are the key parameters to evaluate the success of lutein encapsulation?
A3: The critical quality attributes for lutein-loaded nanoparticles include:
-
Particle Size and Polydispersity Index (PDI): Smaller particle sizes (typically below 250 nm) and a narrow size distribution (low PDI) are desirable for improved absorption and uniform behavior.[1][8][9]
-
Encapsulation Efficiency (%EE) and Drug Loading (%DL): High %EE and %DL indicate an efficient encapsulation process with minimal drug loss.[1][8][9]
-
Zeta Potential: This measures the surface charge of the nanoparticles and is an indicator of their stability in suspension. High absolute zeta potential values suggest good stability.[8]
-
In Vitro Release Profile: This determines the rate and extent of lutein release from the nanoparticles under simulated physiological conditions.[8][9]
-
Stability: Assessing the physical and chemical stability of the nanoparticles under different storage conditions (e.g., temperature, light) is crucial.[1][6]
Troubleshooting Guides
Problem 1: Low Encapsulation Efficiency (%EE)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor solubility of lutein in the organic phase. | Increase the volume of the organic solvent or try a different solvent where lutein has higher solubility. For instance, lutein is highly soluble in Gelucire® 44/14.[1] | Improved dissolution of lutein, leading to better entrapment within the nanoparticle core. |
| Drug leakage into the aqueous phase during formulation. | Optimize the polymer/lipid concentration. A higher concentration can create a more viscous and dense matrix, reducing drug diffusion.[9] | Enhanced retention of lutein within the nanoparticles. |
| Inappropriate surfactant/stabilizer concentration. | Adjust the concentration of the surfactant (e.g., Tween 80, Poloxamer-188) or stabilizer (e.g., PVA, PVP).[1][8] | Formation of more stable nanoparticles that can better retain the encapsulated lutein. |
| Suboptimal process parameters (e.g., homogenization speed, sonication time). | Modify the energy input during nanoparticle preparation. For high-pressure homogenization, increasing the pressure can lead to higher EE.[1] | More efficient particle size reduction and drug entrapment. |
| Interaction between lutein and the matrix material. | Select a polymer or lipid with which lutein has a strong affinity. For example, PLGA–PEG–biotin polymer showed greater lutein encapsulation compared to PLGA alone.[9] | Increased interaction between the drug and the carrier, resulting in higher EE. |
Problem 2: Large Particle Size or High Polydispersity Index (PDI)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Aggregation of nanoparticles. | Increase the concentration of the stabilizer or surfactant. Using a combination of surfactants can also improve stability.[6] A higher zeta potential (more surface charge) can prevent aggregation through electrostatic repulsion.[8] | Formation of a stable nanoparticle suspension with reduced aggregation and a lower PDI. |
| Insufficient energy input during formulation. | Increase the homogenization pressure/speed or sonication time and power. | More effective particle size reduction and a more uniform particle size distribution. |
| High concentration of polymer/lipid. | Decrease the concentration of the polymer or lipid. Higher lipid concentration can sometimes lead to larger particles, although the opposite has also been observed depending on the formulation.[1] | Optimization of the formulation to achieve the desired particle size. |
| Slow solvent diffusion rate (in nanoprecipitation). | Increase the ratio of the aqueous phase to the organic phase to facilitate faster solvent diffusion.[8] | Rapid formation of smaller and more uniform nanoparticles. |
Problem 3: Poor Stability (Aggregation, Degradation of Lutein)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low surface charge (low zeta potential). | Modify the nanoparticle surface, for example, by coating with a charged polymer like chitosan or hyaluronic acid.[1] | Increased electrostatic repulsion between particles, preventing aggregation. |
| Lutein degradation due to light, heat, or oxidation. | Store the nanoparticle suspension at a low temperature (e.g., 4 °C) and protected from light.[1] Incorporate antioxidants into the formulation. | Enhanced chemical stability of the encapsulated lutein.[5] |
| Inappropriate storage medium. | Lyophilize the nanoparticles to a dry powder for long-term storage. This can prevent aggregation and degradation in an aqueous environment.[9] | Improved long-term stability of the lutein-loaded nanoparticles. |
| Hydrolysis of the polymer matrix. | Select a more stable polymer or modify the storage conditions (e.g., pH, temperature) to minimize hydrolysis. | Slower degradation of the nanoparticle matrix and sustained release of lutein. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on lutein nanoparticle formulations.
Table 1: Formulation Parameters and Characteristics of Lutein-Loaded Nanoparticles
| Nanoparticle Type | Polymer/Lipid | Method | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Reference |
| SLNs | Glyceryl monostearate, lecithin | Hot homogenization | 118.50 | - | 94.43 | [1] |
| PLGA NPs | PLGA, Chitosan-coated | Nanoprecipitation | < 150 | - | > 80 | [1] |
| Ethyl Cellulose NPs | Ethyl cellulose | Nanoprecipitation | ~490 | 0.039 | 84.14 - 92.51 | [8] |
| PLGA-PEG-FOLATE NPs | PLGA-PEG-FOLATE | O/W emulsion solvent evaporation | 188.0 ± 4.06 | - | ~73 | [13] |
| PLGA-PEG-Biotin NPs | PLGA-PEG-Biotin | O/W emulsion solvent evaporation | < 250 | - | ~75 | [9] |
| Zein-Sophorolipid NPs | Zein, Sophorolipid | - | ~200 | - | 90.04 | [11] |
Table 2: Stability and Release Characteristics of Lutein Nanoparticles
| Nanoparticle Type | Stability Condition | Observation | Release Profile | Reference |
| Lutein-loaded SLNs | Oxygen, light, heat | Stability enhanced by 3.21, 3.41, and 4.42 times, respectively, compared to free lutein. | Sustained release. | [1] |
| HA-coated PLGA NPs | 4 °C, 30 °C, 40 °C | Should be stored at 4 °C to prevent physicochemical degradation. | - | [1] |
| Lutein-loaded PLGA and PLGA-PEG-Biotin NPs | - | - | Sustained release with 100% lutein released within 24 h. | [9] |
| Zein NPs with surfactants | Different temperatures, UV | Improved chemical stability of lutein. | Initial burst release followed by a gradual zero-order release. | [6] |
Experimental Protocols
Protocol 1: Preparation of Lutein-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
This method is suitable for encapsulating hydrophobic drugs like lutein into polymeric nanoparticles.[9]
Materials:
-
Poly(lactic-co-glycolide) (PLGA)
-
Lutein
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and lutein (e.g., 20 mg) in DCM. Mix thoroughly to form a homogenous organic phase.[9]
-
Emulsification: Add the organic phase slowly to an aqueous solution of PVA under continuous stirring.[9]
-
Sonication: Sonicate the resulting emulsion using a probe sonicator or in a bath sonicator to reduce the droplet size.[9]
-
Solvent Evaporation: Stir the emulsion at room temperature overnight to allow for the complete evaporation of DCM.[9]
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.
-
Washing: Wash the nanoparticles multiple times with deionized water to remove un-entrapped lutein and residual PVA.[9]
-
Lyophilization: Freeze-dry the purified nanoparticles for long-term storage.[9]
Protocol 2: Characterization of Lutein Nanoparticles
A series of characterization techniques are employed to evaluate the properties of the formulated nanoparticles.[5][8]
-
Particle Size and Zeta Potential: Measured using Dynamic Light Scattering (DLS).[8]
-
Surface Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).[8]
-
Encapsulation Efficiency (%EE):
-
Separate the nanoparticles from the aqueous phase by centrifugation.
-
Quantify the amount of free lutein in the supernatant using UV-Vis spectroscopy or HPLC.[14]
-
Disrupt the nanoparticles using a suitable solvent to release the encapsulated lutein and quantify its amount.
-
Calculate %EE using the formula: %EE = [(Total Lutein - Free Lutein) / Total Lutein] x 100
-
-
In Vitro Drug Release:
-
Disperse a known amount of lutein-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, simulated gastrointestinal fluids).[8]
-
Incubate the dispersion at a constant temperature (e.g., 37 °C) with continuous stirring.
-
At predetermined time intervals, withdraw samples and separate the nanoparticles.
-
Quantify the amount of lutein released into the medium.
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of lutein-loaded nanoparticles.
Caption: A decision tree for troubleshooting common issues in lutein nanoparticle formulation.
References
- 1. Nanoscale Delivery Systems of Lutein: An Updated Review from a Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent Advances in Efficient Lutein-Loaded Zein-Based Solid Nano-Delivery Systems: Establishment, Structural Characterization, and Functional Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Stability and controlled release of lutein loaded in zein nanoparticle" by Thanida Chuacharoen and Cristina M. Sabliov [repository.lsu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Formulation and development of lutein loaded nanoparticles [wisdomlib.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Preparation and characterization of lutein loaded folate conjugated polymeric nanoparticles | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Lutein Quantification in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Lutein in complex matrices such as food, biological tissues, and pharmaceutical formulations is critical for research, quality control, and clinical studies. This guide provides an objective comparison of the most common analytical methods used for Lutein quantification: High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA), High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry. Experimental data and detailed protocols are presented to aid in selecting the most appropriate method for your specific research needs.
Performance Comparison of Analytical Methods
The choice of an analytical method for Lutein quantification is often a trade-off between sensitivity, selectivity, cost, and the complexity of the sample matrix. The following table summarizes the key performance parameters of HPLC-PDA, HPLC-MS/MS, and UV-Vis Spectrophotometry based on published studies.
| Parameter | HPLC-PDA | HPLC-MS/MS | UV-Vis Spectrophotometry | Matrix Examples |
| Limit of Detection (LOD) | ~7-fold less sensitive than LC/MS/MS for some carotenoids, but more sensitive for Lutein in certain cases[1] | Up to 37 times more sensitive than HPLC-PDA for some carotenoids[1][2]. LODs can be as low as 0.001 µg/mL[3][4]. | Higher than chromatographic methods, often in the µg/mL range.[5] | Human Plasma, Chylomicron-rich fractions, Spinach, Microalgae[1][6][7] |
| Limit of Quantification (LOQ) | Generally in the pmol injection range[1]. For spinach, an LOQ of 0.7 mg/kg has been reported[6][8][9]. | Can be as low as 0.003 µg/mL[3][4]. A method for human and rat plasma reported an LLOQ of 4 ng/mL[10][11]. | The lowest amount that could be quantified in one study was 10.13 μg mL-1[5]. | Human Plasma, Chylomicron-rich fractions, Spinach[1][6][10] |
| Linearity (R²) | Typically >0.99[5]. | Consistently >0.99[10]. | Generally >0.99 within the tested range[5]. | Human Plasma, Nutraceuticals[5][10] |
| Recovery (%) | 105-107% in spinach[6]. | 50.94-68.73% in human and rat plasma[10]. In another study, recovery for lutein was 86.1%[3][4]. | Not always reported, as it is highly dependent on the extraction method. | Spinach, Human Plasma[6][10] |
| Precision (%RSD) | Repeatability RSDr: 3.4–7.5%; Reproducibility RSDR: 4.6–13% in spinach[6][8]. | Intra and inter-batch precision <8.16% in rat plasma and <12.80% in human plasma[10]. | Generally <2%[5]. | Spinach, Human Plasma, Nutraceuticals[5][6][10] |
| Matrix Effects | Less susceptible to ion suppression/enhancement compared to MS-based methods. | Can be significant, with both signal enhancement and suppression observed for different carotenoids.[1][2] Matrix effects for lutein were found to be acceptable in one study[10][11]. | Highly susceptible to interference from other compounds that absorb at similar wavelengths.[7][12] | Human Plasma, Chylomicron-rich fractions[1][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are outlines of typical experimental protocols for the quantification of Lutein using the three discussed methods.
Lutein Extraction from Complex Matrices
A robust extraction procedure is fundamental for accurate quantification. The choice of solvent and technique depends on the matrix.
-
Solvent Extraction: This is the most common method. Organic solvents like acetone, ethanol, dichloromethane, and methanol are frequently used.[13] For instance, in spinach analysis, a mixture of n-hexane and ethyl acetate is used for extraction after saponification.[14]
-
Supercritical Fluid Extraction (SFE): This technique, often employing supercritical CO2, is efficient for extracting natural compounds and is used in the food and pharmaceutical industries.[13]
-
Microwave-Assisted Extraction (MAE) and Ultrasonic Extraction: These methods offer faster extraction times compared to conventional techniques.[13][15]
A general workflow for solvent extraction involves:
-
Homogenization of the sample.
-
Addition of an organic solvent or a solvent mixture.
-
Agitation (e.g., vortexing, sonication) to ensure thorough extraction.
-
Centrifugation to separate the solid matrix from the liquid extract.
-
Collection of the supernatant containing Lutein.
-
Evaporation of the solvent and reconstitution of the residue in a suitable solvent for analysis.[14]
HPLC-PDA Method for Lutein Quantification
This method is widely used for its robustness and cost-effectiveness.
-
Instrumentation: A standard HPLC system equipped with a C18 or a polar-modified C18 column and a photodiode array (PDA) detector.[7]
-
Mobile Phase: A mixture of organic solvents like acetonitrile, methanol, water, and ethyl acetate is commonly used.[16] Isocratic or gradient elution can be employed.[7][16]
-
Detection: The PDA detector is set to monitor the absorbance at the maximum wavelength for Lutein, which is around 446-450 nm.[16][17]
-
Quantification: Lutein is quantified by comparing the peak area of the sample to a standard curve generated from known concentrations of a Lutein standard.[7]
HPLC-MS/MS Method for Lutein Quantification
This technique offers superior sensitivity and selectivity, making it ideal for complex biological matrices.
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer (MS/MS) with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[2][10]
-
Chromatography: A C18 column is typically used with a gradient elution of a mobile phase containing solvents like methanol, acetonitrile, and water, often with additives like ammonium acetate.[3][10]
-
Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. For Lutein, a common ion transition is m/z 567.5 > 549.4.[10]
-
Quantification: Quantification is achieved using an internal standard and a calibration curve.[10] The high selectivity of MS/MS minimizes interference from matrix components.[10]
UV-Vis Spectrophotometry Method for Lutein Quantification
This is a simpler and more accessible method, but it is prone to interference.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Procedure: After extraction, the absorbance of the sample solution is measured at the wavelength of maximum absorbance for Lutein (around 445 nm in ethanol).[18]
-
Quantification: The concentration of Lutein is calculated using the Beer-Lambert law and a known extinction coefficient for Lutein in the specific solvent.[12]
-
Challenges: This method is not suitable for complex mixtures where other compounds absorb at similar wavelengths, as it cannot distinguish between different carotenoids.[7][12]
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for each of the discussed Lutein quantification methods.
Caption: HPLC-PDA workflow for Lutein quantification.
Caption: HPLC-MS/MS workflow for Lutein quantification.
Caption: UV-Vis Spectrophotometry workflow for Lutein.
Conclusion
The selection of an appropriate method for Lutein quantification depends on the specific requirements of the study.
-
HPLC-PDA offers a good balance of sensitivity, selectivity, and cost, making it suitable for routine analysis in moderately complex matrices like food and nutraceuticals.
-
HPLC-MS/MS is the gold standard for trace-level quantification in highly complex biological matrices due to its exceptional sensitivity and selectivity, which minimizes matrix interference.
-
UV-Vis Spectrophotometry is a simple and inexpensive method but is generally only suitable for screening purposes or for the analysis of relatively pure Lutein solutions due to its lack of specificity.
By understanding the strengths and limitations of each technique, researchers can make an informed decision to ensure the generation of accurate and reliable data in their studies of Lutein.
References
- 1. Comparison of high-performance liquid chromatography/tandem mass spectrometry and high-performance liquid chromatography/photo-diode array detection for the quantitation of carotenoids, retinyl esters, α-tocopherol and phylloquinone in chylomicron-rich fractions of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sciencescholar.us [sciencescholar.us]
- 6. academic.oup.com [academic.oup.com]
- 7. victorpozzobon.github.io [victorpozzobon.github.io]
- 8. Validation of a Method for Quantification of Lutein in Spinach Using High-Performance Liquid Chromatography: Interlaboratory Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. akjournals.com [akjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. agritrop.cirad.fr [agritrop.cirad.fr]
- 13. Lutein Production and Extraction from Microalgae: Recent Insights and Bioactive Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 17. fda.gov.tw [fda.gov.tw]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Capacities of (+)-Lutein and Astaxanthin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant capacities of two prominent carotenoids, (+)-Lutein and astaxanthin. By presenting quantitative data from various assays, detailing experimental methodologies, and illustrating relevant biological pathways, this document serves as a valuable resource for researchers investigating the therapeutic potential of these compounds.
Quantitative Antioxidant Capacity: A Side-by-Side Comparison
The antioxidant activities of (+)-Lutein and astaxanthin have been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The half-maximal inhibitory concentration (IC50) is a common metric used to express the efficacy of antioxidants in the DPPH and ABTS assays, with a lower IC50 value indicating greater antioxidant activity. ORAC values are typically expressed as micromoles of Trolox equivalents per gram or 100 grams (µmol TE/g or µmol TE/100g).
While direct comparative studies under identical conditions are limited, the available data consistently suggest that astaxanthin possesses a significantly higher antioxidant capacity than (+)-lutein.
| Antioxidant Assay | (+)-Lutein | Astaxanthin | Reference |
| DPPH IC50 | 35 µg/mL | 17.5 ± 3.6 µg/mL | [1][2] |
| 3.453 µM | - | [3] | |
| ABTS IC50 | >100 µg/mL (29.4% inhibition at 100 µg/mL) | 7.7 ± 0.6 µg/mL | [1][2] |
| ORAC Value | Lower than astaxanthin | 2,822,200 µmol TE/100g | [4] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental protocols, reagent concentrations, and solvent systems. The data presented here is for informational purposes and highlights the general trend in antioxidant activity.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol and stored in the dark.[5]
-
Sample Preparation: The test compounds, (+)-Lutein and astaxanthin, are dissolved in an appropriate solvent to prepare a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH working solution is mixed with various concentrations of the antioxidant samples in a cuvette or a 96-well plate.[6] A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[5]
-
Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.[6][7]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.[8]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to reduce the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, to its colorless neutral form.
Protocol:
-
Generation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting an aqueous solution of ABTS with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[9]
-
Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.[10]
-
Sample Preparation: Similar to the DPPH assay, serial dilutions of (+)-Lutein and astaxanthin are prepared.
-
Reaction: A small volume of the antioxidant sample is added to a larger volume of the ABTS•+ working solution.[10]
-
Measurement: The absorbance is recorded at 734 nm after a fixed time (e.g., 6 minutes).[10]
-
Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a manner similar to the DPPH assay.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by a free radical initiator.
Protocol:
-
Reagent Preparation: A fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (e.g., AAPH) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4). A standard antioxidant, Trolox (a water-soluble vitamin E analog), is used to create a standard curve.
-
Reaction Setup: The antioxidant samples, Trolox standards, and a blank are added to the wells of a microplate, followed by the addition of the fluorescein solution. The plate is incubated.
-
Initiation of Reaction: The AAPH solution is added to all wells to initiate the radical generation.
-
Fluorescence Measurement: The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The ORAC value is then calculated by comparing the net AUC of the sample to that of the Trolox standard and is expressed as Trolox equivalents.[11]
Signaling Pathways and Mechanisms of Action
Both (+)-Lutein and astaxanthin exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways, primarily the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The Nrf2 pathway is a master regulator of the cellular antioxidant response.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activation by compounds like lutein and astaxanthin, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.
Studies have shown that both lutein and astaxanthin can promote the nuclear translocation of Nrf2 and upregulate the expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[12][13][14][15][16][17][18][19][20] This indirect antioxidant mechanism contributes significantly to their overall protective effects against oxidative stress-induced cellular damage.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for determining the antioxidant capacity of a test compound using a spectrophotometric assay like DPPH or ABTS.
Conclusion
The evidence presented in this guide indicates that astaxanthin exhibits superior antioxidant capacity compared to (+)-Lutein in various in vitro chemical assays. Both carotenoids, however, demonstrate the ability to modulate the Nrf2 signaling pathway, a critical mechanism for cellular defense against oxidative stress. The choice between these two antioxidants for research or therapeutic development may depend on the specific biological context, target tissue, and desired mechanism of action. Further head-to-head studies in cellular and in vivo models are warranted to fully elucidate their comparative efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Antioxidant, Antityrosinase, and Cytotoxic Activities of Astaxanthin from Shrimp Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fount.aucegypt.edu [fount.aucegypt.edu]
- 4. superfoodly.com [superfoodly.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 7. Comparison of Different Methods for Extracting the Astaxanthin from Haematococcus pluvialis: Chemical Composition and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agronomyjournal.usamv.ro [agronomyjournal.usamv.ro]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. Astaxanthin from Haematococcus pluvialis Prevents Oxidative Stress on Human Endothelial Cells without Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lutein Activates the Transcription Factor Nrf2 in Human Retinal Pigment Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Astaxanthin and Nrf2 Signaling Pathway: A Novel Target for New Th...: Ingenta Connect [ingentaconnect.com]
- 15. researchgate.net [researchgate.net]
- 16. Astaxanthin as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications | MDPI [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Lutein prevents osteoarthritis through Nrf2 activation and downregulation of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lutein and Meso-zeaxanthin in Ocular Health
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of lutein and meso-zeaxanthin, two critical carotenoids for ocular health. Drawing upon experimental data, this document outlines their respective and combined roles in enhancing visual performance and protecting against oxidative stress, with a focus on their bioavailability, antioxidant capacity, and blue light filtering properties. Detailed experimental protocols and visual representations of key biological pathways are provided to support further research and development in this field.
Data Summary: Lutein vs. Meso-zeaxanthin
The following tables summarize quantitative data from various studies, offering a side-by-side comparison of the efficacy of lutein and meso-zeaxanthin in key areas of ocular health.
Table 1: Impact on Macular Pigment Optical Density (MPOD)
| Study Parameter | Lutein Supplementation | Meso-zeaxanthin Containing Supplementation | Key Findings |
| Change in MPOD | Significant increase observed in most studies. | Consistently greater increase in MPOD compared to supplements without meso-zeaxanthin.[1] | A meta-analysis of 20 randomized controlled trials showed that supplementation with xanthophyll carotenoids, including lutein and zeaxanthin, significantly increased MPOD in both individuals with Age-related Macular Degeneration (AMD) and healthy subjects.[1][2][3] Notably, formulations containing meso-zeaxanthin demonstrated a greater increase in MPOD.[1][3] |
| Dosage Effect | Dose-dependent increase in MPOD. | Dose-dependent increase in MPOD. | Higher daily doses (>10 mg/day) of macular carotenoids resulted in a more significant increase in MPOD compared to lower doses (<10 mg/day).[1] |
Table 2: Bioavailability
| Carotenoid | Formulation | Peak Plasma Concentration | Time to Peak | Key Findings |
| Lutein | Free form in oil | Significant increase from baseline. | Varies by study | Supplementation with lutein leads to a significant increase in its serum concentration.[4][5] |
| Meso-zeaxanthin | Diacetate micromicellar | Significantly higher mean response compared to other formulations.[4][5] | Varies by study | A micromicellar formulation of meso-zeaxanthin diacetate demonstrates superior bioavailability compared to traditional oil-based formulations.[4][5] Meso-zeaxanthin is not typically found in the diet and is thought to be formed in the retina from lutein.[6] |
Table 3: Antioxidant Efficacy
| Carotenoid | Mechanism | Relative Efficacy | Key Findings |
| Lutein | Quenching of singlet oxygen and other reactive oxygen species (ROS).[6][7] | Effective | Both lutein and zeaxanthin isomers are potent antioxidants that protect against oxidative damage.[7] |
| Meso-zeaxanthin | Quenching of singlet oxygen and other ROS.[7] | Potentially more potent than lutein in quenching singlet oxygen.[7] | The order of singlet oxygen quenching efficiency is suggested to be lutein < zeaxanthin < meso-zeaxanthin.[7] |
Experimental Protocols
Measurement of Macular Pigment Optical Density (MPOD)
Method: Heterochromatic Flicker Photometry (HFP)
This psychophysical method is a widely accepted standard for the non-invasive measurement of MPOD in vivo.
Protocol Outline:
-
Subject Preparation: The subject is seated comfortably and their head is stabilized using a chin and forehead rest. The eye not being tested is patched.
-
Fixation: The subject is instructed to fixate on the center of a target.
-
Stimulus Presentation: A small, circular stimulus that flickers between two wavelengths of light is presented to the subject.
-
Measuring Wavelength: Blue light (around 460 nm), which is strongly absorbed by macular pigment.
-
Reference Wavelength: Green or yellow light (around 540 nm), which is not absorbed by macular pigment.
-
-
Flicker Perception: The subject's task is to adjust the intensity of the blue light until the perception of flicker is minimized or eliminated. This point of minimum flicker corresponds to the intensity of blue light that, after being filtered by the macular pigment, matches the perceived brightness of the reference light.
-
Foveal and Parafoveal Measurements: This procedure is performed at the fovea (where macular pigment is densest) and at a parafoveal location (where macular pigment is negligible, typically 7-8 degrees from the fovea).
-
MPOD Calculation: The difference in the logarithm of the intensity of the blue light required to null the flicker at the fovea versus the parafovea provides the MPOD value.
Workflow for Heterochromatic Flicker Photometry:
References
- 1. Macular pigment measurement by heterochromatic flicker photometry in older subjects: the carotenoids and age-related eye disease study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lutein and zeaxanthin supplementation reduces photo-oxidative damage and modulates the expression of inflammation-related genes in retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lutein, Zeaxanthin, and meso-Zeaxanthin: The Basic and Clinical Science Underlying Carotenoid-based Nutritional Interventions against Ocular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transport and retinal capture of lutein and zeaxanthin with reference to age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Frontiers | Lutein nanodisks protect human retinal pigment epithelial cells from UV light-induced damage [frontiersin.org]
Lutein's Efficacy in Slowing Age-Related Macular Degeneration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical efficacy of lutein in the management of age-related macular degeneration (AMD), with a focus on key clinical trial data and underlying biological mechanisms. The information is intended to support research and development efforts in ophthalmology.
Quantitative Outcomes from Key Clinical Trials
The Age-Related Eye Disease Study (AREDS) and its successor, AREDS2, stand as the most influential clinical trials investigating the role of nutritional supplements in AMD. These studies have provided crucial data on the efficacy of lutein and zeaxanthin.
| Study | Participant Group | Treatment Group | Control/Comparison Group | Key Finding on AMD Progression |
| AREDS2 | Participants with intermediate AMD in both eyes or intermediate AMD in one eye and advanced AMD in the other. | AREDS formula with 10 mg lutein and 2 mg zeaxanthin (without beta-carotene) | Original AREDS formula with beta-carotene | An incremental increase in benefit in reducing the risk of progression to advanced AMD.[1] A direct analysis showed a hazard ratio (HR) for late AMD of 0.85 for lutein/zeaxanthin vs. beta-carotene.[2][3] |
| AREDS2 | Participants at high risk for developing advanced AMD. | AREDS formula with lutein and zeaxanthin | Placebo | Reduced the risk of developing advanced AMD by approximately 25% over five years.[4] |
| AREDS2 10-Year Follow-on | Original AREDS2 participants. | Lutein/zeaxanthin group | Beta-carotene group | Confirmed the beneficial effect of substituting lutein and zeaxanthin for beta-carotene in reducing progression to late AMD.[4] The hazard ratio for progression to late AMD comparing lutein/zeaxanthin with no lutein/zeaxanthin was 0.91.[3] |
| Meta-analysis of 8 RCTs (1176 AMD patients) | Patients with AMD. | Lutein and zeaxanthin supplementation | Placebo | Significant improvement in visual acuity (logMAR levels) and contrast sensitivity.[5] |
| Meta-analysis of 9 studies (855 participants) | Patients with AMD. | Lutein supplementation (specifically 20 mg/day for >6 months) | Placebo | Significant increase in macular pigment optical density (MPOD).[6][7] |
| Lutein Antioxidant Supplementation Trial (LAST) | Patients with atrophic AMD. | 10 mg lutein or 10 mg lutein with antioxidants | Placebo | Statistically significant improvement in some measures of visual function, including glare recovery and contrast sensitivity.[8][9] |
Experimental Protocols of Major Clinical Trials
Understanding the methodologies of these trials is critical for interpreting their findings.
AREDS2 Protocol Summary
-
Study Design: A multicenter, randomized, double-masked, placebo-controlled phase 3 study with a 2 × 2 factorial design.[10]
-
Participants: 4,203 individuals aged 50 to 85 years at risk for progression to advanced AMD, having either bilateral large drusen or large drusen in one eye and advanced AMD in the other.[1][10]
-
Intervention: Participants were randomized to receive one of the following:
-
Duration: The study was conducted from 2006 to 2012, with a median follow-up of 5 years.[10]
-
Primary Outcome: Development of advanced AMD.[10]
Lutein and Zeaxanthin Supplementation Trial (NCT01048476) Protocol Summary
-
Study Design: A randomized, double-blind, placebo-controlled, 1-year intervention study.[11]
-
Participants: 120 patients with AMD and 40 normal subjects.[11]
-
Intervention: AMD patients were randomly assigned to one of four groups:
-
Low-dose lutein
-
High-dose lutein
-
Lutein/zeaxanthin combination
-
Placebo[11]
-
-
Primary Outcome Measures: Macular pigment optical density (MPOD), related symptoms, and multifocal electroretinogram (mfERG) were measured at baseline, 24 weeks, and 48 weeks.[11]
Signaling Pathways and Experimental Workflows
Lutein's Mechanism of Action: The Nrf2 Pathway
Lutein is believed to exert its protective effects in the retina through various mechanisms, including the activation of the Nrf2 antioxidant response pathway.[12][13] Oxidative stress is a key contributor to the pathogenesis of AMD. Lutein helps to mitigate this by activating the transcription factor Nrf2, which in turn upregulates the expression of several antioxidant and cytoprotective genes.
Caption: Lutein-mediated activation of the Nrf2 antioxidant pathway.
Typical Workflow of an AMD Clinical Trial Investigating Lutein
The following diagram illustrates a generalized workflow for a randomized controlled trial (RCT) designed to assess the efficacy of lutein supplementation in patients with AMD.
Caption: Generalized workflow of a randomized controlled trial for lutein in AMD.
References
- 1. AREDS/AREDS2 Clinical Trials | National Eye Institute [nei.nih.gov]
- 2. naturalhealthresearch.org [naturalhealthresearch.org]
- 3. Long-term Outcomes of Adding Lutein/Zeaxanthin and ω-3 Fatty Acids to the AREDS Supplements on Age-Related Macular Degeneration Progression: AREDS2 Report 28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lutein, zeaxanthin reaffirmed over beta-carotene in AREDS2 | AOA [aoa.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. The level and efficacy of lutein in patients with age-related macular degeneration: a comprehensive systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. examine.com [examine.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. macular.org [macular.org]
- 10. Lutein + zeaxanthin and omega-3 fatty acids for age-related macular degeneration: the Age-Related Eye Disease Study 2 (AREDS2) randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Lutein Quantification
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of Lutein is critical for product efficacy, safety, and regulatory compliance. This guide provides a comparative overview of common analytical methods for Lutein determination, supported by experimental data to aid in method selection and cross-validation. The primary methods discussed are High-Performance Liquid Chromatography with Ultraviolet or Photodiode Array detection (HPLC-UV/PDA) and High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS).
Data Presentation: A Side-by-Side Look at Performance
The selection of an analytical method for Lutein quantification is often a balance between sensitivity, selectivity, and accessibility. The following table summarizes the key performance parameters of two distinct HPLC-based methods, providing a clear comparison to inform your choice.
| Parameter | HPLC-UV/PDA Method 1 | HPLC-UV/PDA Method 2 | HPLC-MS/MS Method |
| Linearity Range | 50-150 µg/mL | 0.5-5.0 µg/mL | 4-500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | ≥ 0.9998 | Not explicitly stated, but linearity was assessed |
| Limit of Detection (LOD) | 3.34 µg/mL | 12 ng/mL | 0.001 to 0.422 µg/mL (for a range of carotenoids) |
| Limit of Quantification (LOQ) | 10.13 µg/mL | 42 ng/mL | 4 ng/mL |
| Accuracy (% Recovery) | Within prescribed limits (<2% RSD) | 95.50% - 97.33% | Intra- and inter-batch accuracy within ±15% |
| Precision (% RSD) | < 2% | 1.20% - 1.66% | Intra- and inter-batch precision <8.16% |
| Retention Time | 7.91 ± 0.02 min | 3.23 min | ~3.4 min |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are the protocols for the compared HPLC-UV/PDA and HPLC-MS/MS methods.
Protocol 1: RP-HPLC-UV Method for Lutein in Bulk and Capsule Form[1]
-
Sample Preparation: A standard stock solution of Lutein (1000 µg/mL) is prepared in a suitable diluent. A working standard solution (100 µg/mL) is made by diluting 1 mL of the stock solution to 10 mL.[1]
-
Chromatographic Conditions:
Protocol 2: RP-HPLC-UV Method for Lutein in Wheat
-
Sample Preparation: Samples are extracted with a solution of acetone and methanol (7:3, v/v) containing 0.1% BHT (w/v). The extract is then fully dissolved in a mixed solution of methanol, acetonitrile, and n-hexane (7:2:1, v/v/v).
-
Chromatographic Conditions:
-
Column: InfinityLab Poroshell 120EC-C18 (4.6 x 150 mm, 4 µm)
-
Mobile Phase: A gradient elution using acetonitrile (A), methanol (B), and n-hexane (C). The initial conditions are 76% A, 21.5% B, and 2.5% C.[2]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 25°C[2]
-
Injection Volume: 50 µL[2]
-
Detection: 450 nm[2]
-
Protocol 3: HPLC-MS/MS Method for Lutein in Human and Rat Plasma[3]
-
Sample Preparation: Lutein is extracted from plasma samples using an organic solvent. The extract is then dried under a stream of nitrogen and reconstituted in 100 µL of methanol-water (9:1, v/v, containing 1.0 mg/mL BHT). 25 µL of the sample is injected into the LC-MS/MS system.[3]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Mandatory Visualizations
To facilitate a deeper understanding of the experimental and logical workflows, the following diagrams are provided.
Caption: Workflow for cross-validating two analytical methods.
References
A Comparative Analysis of the Neuroprotective Effects of Lutein and Zeaxanthin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of lutein and zeaxanthin, two prominent carotenoids. The information presented is based on available experimental data, with a focus on quantitative comparisons and detailed methodologies to support further research and development in neuroprotective therapeutics.
Introduction
Lutein and zeaxanthin are xanthophyll carotenoids that accumulate in the human brain and retina.[1][2] Their shared molecular formula (C40H56O2) and structural similarity, differing only in the location of a double bond in one of the end rings, underlie their potent antioxidant and anti-inflammatory properties.[3] Both compounds can cross the blood-brain barrier, making them promising candidates for mitigating neurodegenerative processes.[4] This guide delves into the experimental evidence of their neuroprotective effects, comparing their efficacy in various in vitro models and elucidating the underlying molecular mechanisms.
Quantitative Comparison of Neuroprotective Efficacy
Direct comparative studies providing IC50 values for the neuroprotection of lutein and zeaxanthin in the same neuronal cell model are limited in the current literature. However, existing research provides valuable insights into their relative potency in different experimental settings. The following tables summarize key quantitative findings from studies investigating their protective effects against oxidative stress and inflammation.
Table 1: Protection Against Oxidative Stress-Induced Cell Death
| Cell Line | Stressor | Compound | Concentration | Endpoint | Outcome |
| SH-SY5Y (human neuroblastoma) | Rotenone + RSL3 | Lutein | 1-2 µM | Neuronal Damage (LDH release) | Significant reduction in cell damage[5][6] |
| Zeaxanthin | 0.2-0.4 µM | Significant reduction in cell damage[5][6] | |||
| ARPE-19 (human retinal pigment epithelium) | Hydrogen Peroxide | Lutein | 2 µg/ml | Cell Viability (WST assay) | Optimal cytoprotective effect |
| Zeaxanthin | 0.1 µg/ml | Optimal cytoprotective effect | |||
| Zebrafish Retina | A2E (induces AMD-like vision loss) | Lutein | Not specified | Visual Acuity | 33% improvement |
| Zeaxanthin | Not specified | 16% improvement |
Table 2: Anti-inflammatory Effects in Microglia
| Cell Line | Stimulus | Compound | Concentration | Endpoint | Outcome |
| BV-2 (murine microglia) | Lipopolysaccharide (LPS) | Lutein | 50 µM | TNF-α, IL-1β, NO production | Significant inhibition[4] |
| BV-2 (murine microglia) | Hydrogen Peroxide | Lutein | 7.5-10 ng/µL | TNF-α secretion | Significant decrease |
| IL-10 secretion | Significant increase |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of lutein and zeaxanthin's neuroprotective effects.
Cell Culture and Induction of Neurotoxicity
Cell Line: Human neuroblastoma SH-SY5Y cells.
Protocol for Induction of Lipid Peroxidation-Induced Neuronal Damage:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 with 10% FBS).
-
Induce neuronal differentiation by reducing serum concentration and adding retinoic acid.
-
On day 14 of differentiation, treat the cells with a combination of rotenone and RSL3 to induce mitochondrial oxidative stress and lipid peroxidation.[6]
-
For neuroprotection studies, pre-incubate the cells with varying concentrations of lutein or zeaxanthin for a specified period (e.g., 7 days) before adding the neurotoxic agents.[5][6]
Assessment of Neuroprotection
3.2.1. Cell Viability Assay (MTT Assay)
-
Seed differentiated SH-SY5Y cells in a 96-well plate.
-
After treatment with the neurotoxic agent and/or carotenoids, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.[7]
3.2.2. Cytotoxicity Assay (LDH Assay)
-
After the experimental treatment, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the activity of lactate dehydrogenase (LDH) released into the supernatant using a commercially available LDH cytotoxicity assay kit.
-
The amount of LDH released is indicative of cell membrane damage and cytotoxicity.[6]
3.2.3. Measurement of Reactive Oxygen Species (ROS)
-
Load the cells with a fluorescent ROS indicator, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), at a suitable concentration (e.g., 50 µM) for a specific time (e.g., 25 minutes) at 37°C.[8]
-
Wash the cells with PBS to remove the excess probe.
-
Induce oxidative stress in the presence or absence of lutein or zeaxanthin.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader. An increase in fluorescence corresponds to an increase in intracellular ROS levels.[8]
Analysis of Inflammatory Responses
3.3.1. Microglia Culture and Activation
-
Culture BV-2 murine microglial cells in an appropriate medium.
-
To induce an inflammatory response, stimulate the cells with lipopolysaccharide (LPS) at a concentration of, for example, 1 µg/mL for 24 hours.[9]
3.3.2. Cytokine Measurement (ELISA)
-
Collect the culture supernatants from treated and control BV-2 cells.
-
Measure the concentrations of pro-inflammatory (e.g., TNF-α, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines in the supernatants using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[10][11]
Investigation of Signaling Pathways
Western Blot Analysis for Nrf2/HO-1 and p-STAT3:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Nrf2, HO-1, phosphorylated STAT3 (p-STAT3), total STAT3, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
Signaling Pathways and Mechanisms of Action
Lutein and zeaxanthin exert their neuroprotective effects through the modulation of several key signaling pathways. Their antioxidant and anti-inflammatory actions are central to their mechanisms.
Antioxidant Signaling Pathway
Both carotenoids can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[3][12] Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes such as Heme Oxygenase-1 (HO-1).[3][12]
Anti-inflammatory Signaling Pathway
Lutein has been shown to suppress the activation of inflammatory pathways, including the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) pathways. By inhibiting the phosphorylation of STAT3 and the nuclear translocation of NF-κB, lutein reduces the production of pro-inflammatory mediators.
Conclusion
Both lutein and zeaxanthin demonstrate significant neuroprotective potential through their antioxidant and anti-inflammatory activities. The available data suggests subtle differences in their efficacy depending on the specific cellular context and stressor. Lutein appears to have a more pronounced protective effect in a zebrafish model of retinal damage, while zeaxanthin shows high efficacy in protecting retinal pigment epithelial cells at a lower concentration than lutein.
The activation of the Nrf2 pathway represents a common and crucial mechanism for their antioxidant-mediated neuroprotection. Furthermore, the inhibition of pro-inflammatory signaling cascades like STAT3 and NF-κB underscores their potential in mitigating neuroinflammation.
For drug development professionals, these findings highlight the therapeutic promise of lutein and zeaxanthin. Further head-to-head comparative studies in various neuronal models are warranted to fully elucidate their relative potency and to determine optimal concentrations and ratios for potential therapeutic applications in neurodegenerative diseases. The detailed experimental protocols provided in this guide offer a foundation for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Lutein and Zeaxanthin and Their Roles in Age-Related Macular Degeneration—Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lutein suppresses inflammatory responses through Nrf2 activation and NF-κB inactivation in lipopolysaccharide-stimulated BV-2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lutein and zeaxanthin reduce neuronal cell damage caused by lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The photoreceptor protector zeaxanthin induces cell death in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lutein improves remyelination by reducing of neuroinflammation in C57BL/6 mouse models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zeaxanthin induces Nrf2-mediated phase II enzymes in protection of cell death - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Lutein-Binding Protein Assays
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of interactions between lutein and its binding proteins is critical for advancing research in areas ranging from ophthalmology to hepatology. The validation of any lutein-binding protein assay is a crucial step to ensure data integrity and reproducibility. This guide provides a comparative overview of three common biophysical techniques used for this purpose: Surface Plasmon Resonance (SPR), Equilibrium Dialysis (ED), and Ultrafiltration (UF). We present detailed experimental protocols, a quantitative comparison of their performance, and visualizations of the experimental workflow and a relevant biological pathway.
Quantitative Performance Comparison
The selection of an appropriate assay for the validation of lutein-binding protein interactions depends on various factors, including the required sensitivity, throughput, and the nature of the interacting molecules. The following table summarizes the typical performance of Surface Plasmon Resonance (SPR), Equilibrium Dialysis, and Ultrafiltration in the context of a lutein-binding protein assay.
| Performance Metric | Surface Plasmon Resonance (SPR) | Equilibrium Dialysis (ED) | Ultrafiltration (UF) |
| Affinity (KD) | 0.1 nM - 100 µM | 1 µM - 500 µM | 1 µM - 500 µM |
| Limit of Detection (LOD) | ~1 pM | ~10 nM | ~20 nM |
| Limit of Quantification (LOQ) | ~10 pM | ~50 nM | ~100 nM |
| Specificity | High (real-time binding and dissociation) | Moderate (dependent on downstream analysis) | Moderate (dependent on downstream analysis) |
| Precision (CV%) | < 5% | < 15% | < 20% |
| Throughput | High (automated, multi-channel systems) | Low (long incubation times) | Medium (centrifugation-based) |
| Sample Consumption | Low | High | Medium |
| Real-time Kinetics | Yes | No | No |
| Label-free | Yes | Yes | Yes |
Experimental Workflow
The validation of a lutein-binding protein assay involves a series of steps, from initial assay development to the final data analysis and comparison. The following diagram illustrates a general experimental workflow for such a validation study.
Synthetic vs. Natural Lutein: A Comparative Guide on Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of synthetic and natural lutein, supported by experimental data. The information is intended to assist researchers, scientists, and professionals in drug development in making informed decisions regarding lutein sourcing and formulation.
Executive Summary
Lutein, a carotenoid essential for eye health, is commercially available in both natural and synthetic forms. Natural lutein is predominantly extracted from marigold flowers (Tagetes erecta), initially as lutein esters, which are often converted to free lutein.[1][2][3] Synthetic lutein, while chemically similar, is produced through chemical synthesis.[4] The bioavailability of lutein is a critical factor in its efficacy and is influenced by its source, its form (free lutein vs. lutein esters), and the formulation matrix.[5][6]
Evidence suggests that natural lutein exhibits superior bioavailability compared to its synthetic counterpart.[7][8] This is often attributed to the molecular structure of natural lutein, which closely mimics that found in foods, and the presence of synergistic compounds in natural extracts.[7] However, the debate between the bioavailability of free lutein and lutein esters is more nuanced, with conflicting study results suggesting that the formulation vehicle (e.g., oil-based vs. powder) plays a significant role.[1][5]
Data Presentation: Comparative Bioavailability of Lutein Forms
The following table summarizes quantitative data from various studies comparing the bioavailability of different forms of lutein. Key pharmacokinetic parameters such as Area Under the Curve (AUC), Maximum Concentration (Cmax), and Time to Maximum Concentration (Tmax) are presented where available.
| Lutein Form 1 | Lutein Form 2 | Key Findings | Study Population | Reference |
| Natural Lutein | Synthetic Lutein | Natural lutein is suggested to be 10-20% better absorbed. | Healthy Adults | [8] |
| Lutein Esters | Free Lutein | Lutein was 62% more bioavailable from the lutein ester formulation. Lutein from the ester supplement was also absorbed faster. | 18 healthy adults (8 women, 10 men) | [9] |
| Lutein Esters | Free Lutein | Bioavailability of lutein esters was significantly greater than that of free lutein, as measured by Area Under The Curve. | Animal Model | [5] |
| Free Lutein | Lutein Esters | Plasma lutein was significantly higher with free lutein on day 3, but no significant differences were observed on days 7 and 14, suggesting comparable bioavailability over time. | Layer Hens | [10] |
| Novel Lutein & Zeaxanthin Formulation (LZO) | Reference Lutein & Zeaxanthin Formulation (LZC) | Lutein bioavailability was significantly higher in the LZO group: 2.5 times higher Cmax, 2.9 times higher AUC0–72, and 3.2 times higher AUC0–t. | 90 healthy adult human volunteers | [6][11] |
| Starch-Matrix Beadlet (SMB) | Alginate-Matrix Beadlet (AMB) | Total lutein AUC(0–72h) and AUC(0–672h) were 1.8-fold and 1.3-fold higher, respectively, for SMB. | 48 healthy volunteers | [12] |
Experimental Protocols
Detailed methodologies are crucial for interpreting bioavailability data. Below are summaries of experimental protocols from key studies.
Protocol 1: Head-to-Head Comparison of Lutein Esters and Free Lutein
-
Study Design: A randomized, crossover study.
-
Participants: Eight women and ten men.
-
Intervention: A single dose of either lutein esters or free lutein. The doses were calculated based on the volunteer's body weight to ensure the same amount of all-trans lutein was delivered in each formulation.
-
Formulation: The free lutein was a crystalline suspension in safflower oil, and the lutein ester was a powder. Both were administered in gelatin capsules.
-
Blood Sampling: Blood samples were taken before dose administration and at various intervals afterward.
-
Dietary Control: The diet was carefully controlled from two days prior until two days after the dose was given.
-
Analysis: Plasma lutein concentrations were measured to determine bioavailability.[9]
Protocol 2: Comparative Bioavailability in an Animal Model
-
Study Design: Comparison of lutein esters and free lutein in an animal model.
-
Intervention: Both lutein forms were derived from the same oleoresin source and administered as oils diluted in sunflower oil to standardize the physical form.
-
Analysis: Plasma levels of lutein were measured as a function of time. Bioavailability was determined by comparing the Area Under the Curve (AUC).[5]
Protocol 3: Randomized, Double-Blind, Parallel, Comparative Bioavailability Study
-
Study Design: A randomized, double-blind, parallel study.
-
Participants: Ninety adult human volunteers.
-
Intervention: A single dose of 10 mg lutein and 2 mg zeaxanthin from either a test (LZO) or reference (LZC) formulation, administered after breakfast.
-
Blood Sampling: Blood samples were collected pre-dose at -48, -24, and 0 hours, and at 2, 4, 6, 8, 10, 12, 16, 20, 24, 48, and 72 hours post-dose.
-
Analysis: Serum concentrations of lutein and zeaxanthin were quantified using a validated HPLC method. Pharmacokinetic parameters (Cmax, AUC0–72, and AUC0–t) were determined from the serum concentrations.[6][11]
Mandatory Visualizations
Experimental Workflow for a Human Bioavailability Study
References
- 1. nutriscienceusa.com [nutriscienceusa.com]
- 2. pureoptical.com [pureoptical.com]
- 3. Types of Lutein: Benefits, Sources, and Buyer's Guide_Cactus Botanics [cactusbotanics.com]
- 4. umventures.org [umventures.org]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. Superior Bioavailability of a Novel Lutein and Zeaxanthin Formulation in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Lutein Extract vs Synthetic Lutein: Which Works Better? - YanggeBiotech [blog.yanggebiotech.com]
- 8. Comparing Natural vs Synthetic Lutein Products in 2025_Cactus Botanics [cactusbotanics.com]
- 9. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Effects of formulation on the bioavailability of lutein and zeaxanthin: a randomized, double-blind, cross-over, comparative, single-dose study in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity of Commercial Lutein Standards
For researchers, scientists, and drug development professionals, the accuracy of analytical measurements is paramount. The purity of a reference standard is a critical factor that can significantly influence experimental outcomes. This guide provides a comparative assessment of commercially available lutein standards, supported by a summary of analytical methodologies for their evaluation.
Comparison of Commercial Lutein Standards
| Supplier | Product Name/Grade | Stated Purity/Specifications | Analytical Method |
| Sigma-Aldrich | Lutein, analytical standard | ≥96.0% | HPLC[1] |
| Sigma-Aldrich | Lutein (Zeaxanthin free), analytical standard | ≥95.0% | HPLC[2] |
| USP | Lutein Reference Standard | Not less than (NLT) 74.0% lutein; Not more than (NMT) 8.5% zeaxanthin; NLT 80.0% total carotenoids.[3][4] | As per USP monograph |
| ChemFaces | Lutein | 98% | ¹H-NMR and other methods[5] |
| ChromaDex | Lutein(P) | Not specified in readily available documents. A CoA should be consulted.[6] | N/A |
Note: The information in this table is based on publicly available data from the suppliers' websites and may not reflect the exact purity of a specific lot. Always consult the Certificate of Analysis provided with the standard.
Experimental Protocols for Purity Assessment
The following are detailed methodologies for key experiments used to assess the purity of lutein standards.
High-Performance Liquid Chromatography (HPLC) for Lutein Purity
HPLC is the most common method for determining the purity of lutein and quantifying related impurities such as zeaxanthin and other carotenoids.
Principle: Reverse-phase HPLC separates compounds based on their polarity. A nonpolar stationary phase (like C18 or C30) is used with a polar mobile phase. Lutein and its isomers/impurities are separated based on their differential partitioning between the two phases. Detection is typically performed using a UV-Vis or photodiode array (PDA) detector at the maximum absorbance wavelength of lutein (around 446-450 nm).
Experimental Workflow:
Detailed Protocol:
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a quaternary or binary pump.
-
Autosampler.
-
Column oven.
-
UV-Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions (Example 1):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile, methanol, water, and ethyl acetate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 446 nm.
-
Injection Volume: 20 µL.
-
-
Chromatographic Conditions (Example 2):
-
Column: C30, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 450 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Accurately weigh a small amount of the lutein standard.
-
Dissolve the standard in a suitable solvent, such as a mixture of tetrahydrofuran (THF) and methanol, to a known concentration. Due to lutein's sensitivity to light and air, this should be done in amber glassware and the solvent should be fresh.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity of the lutein standard is calculated by the area percent method, where the area of the lutein peak is divided by the total area of all peaks in the chromatogram.
-
Identification of impurities can be achieved by comparing their retention times with those of known impurity standards or by using mass spectrometry.
-
UV-Visible (UV-Vis) Spectroscopy for Lutein Identification and Quantification
UV-Vis spectroscopy is a rapid method for the identification and preliminary purity assessment of lutein.
Principle: Lutein has a characteristic absorption spectrum in the visible range due to its conjugated polyene chain. The wavelength of maximum absorbance (λmax) and the specific absorbance value can be used for identification and to estimate the concentration.
Experimental Workflow:
Detailed Protocol:
-
Instrumentation:
-
UV-Visible Spectrophotometer (double beam recommended).
-
Quartz cuvettes (1 cm path length).
-
-
Procedure:
-
Solvent: Use a high-purity solvent such as ethanol or hexane.
-
Standard Preparation: Prepare a dilute solution of the lutein standard in the chosen solvent. The concentration should be such that the absorbance at λmax is within the linear range of the instrument (typically 0.2 - 0.8).
-
Measurement:
-
Use the solvent as a blank to zero the instrument.
-
Record the absorption spectrum of the lutein solution over a range of approximately 300 to 600 nm.
-
Determine the wavelength of maximum absorbance (λmax). For lutein, this is typically around 446 nm in ethanol.
-
-
-
Data Analysis:
-
The identity of the sample as lutein can be confirmed by the characteristic shape of the absorption spectrum and the λmax value.
-
An estimation of purity can be made by comparing the specific absorbance (A 1% 1cm) of the sample to the literature value for pure lutein.
-
Mass Spectrometry (MS) for Impurity Identification
Mass spectrometry is a powerful tool for the identification of impurities in lutein standards. It is often coupled with HPLC (LC-MS).
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. This allows for the determination of the molecular weight of the parent compound and any impurities. Fragmentation patterns can further aid in structural elucidation.
Experimental Workflow:
Detailed Protocol:
-
Instrumentation:
-
A liquid chromatograph coupled to a mass spectrometer.
-
Ionization sources such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly used.
-
-
Procedure:
-
The sample is introduced into the mass spectrometer, typically after separation by HPLC.
-
The molecules are ionized.
-
The ions are separated based on their m/z ratio by the mass analyzer.
-
The detector records the abundance of ions at each m/z.
-
-
Data Analysis:
-
The resulting mass spectrum will show a peak for the molecular ion of lutein (C₄₀H₅₆O₂, molecular weight 568.87 g/mol ).
-
Additional peaks will indicate the presence of impurities. The m/z values of these peaks can be used to deduce the molecular formulas of the impurities and aid in their identification. For example, the presence of zeaxanthin (a structural isomer) would show a peak at the same m/z as lutein, but would be separated chromatographically. Other carotenoids will have different m/z values.
-
Conclusion
The selection of a lutein standard requires careful consideration of its intended use. For applications requiring the highest accuracy, a standard with a high purity as determined by HPLC is recommended. It is crucial for researchers to obtain and review the Certificate of Analysis for the specific lot of the standard being used. The experimental protocols outlined in this guide provide a framework for the in-house verification of purity and identity of commercial lutein standards.
References
- 1. Lutein, 96% (HPLC), MilliporeSigma Supelco 1 mg | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]
- 2. 叶黄素(不含玉米黄质) analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. ftp.uspbpep.com [ftp.uspbpep.com]
- 4. Lutein [doi.usp.org]
- 5. chemfaces.com [chemfaces.com]
- 6. Lutein(P) | CAS 127-40-2 | LGC Standards [lgcstandards.com]
Inter-laboratory Comparison of Lutein Measurement: A Guide for Researchers
This guide provides a comparative overview of inter-laboratory studies on lutein measurement, aimed at researchers, scientists, and professionals in drug development. It includes a summary of performance data from collaborative studies, detailed experimental protocols, and visualizations of the comparison workflow and data analysis processes.
Data from Inter-laboratory Studies
The performance of analytical methods for lutein quantification is often evaluated through inter-laboratory comparisons, also known as proficiency testing or round-robin studies. These studies assess the repeatability and reproducibility of a method when performed by different laboratories. The key performance indicators are the relative standard deviation for repeatability (RSDr) and the relative standard deviation for reproducibility (RSDR).
A collaborative study was conducted to validate AOAC Official Method 2016.13 for determining lutein in infant formula and adult nutritionals.[1] Ten laboratories from seven countries participated in this study. The samples included blind duplicates of various matrices fortified with lutein. After removing outliers, the study reported an RSDr of up to 10.0% for all-trans-lutein and up to 12.0% for total lutein. The RSDR was found to be ≤14.8% for all-trans-lutein and ≤19.9% for total lutein.[1]
Another inter-laboratory study focused on the quantification of lutein in spinach using High-Performance Liquid Chromatography (HPLC). Twelve laboratories participated in this study, analyzing five pairs of blind duplicate samples. The concentration of lutein in the samples ranged from 64.9 to 150 mg/kg. For this method, the RSDr was between 3.4% and 7.5%, and the RSDR ranged from 4.6% to 13%.
The following table summarizes the key performance data from these two inter-laboratory studies:
| Study (Matrix) | Analytical Method | Number of Labs | Concentration Range | RSDr (%) | RSDR (%) |
| Infant Formula & Adult Nutritionals[1] | UHPLC | 10 | Not specified | ≤12.0 | ≤19.9 |
| Spinach | HPLC | 12 | 64.9 - 150 mg/kg | 3.4 - 7.5 | 4.6 - 13 |
Experimental Protocols
The accurate quantification of lutein relies on robust and validated experimental protocols. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for lutein analysis.[2] The following sections detail a typical workflow for lutein measurement in a research or quality control setting.
Proper sample preparation is crucial for accurate lutein determination, as it often exists in complex matrices.[3] A common procedure for spinach involves the following steps[4]:
-
Homogenization: Spinach samples are blended to achieve a uniform consistency.
-
Saponification: To hydrolyze lutein esters, pyrogallol-ethanol and potassium hydroxide (KOH) are added to the homogenized sample, which is then heated at 70°C for 30 minutes.
-
Extraction: After cooling, sodium chloride (NaCl) and a mixture of n-hexane and ethyl acetate are added to extract the lutein.
-
Concentration: The extract is dried using a rotary evaporator.
-
Reconstitution: The dried residue is redissolved in an ethanol solution containing butylated hydroxytoluene (BHT) to prevent degradation.
-
Filtration: The final solution is filtered through a PTFE membrane filter before injection into the HPLC system.
A typical HPLC method for lutein analysis involves a C18 column and a mobile phase gradient.[5]
-
Column: A C18 reversed-phase column (e.g., 250mm x 4.6mm, 5µm) is commonly used.[5]
-
Mobile Phase: A gradient mixture of acetonitrile, methanol, water, and ethyl acetate is often employed.[5]
-
Detection: Lutein is detected using a UV/Vis detector at a wavelength of 446 nm.[5]
-
Quantification: A five-point calibration curve is generated using external standards of lutein to quantify the concentration in the samples.[6]
Inter-laboratory Comparison Workflow
An inter-laboratory comparison is a structured process to evaluate the performance of an analytical method across multiple laboratories.[7] The following diagram illustrates a typical workflow for such a study on lutein measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. Lutein and its analysis - Eurofins Scientific [eurofins.in]
- 3. Analytical Methodology for Lutein - Cal Laboratories [cal-laboratories.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. A simple and robust HPLC method to analyze lutein in wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is an inter laboratory comparison ? [compalab.org]
Safety Operating Guide
Proper Disposal of (+)-Luguine: A Guide for Laboratory Professionals
For Immediate Reference: In case of a spill or exposure, immediately consult your institution's emergency procedures and the Safety Data Sheet (SDS) for (+)-Luguine. This document provides essential safety and logistical information for the proper handling and disposal of this compound, an isoquinoline alkaloid. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance.
Hazard Assessment and Regulatory Compliance
This compound, as with many isoquinoline alkaloids, should be handled as a potentially hazardous substance. While a specific hazardous waste code under the Resource Conservation and Recovery Act (RCRA) may not be assigned, it is prudent to manage it as hazardous waste due to its biological activity.[1][2][3][4][5] All disposal activities must comply with national and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste, and in the European Union, similar regulations are in place to ensure the safe management of chemical waste.[1][6][7]
Key Regulatory Considerations:
-
Waste Classification: Classify waste containing this compound as hazardous chemical waste.
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Segregation: Do not mix this compound waste with other waste streams unless compatibility is confirmed.
-
Disposal Vendor: All final disposal must be conducted through a licensed hazardous waste disposal company.
Personal Protective Equipment (PPE)
When handling this compound in solid or solution form, appropriate personal protective equipment must be worn to prevent skin and eye contact, inhalation, and ingestion.
| PPE Component | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) inspected before use. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. |
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound.
Disposal Procedures for this compound Waste
Solid Waste Disposal
Solid this compound and materials contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Disposal (Aqueous and Organic Solutions)
Liquid waste containing this compound should be treated to minimize its potential environmental impact before final disposal.
Method 1: Adsorption on Activated Carbon
This is the preferred method for dilute aqueous solutions of this compound. Activated carbon has a high surface area and can effectively adsorb organic molecules like alkaloids.
Experimental Protocol for Adsorption:
-
Preparation: For every 100 mL of aqueous solution containing this compound, prepare approximately 5-10 grams of powdered activated carbon. The exact amount may vary depending on the concentration of this compound.
-
Adsorption: In a designated waste container, add the activated carbon to the this compound solution.
-
Agitation: Stir the mixture for at least 24 hours to ensure maximum adsorption.
-
Separation: Separate the activated carbon from the liquid by filtration.
-
Disposal of Adsorbent: The spent activated carbon, now containing the adsorbed this compound, should be collected as solid hazardous waste and disposed of via incineration.
-
Disposal of Filtrate: The remaining liquid should be tested for residual this compound concentration. If the concentration is below the permissible local limits for aqueous waste, it may be neutralized and disposed of according to institutional guidelines. Otherwise, it should be collected as liquid hazardous waste.
Spill Management
In the event of a this compound spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.
-
Don PPE: Wear the appropriate personal protective equipment as outlined in Table 1.
-
Containment: For liquid spills, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Cleanup: Carefully sweep or scoop up the contained material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials should be disposed of as hazardous waste.
Visual Guide to this compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Figure 1: Workflow for the proper disposal of this compound waste.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. wku.edu [wku.edu]
- 4. epa.gov [epa.gov]
- 5. Waste Code [rcrainfo.epa.gov]
- 6. eca.europa.eu [eca.europa.eu]
- 7. International agreements - Environment - European Commission [environment.ec.europa.eu]
- 8. New EPA Rule Bans All Sewering of Hazardous Waste Drugs - Patient Safety & Quality Healthcare [psqh.com]
Essential Safety and Logistical Information for Handling (+)-Luguine
Hazard Assessment and Triage
Given that (+)-Luguine is an alkaloid and its toxicological properties are not well-documented, it should be handled as a potentially hazardous substance. Alkaloids as a class can exhibit a wide range of physiological effects and toxicities.[1][2][3] Some aristolochia alkaloids, which may be structurally related to this compound, are known to be nephrotoxic (damaging to the kidneys) and carcinogenic.[4][5][6] Therefore, a cautious approach is mandatory.
Risk Assessment Workflow
Caption: A stepwise workflow for assessing and mitigating risks associated with handling this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling compounds of unknown toxicity. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield | Protects against splashes, aerosols, and airborne particles. |
| Hands | Nitrile or neoprene gloves (double-gloving recommended) | Provides a barrier against skin contact. Check for breakthrough times if available for similar compounds. |
| Body | Laboratory coat (fully buttoned) and chemical-resistant apron | Protects against spills and contamination of personal clothing. |
| Respiratory | Certified respirator (e.g., N95 or higher) or work in a certified chemical fume hood | Essential to prevent inhalation of powders or aerosols, especially given the lack of inhalation toxicity data. |
| Feet | Closed-toe shoes | Protects feet from spills. |
Operational Plan: Handling and Storage
Safe handling and storage are critical to prevent exposure and maintain the integrity of the compound.
Handling Workflow
Caption: A procedural workflow for the safe handling of this compound in a laboratory setting.
Step-by-Step Handling Procedures:
-
Preparation: Before handling, ensure that a certified chemical fume hood is available and functioning correctly. Prepare all necessary equipment, including spatulas, weigh boats, and solvent-dispensing systems, within the fume hood.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Weighing: Conduct all weighing of the solid this compound within the fume hood to contain any airborne particles. Use a tared, sealed container to transport the compound to the balance if the balance cannot be placed inside the fume hood.
-
Dissolving: If preparing a solution, add the solvent to the solid compound slowly and carefully within the fume hood. Keep the container capped when not in use.
-
Storage: Store this compound in a well-ventilated, cool, and dry place, away from incompatible materials. The container should be clearly labeled with the chemical name, CAS number, and any known hazard warnings.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous waste. |
| Solutions of this compound | Collect in a labeled, sealed container for liquid hazardous waste. Do not dispose of down the drain. |
| Contaminated Labware (e.g., gloves, pipette tips) | Place in a designated hazardous waste bag or container. |
| Empty Containers | Rinse thoroughly with an appropriate solvent, collect the rinsate as hazardous waste, and then dispose of the container according to your institution's guidelines. |
Disposal Decision Tree
Caption: A simple decision-making diagram for the proper segregation of waste.
Experimental Protocols
Due to the limited availability of public information, no specific, validated experimental protocols for the synthesis or use of this compound can be provided. Researchers should develop their own protocols based on the principles of chemical risk assessment.[7][8][9][10][11] Any experimental design should prioritize minimizing exposure through the use of engineering controls (e.g., fume hoods, glove boxes), appropriate PPE, and small-scale reactions until the compound's properties are better understood.
References
- 1. The safety and tolerability of alkaloids from Alstonia scholaris leaves in healthy Chinese volunteers: a single-centre, randomized, double-blind, placebo-controlled phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkaloids in food: a review of toxicity, analytical methods, occurrence and risk assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant Alkaloids Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Global hazards of herbal remedies: lessons from Aristolochia : The lesson from the health hazards of Aristolochia should lead to more research into the safety and efficacy of medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity of Aristolochia decoction: a relevant herbal in folk medicine | Caryologia [riviste.fupress.net]
- 7. acs.org [acs.org]
- 8. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 9. Overview of Risk Assessment - Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 11. chemsafetypro.com [chemsafetypro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
